4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUGWKAHLMONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705831 | |
| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159329-03-0 | |
| Record name | 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0)
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, halogenated and trifluoromethyl-substituted anilines stand out as exceptionally valuable synthetic intermediates. Their utility stems from the unique electronic properties conferred by these substituents, which can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, a highly functionalized building block with significant potential for the synthesis of complex, high-value molecules.
The strategic arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline scaffold creates a molecule with multiple, distinct reaction handles. The bromine atom is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, while the amino group can be readily derivatized. The fluorine and trifluoromethyl groups, both potent electron-withdrawing groups, modulate the reactivity of the aromatic ring and can enhance the pharmacological properties of downstream products. This guide will delve into the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 159329-03-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄BrF₄N | [1] |
| Molecular Weight | 258.01 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| SMILES | BrC1=C(C(=C(N)C=C1)F)C(F)(F)F | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Proposed Synthesis Pathway
The directing effects of the substituents on the precursor's aromatic ring are paramount in determining the regioselectivity of the bromination reaction. The amino (-NH₂) group is a powerful activating and ortho-, para-directing group. The fluoro (-F) and trifluoromethyl (-CF₃) groups are deactivating, with the fluoro group being a weak ortho-, para-director and the trifluoromethyl group being a strong meta-director. In this case, the directing power of the amino group is expected to dominate, favoring substitution at the positions ortho and para to it. The position para to the amino group (C4) is the most sterically accessible and electronically favored, leading to the desired product.
A common and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS), often used in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]
Experimental Protocol: Regioselective Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral characteristics are predicted:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The -NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms. The chemical shifts will be influenced by the attached atoms (Br, F, N, and the CF₃ group).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom attached to the ring and another for the -CF₃ group.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Reactivity Profile: A Tale of Three Functional Groups
The synthetic utility of this compound is largely dictated by the reactivity of its three key functional moieties: the bromo group, the amino group, and the electron-deficient aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is weaker than a C-Cl bond, making brominated compounds generally more reactive in the rate-limiting oxidative addition step of many palladium-catalyzed reactions.[7] This allows for milder reaction conditions and often higher yields. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Heck Reaction: Reaction with alkenes.
Caption: Key reaction pathways for the title compound.
Amino Group Derivatization
The primary amino group is a nucleophile and can be readily derivatized through various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.
The presence of the electron-withdrawing fluoro and trifluoromethyl groups will decrease the nucleophilicity of the amino group compared to aniline itself, potentially requiring slightly more forcing conditions for these transformations.
Potential Applications in Drug Discovery and Agrochemicals
Trifluoromethylated anilines are privileged scaffolds in medicinal chemistry and agrochemical research.[8] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa.[8]
While direct applications of this compound are not yet widely reported, its isomers are key intermediates in the synthesis of important pharmaceuticals. For example, 4-bromo-3-(trifluoromethyl)aniline is a building block for the prostate cancer drug Enzalutamide and the multiple sclerosis drug Siponimod .[8] This strongly suggests that the title compound is a highly valuable precursor for the synthesis of novel bioactive molecules. The unique substitution pattern, particularly the addition of the 2-fluoro group, could be exploited to fine-tune the steric and electronic properties of drug candidates, potentially leading to improved efficacy or selectivity.
Furthermore, various substituted trifluoromethyl anilines have demonstrated significant antimicrobial and antibiofilm properties, highlighting their potential in developing new agents to combat bacterial infections.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally similar compounds like 4-Bromo-2-(trifluoromethyl)aniline and 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline, this compound should be handled with care as it is expected to be harmful and an irritant.[10][11][12]
| Hazard Information (Inferred) | Precautionary Measures (Inferred) |
| Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[10][11] |
| Signal Word: Warning/Danger | Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11] |
| Personal Protective Equipment (PPE): | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), protective clothing, and a respirator with an appropriate filter if ventilation is inadequate.[10][11] |
| Storage: | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10][11] |
Disclaimer: The safety and handling information provided is inferred from related compounds. Always consult a specific and verified Safety Data Sheet (SDS) for the compound before handling and perform a thorough risk assessment.
Conclusion
This compound is a synthetically versatile building block with considerable potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. While detailed studies on this specific isomer are emerging, the established importance of its analogues in the synthesis of blockbuster drugs underscores its value. The insights and protocols outlined in this guide are intended to equip researchers with the foundational knowledge required to effectively and safely utilize this promising compound in their research and development endeavors.
References
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An In-depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline and Its Core Analogs
Introduction: Halogenated and trifluoromethyl-substituted anilines are cornerstone building blocks in modern medicinal and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed technique in drug design to modulate key pharmacokinetic and pharmacodynamic properties. This group's strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and target binding affinity.[1][2]
While specific experimental data for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is not extensively available in public literature, a comprehensive understanding can be constructed by examining its close structural isomers and analogs. This guide will focus on the well-documented and synthetically crucial compound, 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2) . The principles of its synthesis, reactivity, and application provide a robust and scientifically sound framework for researchers working with related substituted anilines.
Part 1: Physicochemical and Spectroscopic Profile
The unique substitution pattern of these anilines—featuring an electron-donating amino group and strongly electron-withdrawing halogen and trifluoromethyl groups—dictates their physical properties and chemical behavior.
Chemical Structure
Caption: Structure of 4-Bromo-3-(trifluoromethyl)aniline.
Physicochemical Data
The following table summarizes the key physical and chemical properties of 4-Bromo-3-(trifluoromethyl)aniline.
| Property | Value | Reference(s) |
| CAS Number | 393-36-2 | [3][4] |
| Molecular Formula | C₇H₅BrF₃N | [3][4] |
| Molecular Weight | 240.02 g/mol | [3][4] |
| Appearance | White to off-white or gray crystalline solid | [5][6] |
| Melting Point | 47-50 °C | [4][5][7] |
| Boiling Point | 81-84 °C at 0.5 mmHg | [4][7][8] |
| pKa | 2.67 ± 0.10 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for structure verification and purity assessment. While spectra are instrument-dependent, the expected characteristics for 4-Bromo-3-(trifluoromethyl)aniline are as follows:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR would display signals for each unique carbon atom in the molecule, including the carbon attached to the bromine, the carbons of the trifluoromethyl group (with characteristic C-F coupling), and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring, and strong C-F stretching bands for the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Authoritative spectral data for 4-Bromo-3-(trifluoromethyl)aniline can be found in spectral databases.[9]
Part 2: Synthesis Methodologies
The synthesis of 4-Bromo-3-(trifluoromethyl)aniline typically relies on two robust and scalable strategies: direct bromination of the parent aniline or reduction of a nitro-substituted precursor.
Method 1: Electrophilic Bromination of 3-(Trifluoromethyl)aniline
This is the most direct approach, where the electron-donating amino group activates the aromatic ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent -CF3 group, the para-substituted product is heavily favored.[5]
Caption: General workflow for synthesis via electrophilic bromination.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature (20 °C).[10]
-
Reaction: Stir the reaction mixture for approximately 3 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as LC-MS/MS.[10]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with brine (saturated NaCl solution) to remove DMF and other water-soluble impurities.
-
Isolation: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]
-
Purification: The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary. This method typically yields the desired product in 90-92% purity.[10]
Method 2: Reduction of 2-Bromo-5-nitrobenzotrifluoride
An alternative strategy involves the reduction of a commercially available nitro-substituted precursor. This method is particularly useful for large-scale synthesis and avoids potential issues with regioselectivity during bromination.
Detailed Protocol:
-
Reaction Setup: To a high-pressure hydrogenation reactor, add 2-bromo-5-nitrobenzotrifluoride, methanol (as solvent), and a catalytic amount of Raney Nickel.[8][10]
-
Hydrogenation: Purge the reactor with hydrogen gas 3-4 times to remove air. Pressurize the reactor with hydrogen to 0.8-1.0 MPa and heat to 80-90 °C.[8][10]
-
Reaction: Maintain the reaction under these conditions until hydrogen consumption ceases, indicating the completion of the reduction.
-
Isolation: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the Raney Ni catalyst.
-
Purification: Remove methanol and water from the filtrate by distillation under reduced pressure. The final product is obtained as a pale yellow liquid with high purity (typically >95%) and excellent yield (>98%).[7][10]
Part 3: Chemical Reactivity and Synthetic Utility
The reactivity of the 4-bromo-3-(trifluoromethyl)aniline scaffold is dominated by the interplay of its functional groups, making it a versatile intermediate.
Caption: Key reactive sites and derivatization pathways.
Reactions at the Bromine Atom: Cross-Coupling
The carbon-bromine (C-Br) bond is a prime site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to a carbon-chlorine (C-Cl) bond.[11] This makes 4-bromo-3-(trifluoromethyl)aniline a more reactive and often preferred substrate for reactions like:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.
This higher reactivity allows for milder reaction conditions, which can be crucial when working with sensitive or complex molecules.[11]
Reactions at the Amino Group: Derivatization
The primary amino group (-NH₂) is a versatile handle for introducing a wide range of functionalities.[1] Common derivatization reactions include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation/Arylation: Formation of secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce other functional groups.
Part 4: Applications in Drug Discovery
4-Bromo-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of several high-profile pharmaceutical agents, underscoring its importance to the industry.[6][12]
-
Enzalutamide (Xtandi): A potent androgen receptor inhibitor used for the treatment of prostate cancer. The synthesis of a key isocyanate intermediate for Enzalutamide begins with 4-bromo-3-(trifluoromethyl)aniline.[6]
-
Siponimod (Mayzent): A selective sphingosine-1-phosphate (S1P) receptor modulator used to treat multiple sclerosis. The synthetic route to Siponimod also utilizes this aniline as a starting material.[6]
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors developed for oncology.[1]
Part 5: Safety, Handling, and Stability
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the reagent.
Hazard Identification
Based on GHS classifications, 4-Bromo-3-(trifluoromethyl)aniline is considered a hazardous substance.[3]
| Hazard Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Reference(s) |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [13][14] |
| Skin | Wear chemical-impermeable gloves (inspected prior to use) and protective clothing. | [13][14] |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387). | [13][14] |
Storage and Stability
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keeping it under an inert atmosphere and protected from light is advisable to prevent degradation.[4][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides to prevent vigorous and potentially hazardous reactions.[16]
-
Stability: Anilines can discolor (turning yellow or brown) over time due to oxidation.[16] While slight discoloration may not impact all reactions, it indicates the formation of impurities. For high-purity applications, the material's purity should be assessed via TLC, HPLC, or NMR before use. If significant impurities are present, purification by recrystallization or column chromatography may be required.[16]
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A Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: A Keystone Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a paramount strategy for optimizing molecular properties. The trifluoromethyl group (-CF3), in particular, has become a hallmark of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0), a highly functionalized aromatic building block poised for significant applications in the synthesis of complex, high-value molecules.
Aimed at researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind its molecular design, outlines logical synthetic strategies, and explores its potential derivatization pathways. We will examine the synergistic interplay of its three key functional groups—the reactive amine, the synthetically versatile bromine atom, and the electronically influential fluoro and trifluoromethyl moieties—to provide a comprehensive understanding of its value as a synthetic intermediate.
Core Physicochemical & Structural Data
The precise arrangement of substituents on the aniline ring gives this compound its unique chemical identity and reactivity profile. Its fundamental properties are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 159329-03-0 | [2] |
| Molecular Formula | C₇H₄BrF₄N | [2] |
| Molecular Weight | 258.01 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| XLogP3 (Lipophilicity) | 2.9 | [2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [2] |
| Hydrogen Bond Acceptors | 5 (the N and 4 F atoms) | [2] |
The Trifluoromethyl Advantage: A Pillar of Modern Drug Design
The inclusion of a trifluoromethyl (-CF3) group is a deliberate and strategic choice in the design of synthetic building blocks. Its profound impact on a molecule's pharmacological profile cannot be overstated.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots on an aromatic ring, thereby increasing a drug candidate's half-life and bioavailability.[3]
-
Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can significantly improve a molecule's ability to cross cellular membranes. This property is crucial for oral bioavailability and for drugs targeting the central nervous system (CNS).[1][3]
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 substituent (along with the adjacent fluorine atom) reduces the electron density on the aniline ring and, consequently, lowers the basicity (pKa) of the amino group.[4] This is often desirable in drug candidates to avoid unwanted interactions or sequestration in acidic cellular compartments.
-
Binding Interactions: The -CF3 group can participate in unique, non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.
This combination of properties makes trifluoromethylated anilines, such as the title compound, highly sought-after intermediates in programs targeting a wide range of diseases.[5]
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be devised based on established organofluorine chemistry. A plausible retrosynthetic analysis suggests that the target molecule can be prepared via regioselective bromination of a suitable precursor.
Proposed Synthetic Workflow
The most direct approach involves the selective bromination of 2-fluoro-3-(trifluoromethyl)aniline . The electron-donating amino group is a powerful ortho-, para-director. Given that the ortho-positions are sterically hindered by the fluorine and trifluoromethyl groups, bromination is strongly favored at the para-position (C4).
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4-Bromo-2-fluoro-3-(trifluoromethyl)aniline synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction: A Key Building Block in Modern Chemistry
This compound is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance in the pharmaceutical and agrochemical industries cannot be overstated. The molecule's unique architecture, featuring four distinct substituents on the aniline ring, provides a versatile platform for drug discovery and materials science.
The substituents each play a crucial role:
-
Amino Group (-NH₂): A primary nucleophile and a powerful directing group in electrophilic aromatic substitution, it is also a key site for forming amides, sulfonamides, and other functionalities central to the structure of many active pharmaceutical ingredients (APIs).[1]
-
Bromine Atom (-Br): Serves as a useful handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.
-
Fluorine Atom (-F): Often incorporated into bioactive molecules to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing group known for its ability to increase a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. We will delve into the causality behind the experimental choices, ensuring a reproducible and self-validating methodology for researchers and drug development professionals.
Synthesis Strategy and Mechanistic Underpinnings
The most direct and efficient route to synthesizing the target compound is through the regioselective electrophilic bromination of 2-fluoro-3-(trifluoromethyl)aniline. The core of this transformation is an electrophilic aromatic substitution reaction, where an electrophilic bromine species (Br⁺) is introduced onto the aromatic ring.
Causality of Regioselectivity:
The final position of the bromine atom is dictated by the combined electronic and steric effects of the substituents already present on the aniline ring:
-
Amino (-NH₂) Group: This is a powerful activating group and is ortho, para-directing. It strongly activates the positions C2, C4, and C6 relative to itself.
-
Fluoro (-F) Group: While deactivating due to its high electronegativity (inductive effect), it is also an ortho, para-director through resonance.
-
Trifluoromethyl (-CF₃) Group: This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.
When considering the bromination of 2-fluoro-3-(trifluoromethyl)aniline, the incoming electrophile (Br⁺) is directed primarily by the most powerful activating group, the amino group. This directs the bromination to the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent bulky trifluoromethyl group. Consequently, the electrophile preferentially adds to the less hindered C4 position, which is para to the amino group. This leads to the desired 4-bromo isomer as the major product.
For this synthesis, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a mild and highly selective source of electrophilic bromine, which minimizes the formation of over-brominated byproducts often seen with harsher reagents like liquid bromine.[2] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction.[2]
Detailed Experimental Protocol
This protocol is a robust procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | CAS No. | Molecular Formula | Purity |
| 2-Fluoro-3-(trifluoromethyl)aniline | 53663-36-8 | C₇H₅F₄N | ≥98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (if necessary)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF). The volume of DMF should be sufficient to fully dissolve the starting material (approx. 5-10 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of anhydrous DMF. Add this NBS solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for approximately 3-5 hours.[2] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).[2] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][3]
-
Purification: The resulting crude solid or oil can be further purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| 2-Fluoro-3-(trifluoromethyl)aniline | 1.0 eq. | Starting Material |
| N-Bromosuccinimide (NBS) | 1.05 eq. | Brominating Agent |
| Solvent | DMF | Anhydrous |
| Temperature | 0 °C to Room Temp. | Initial cooling is critical |
| Reaction Time | 3-5 hours | Monitor by TLC/LC-MS |
| Expected Yield | 85-95% | Yields can vary based on scale and purity |
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through a combination of in-process controls and rigorous final product characterization.
-
In-Process Controls: The use of TLC or LC-MS for reaction monitoring is a critical self-validation step.[2] It allows the scientist to track the consumption of the starting material and the formation of the product in real-time, preventing incomplete reactions or the formation of byproducts due to excessive reaction times.
-
Product Characterization: The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural confirmation. The ¹H NMR will show characteristic aromatic proton splitting patterns, while the ¹⁹F NMR will confirm the presence of the -CF₃ group with a characteristic chemical shift.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of a bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio) will be observable in the mass spectrum.
-
Melting Point (mp): A sharp melting point range for the purified solid is a strong indicator of high purity.
-
FTIR Spectroscopy: Will show characteristic peaks for the N-H stretches of the amine group and C-H, C-F, and C-Br bonds.
-
Mandatory Safety Precautions
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and tightly fitting safety goggles with side shields.[4][5]
-
Chemical Hazards:
-
Anilines: Substituted anilines are toxic and can be absorbed through the skin. Avoid direct contact.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Handle with care.
-
DMF: A skin and respiratory irritant. It is also a suspected teratogen.
-
-
Handling: Avoid inhalation of dust, fumes, and vapors.[4] Ensure emergency exits and safety showers are accessible.[6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualizations
Experimental Workflow Diagram
Sources
A Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery
Note to the Reader: This technical guide focuses on the chemical intermediate 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2) . While the initial query specified a related fluoro-substituted isomer, publicly available, in-depth technical data for that specific compound is limited. In contrast, 4-Bromo-3-(trifluoromethyl)aniline is a widely documented, industrially significant building block for which a comprehensive guide can be constructed to meet the rigorous demands of researchers and drug development professionals. The principles, protocols, and applications discussed herein provide a foundational understanding relevant to this class of compounds.
Abstract
4-Bromo-3-(trifluoromethyl)aniline is a pivotal chemical intermediate whose strategic substitution pattern makes it invaluable in the fields of medicinal chemistry and materials science.[1][2] The presence of an aniline amine for nucleophilic attack or derivatization, a bromine atom for cross-coupling reactions, and a trifluoromethyl group to enhance pharmacological properties makes this molecule a versatile precursor for complex molecular architectures.[2] This guide provides a detailed examination of its physicochemical properties, outlines validated protocols for its synthesis, explores its significant applications in the development of therapeutic agents, and summarizes critical safety and handling information.
Introduction and Molecular Overview
4-Bromo-3-(trifluoromethyl)aniline is a substituted aniline that has emerged as a critical building block in organic synthesis.[3] Its utility is derived from the orthogonal reactivity of its functional groups. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][4] This guide serves as a technical resource for scientists leveraging this compound in their research and development efforts.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical properties is essential for its effective use in synthesis and process development. The key properties of 4-Bromo-3-(trifluoromethyl)aniline are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-3-(trifluoromethyl)aniline | [5] |
| CAS Number | 393-36-2 | [6] |
| Molecular Formula | C₇H₅BrF₃N | [6] |
| Molecular Weight | 240.02 g/mol | [6] |
| Appearance | White to gray/white crystalline solid | [7] |
| Melting Point | 47-49 °C | [6] |
| Boiling Point | 81-84 °C at 0.5 mmHg | [6] |
| SMILES | C1=CC(=C(C=C1N)C(F)(F)F)Br | [5] |
| InChI Key | YGNISOAUPSJDJE-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 4-Bromo-3-(trifluoromethyl)aniline involves the regioselective electrophilic bromination of 3-(trifluoromethyl)aniline.
Mechanistic Rationale
The synthetic strategy is governed by the principles of electrophilic aromatic substitution. The amino (-NH₂) group is a powerful activating, ortho-, para- directing group. The trifluoromethyl (-CF₃) group is a deactivating, meta- directing group. The directing effects of the potent -NH₂ group dominate, guiding the incoming electrophile (Br⁺). While both ortho positions and the para position are electronically activated, the para position is sterically more accessible, leading to the preferential formation of the 4-bromo isomer.[1]
Recommended Synthetic Protocol
This protocol is based on a well-established method using N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[8]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
Step-by-Step Procedure: [8]
-
Reaction Setup: In a round-bottom flask suitable for the intended scale, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF. Add this NBS solution dropwise to the aniline solution at room temperature with stirring.
-
Expert Insight: NBS is chosen over elemental bromine (Br₂) to prevent over-bromination and reduce hazardous handling. DMF is an excellent polar aprotic solvent for this reaction, solubilizing both the starting material and the NBS.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the DMF and succinimide byproduct.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification & Validation: The resulting crude solid is typically of high purity (90-92% yield reported).[8] For exacting applications, it can be further purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
Applications in Drug Discovery
4-Bromo-3-(trifluoromethyl)aniline is a cornerstone intermediate for synthesizing high-value pharmaceutical agents. Its structure is frequently found in kinase inhibitors and other targeted therapies.[2]
Diagram: Application Pathway
Caption: Derivatization pathways for developing complex APIs.
Synthesis of Enzalutamide
A prominent application is in the synthesis of Enzalutamide (trade name Xtandi), a potent androgen receptor inhibitor used for the treatment of prostate cancer.[7] In the synthesis, 4-Bromo-3-(trifluoromethyl)aniline serves as the starting material to construct a key isothiocyanate intermediate, which is central to the final drug structure.[7]
Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists
The compound has been used in the preparation of aminocarboxylate analogs of FTY720 (Fingolimod), which are potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁).[9] These types of modulators are important for treating autoimmune diseases like multiple sclerosis.
Safety and Handling
4-Bromo-3-(trifluoromethyl)aniline is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area or chemical fume hood.
-
Hazard Classification: Acutely toxic (Oral), Skin Irritant, Eye Irritant, Skin Sensitizer, and may cause damage to organs through prolonged or repeated exposure.[10]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H373 (May cause damage to organs through prolonged or repeated exposure).
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For handling powders, a dust mask or respirator is recommended.
-
Storage: Store in a tightly closed container in a cool, dry, dark, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
4-Bromo-3-(trifluoromethyl)aniline is a high-value, versatile chemical intermediate with demonstrated utility in the synthesis of complex, biologically active molecules. Its well-defined reactivity and the beneficial properties imparted by the trifluoromethyl group ensure its continued importance in pharmaceutical research and development. The synthetic protocols are robust and scalable, making it an accessible and reliable building block for medicinal chemists. Proper adherence to safety protocols is mandatory for its handling.
References
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Navigating the Physicochemical Landscape of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the physical properties of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. 159329-03-0), a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Recognizing the limited availability of experimental data for this specific compound, this document establishes a predictive and comparative framework. We will present the known data for the target molecule, contextualize its expected properties based on the principles of physical organic chemistry, and draw extensive comparisons with its commercially available structural isomers. Furthermore, this guide details robust, field-proven experimental protocols for the empirical determination of key physical parameters, empowering researchers to validate and expand upon the existing knowledge base.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in modern drug discovery and development. The strategic placement of various substituents on the aniline ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, is a case in point, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom. These moieties are known to enhance metabolic stability, improve membrane permeability, and provide vectors for further synthetic elaboration. A thorough understanding of the physical properties of such a molecule is paramount for its effective utilization in research and development, impacting everything from reaction kinetics to formulation strategies.
Physicochemical Profile of this compound (CAS No. 159329-03-0)
Experimental data for this compound is not extensively documented in peer-reviewed literature. However, supplier information and predictive models provide a preliminary data set.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrF₄N | AA Blocks[1] |
| Molecular Weight | 258.01 g/mol | AA Blocks[1] |
| Physical Form | Solid | AA Blocks[1] |
| Boiling Point | 221.3 ± 40.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.771 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| XLogP3 | 2.9 (Computed) | AA Blocks[1] |
Comparative Analysis with Structural Isomers
To build a more robust understanding, it is instructive to compare the available data with that of its structural isomers. The relative positions of the fluorine and trifluoromethyl groups can significantly impact intermolecular forces, and thus, the physical properties.
| Property | 4-Bromo-3-(trifluoromethyl)aniline | 4-Bromo-2-(trifluoromethyl)aniline | 4-Bromo-3-fluoro-2-methylaniline |
| CAS Number | 393-36-2[3] | 445-02-3 | 127408-03-1[4] |
| Molecular Weight | 240.02 g/mol [3] | 240.02 g/mol | - |
| Physical Form | Solid, crystalline[5] | - | Solid[4] |
| Melting Point | 47-49 °C[3][6] | - | - |
| Boiling Point | 81-84 °C / 0.5 mmHg[3][6] | 84-86 °C / 5 mmHg | 244.5 ± 35.0 °C at 760 mmHg[4] |
| Density | 1.6925 g/cm³ (estimate)[3] | 1.71 g/mL at 25 °C | - |
| Refractive Index | 1.5320 (estimate)[3] | n20/D 1.532 | - |
| pKa | 2.67 ± 0.10 (Predicted)[3] | - | - |
Aromatic amines are typically colorless to yellowish liquids or low-melting solids with distinct, often unpleasant, odors.[7][8] Their boiling points generally increase with molecular weight.[7] Solubility in water is often limited, especially for larger molecules, due to the hydrophobic nature of the aromatic ring, though they tend to be soluble in organic solvents like alcohols and ethers.[9][10]
Experimental Determination of Physical Properties
Given the scarcity of data, empirical determination of the physical properties of this compound is a critical step for any research program utilizing this compound. The following section outlines standard, reliable protocols for these measurements.
Melting Point Determination
The melting point provides a quick assessment of purity; a sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities lead to a depressed and broader melting range.[11]
Protocol: Capillary Method [12]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Gently tap the open end of a capillary tube into the sample, then tap the sealed end on a hard surface to pack a small amount (2-3 mm high) of the material at the bottom.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat rapidly to get a rough estimate.
-
Slow Heating: Cool the apparatus and then heat at a rate of 1-2°C per minute near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]
Protocol: Micro-Reflux (Capillary) Method [14][15]
-
Setup: Place a small amount of the liquid sample into a small test tube. Invert a sealed-end capillary tube into the liquid.
-
Heating: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube or an aluminum block).
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.[16]
-
Cooling: Remove the heat source and allow the apparatus to cool slowly.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[14][16]
Caption: Workflow for Micro-Boiling Point Determination.
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.[17][18]
Protocol: Gravimetric Method [19][20]
-
Equilibration: Add an excess amount of the solid solute to a known volume of the desired solvent in a sealed vial. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[20]
-
Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant, ensuring no solid particles are transferred.
-
Evaporation: Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.
-
Drying: Gently evaporate the solvent, then dry the remaining solid residue to a constant weight in an oven at an appropriate temperature.
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the solution used.
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4-Bromo-2-fluoro-3-(trifluoromethyl)aniline safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
This guide provides comprehensive safety protocols and handling information for this compound for use by researchers, chemists, and drug development professionals. The recommendations herein are synthesized from established safety data for structurally analogous compounds and reflect best practices in chemical hygiene and laboratory safety.
Section 1: Compound Profile and Hazard Identification
Introduction and Chemical Identity
This compound is a highly functionalized aromatic amine, a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom, and an electron-withdrawing trifluoromethyl group—makes it a versatile intermediate for synthesizing complex target molecules. However, these same features necessitate a thorough understanding of its potential hazards.
Note on Safety Data: As of the date of this publication, a specific Safety Data Sheet (SDS) for CAS number 159329-03-0 is not widely available. The safety information and handling protocols detailed in this guide are therefore extrapolated from the documented hazards of closely related structural isomers, including 4-Bromo-2-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline.[1][2][3] This conservative approach is adopted to ensure the highest degree of safety.
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 159329-03-0 | [4] |
| Molecular Formula | C₇H₄BrF₄N | - |
| Molecular Weight | 258.01 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from isomers[5] |
GHS Hazard Classification (Inferred)
Based on data from structural analogs, this compound is classified as a hazardous substance.[1][2][3][6][7]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1]
Signal Word: Warning [1]
Section 2: Risk Assessment and Control Measures
A thorough risk assessment must be performed before any work with this compound. The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion.
Engineering Controls: The First Line of Defense
The causality behind requiring robust engineering controls is to minimize the concentration of the chemical in the operator's breathing zone and prevent contamination of the laboratory environment.
-
Chemical Fume Hood: All weighing, handling, and reaction setup operations involving this compound must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling harmful dust or vapors.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]
Personal Protective Equipment (PPE)
PPE is not a substitute for engineering controls but is essential for protecting against direct contact and residual exposure. The selection of PPE should be guided by the specific tasks being performed.
Caption: PPE selection workflow for handling the compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][9] A face shield should be worn over goggles when there is a significant risk of splashing.
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[10] Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with a filter appropriate for organic vapors and particulates (e.g., type ABEK filter).[1][9]
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures is crucial for minimizing risk.
SOP 1: Laboratory Handling and Dispensing
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Dispensing: If handling the solid, carefully transfer the required amount on anti-static weigh paper or in a tared container. Avoid creating dust. If a solution is required, add the solid to the solvent slowly.
-
Post-Handling: Tightly seal the source container immediately after dispensing.
-
Cleanup: Decontaminate the work surface and any equipment used. Dispose of contaminated weigh paper and gloves as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
SOP 2: Storage and Segregation
-
Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]
-
Security: The storage location should be secure and accessible only to authorized personnel ("Store locked up").[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11]
SOP 3: Chemical Waste Disposal
-
Collection: Dispose of unused material and contaminated items in a designated, labeled hazardous waste container.
-
Regulations: Do not dispose of down the drain. All waste disposal must be in accordance with local, state, and federal regulations.[1]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce its impact.
Spill Management
Caption: General workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, cover with a non-combustible absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
First-Aid Measures
Immediate and appropriate first aid is critical.[1][8][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Fire-Fighting Procedures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[10][11]
-
Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon oxides, and hydrogen halides.[8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]
Section 5: Reactivity and Synthetic Considerations
From a chemical standpoint, the aniline moiety is a nucleophile and can undergo reactions typical of primary aromatic amines. The electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to these groups.
-
Stability: The compound is generally stable under normal storage conditions.
-
Hazardous Reactions: Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[8][9]
-
Synthetic Use: When using this compound in reactions (e.g., acylation, alkylation, or cross-coupling at the bromine position), ensure the reaction is conducted under an inert atmosphere if required and with appropriate temperature control. The aniline nitrogen can be protected if it interferes with desired transformations.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users supplement this information with institution-specific safety protocols and exercise sound scientific judgment.
References
- Jinan Future chemical Co.,Ltd. 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2.
- PubChem. 4-Bromo-3-(trifluoromethyl)aniline.
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starting materials for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline synthesis
An In-depth Technical Guide: Synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: Core Starting Materials and Strategic Execution
Abstract
This compound is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex pharmaceuticals and advanced materials. The strategic placement of its fluoro, bromo, and trifluoromethyl substituents offers a unique chemical handle for diverse cross-coupling reactions and further derivatization. This guide provides a comprehensive overview of the principal synthetic strategy for this compound, focusing on the selection of starting materials, the rationale behind the chosen reaction pathway, and a detailed, field-proven experimental protocol.
Strategic Overview: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule identifies the most direct and industrially viable approach. The primary disconnection is the Carbon-Bromine bond, leveraging a regioselective electrophilic aromatic substitution. This strategy points to 2-fluoro-3-(trifluoromethyl)aniline as the immediate and most logical precursor. This precursor is valued for its commercial availability and the predictable directing effects of its substituents, which are key to achieving high regioselectivity in the subsequent bromination step.
Caption: High-level experimental workflow.
Experimental Protocol: Synthesis via NBS Bromination
This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a mild, solid, and easy-to-handle source of electrophilic bromine, making it preferable to liquid bromine for achieving high selectivity and avoiding potential oxidation or over-bromination of the electron-rich aniline substrate. [1][2]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Quantity (for 10 mmol scale) |
| 2-Fluoro-3-(trifluoromethyl)aniline | 179.12 | 1.0 | 1.79 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 - 1.05 | 1.78 - 1.87 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: To the cooled solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts. [1]8. Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product as a solid.
Comparative Analysis of Brominating Agents
While NBS is often the reagent of choice, other methods exist, each with distinct advantages and disadvantages.
| Brominating Agent | Solvent(s) | Temperature | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | DMF, CH₂Cl₂, MeCN | 0 °C to RT | Mild, selective, solid (easy to handle), high yield. [1][3] | Requires anhydrous conditions for best results. |
| Br₂ / Tetrabutylammonium Bromide (TBAB) | CH₂Cl₂ | RT | Catalytic, high selectivity for para-position. [4] | Uses hazardous liquid bromine, potential for HBr side product. |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10 °C to RT | Mild, selective, avoids free bromine. [5] | Reagent is less common and more expensive than NBS. |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the direct, regioselective bromination of 2-fluoro-3-(trifluoromethyl)aniline. The use of N-Bromosuccinimide (NBS) as the brominating agent provides a robust, scalable, and high-yielding protocol suitable for both laboratory and pilot-plant settings. A thorough understanding of the electronic effects governing the electrophilic substitution is paramount to ensuring the desired isomer is obtained with high purity. This guide provides the necessary strategic insights and actionable protocols for researchers to successfully synthesize this valuable chemical intermediate.
References
- Wulff, G., et al. (1981). Process for the preparation of 2-trifluoromethyl aniline. (EP0039810A1). Google Patents.
- PrepChem. (2018). Synthesis of 4-bromo-2-fluoroaniline.
- PrepChem. (2018). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline.
- Fox, G. J., et al. (1976). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses, 55, 20.
- PrepChem. (2018). Preparation of 4-bromo-2-fluoroaniline.
- Individual. (2015). Synthetic method of 2, 3, 4-trifluoroaniline. (CN104961638A). Google Patents.
- Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. (Master of Science thesis). Dublin City University.
- Hryhorczuk, L. N., et al. (2017). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E, 73(Pt 1), 103–106.
- Lin, H. C., & Leong, W. L. (1991). Catalytic bromination of 2-fluoroaniline. (US5053542A). Google Patents.
Sources
A Technical Guide to the Solubility Profile of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a trifluoromethyl group—imparts specific steric and electronic properties that are valuable for creating targeted molecular architectures. However, these same features significantly influence its physicochemical properties, most notably its solubility, which is a critical parameter for reaction kinetics, purification, formulation, and bioavailability.
This technical guide addresses the notable scarcity of published quantitative solubility data for this compound. We will construct a theoretical solubility profile based on first principles of physical organic chemistry and analysis of structurally similar analogs. More importantly, this guide provides robust, field-proven experimental protocols to empower researchers to determine the solubility of this compound accurately in various solvent systems.
Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is essential before exploring its solubility. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 159329-03-0 | [1] |
| Molecular Formula | C₇H₄BrF₄N | [2][3] |
| Molecular Weight | 258.01 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Calculated LogP | 3.3 (Predicted) | N/A |
The molecule's structure is defined by an aniline core, which provides a site for hydrogen bonding via the amine (-NH₂) group. This is contrasted by the presence of three halogen-containing substituents:
-
Bromo group (-Br): Increases molecular weight and polarizability.
-
Trifluoromethyl group (-CF₃): A strong electron-withdrawing group that decreases the basicity of the amine and significantly increases lipophilicity.
-
Fluoro group (-F): Highly electronegative, it further modulates the electronic profile of the aromatic ring and can participate in intramolecular hydrogen bonding.
Caption: Key functional groups of the target molecule.
Theoretical Solubility Profile & Analog Analysis
The principle of "like dissolves like" provides a framework for predicting solubility. The heavily halogenated nature of this compound suggests a predominantly nonpolar, lipophilic character.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexanes): The compound is expected to exhibit moderate to good solubility in these solvents, driven by van der Waals forces.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions without disrupting potential intramolecular hydrogen bonds within the solute molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water):
-
Alcohols: Limited to moderate solubility is expected. While the amine group can act as a hydrogen bond donor, the bulky and electron-withdrawing substituents sterically hinder this interaction. Furthermore, the ortho-fluoro group can form an intramolecular hydrogen bond with one of the amine hydrogens, which significantly reduces the amine's ability to form intermolecular hydrogen bonds with the solvent.
-
Water: Very low solubility is predicted. The molecule's high lipophilicity (predicted LogP ≈ 3.3) and reduced capacity for intermolecular hydrogen bonding make it energetically unfavorable to dissolve in the highly ordered hydrogen-bonding network of water.
-
Causality Behind Predictions: The Impact of Ortho-Fluorine
To refine this prediction, we can analyze a close structural analog, 4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2) , which lacks the fluorine atom at the 2-position.[2][4][5][6][7] This analog is reported to be soluble in methanol.[7] The introduction of the ortho-fluoro group in our target compound is expected to decrease its solubility in protic solvents like methanol for two primary reasons:
-
Intramolecular Hydrogen Bonding: The fluorine atom is positioned to form a stable six-membered ring via a hydrogen bond with an amine proton. This internal interaction satisfies the proton's hydrogen-bonding potential, making it less available to bond with solvent molecules. Breaking this internal bond to dissolve in a protic solvent carries an energetic penalty.
-
Increased Crystal Lattice Energy: The addition of the fluorine atom can lead to more efficient crystal packing, potentially increasing the melting point and the energy required to break apart the crystal lattice for dissolution.
Experimental Protocols for Solubility Determination
Given the absence of verified data, experimental determination is paramount. The following protocols describe two universally accepted methods for quantifying solubility.
Method 1: The Gravimetric Method (Shake-Flask)
This classic and straightforward method relies on the direct measurement of solute mass within a saturated solution and is ideal for determining solubility in volatile organic solvents.[8][9][10][11]
Caption: Experimental workflow for the gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure the solution reaches equilibrium with the solid.
-
Phase Separation: Remove the vial and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Filtration: Carefully draw an aliquot of the clear supernatant and filter it through a 0.45 µm chemically resistant filter (e.g., PTFE) to remove any microscopic solid particles.
-
Aliquot Transfer: Immediately transfer a precise volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to sublime. Dry to a constant weight.[9]
-
Calculation: The solubility is calculated by dividing the mass of the dried solute residue by the volume of the aliquot taken.
Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). If the calculated solubility values are consistent, equilibrium has been achieved.
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and accurate, particularly for poorly soluble compounds. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.[12][13][14][15]
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Follow steps 1-5 from the Gravimetric Method above.
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the mobile phase). The concentration range should bracket the expected solubility.
-
Calibration Curve Generation: Inject each standard solution into the HPLC system and record the peak area. Plot the peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995 for a reliable curve.
-
Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the peak area of the sample and the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the original saturated solution, which is its solubility.
Expertise & Causality: The choice of an HPLC-based method is critical when low solubility is expected, as the gravimetric method may lack the required sensitivity.[10] The use of a calibration curve provides a robust and validated system for quantification, independent of sample volume measurements during the final analysis step.
Safety and Handling Precautions
As a halogenated aromatic amine, this compound requires careful handling in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Toxicology: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]
-
Handling: Avoid creating dust. Use engineering controls to minimize exposure.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
References
- Determination of Solubility by Gravimetric Method. (n.d.).
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.
- Jinan Future chemical Co.,Ltd. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2.
- PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
- Adeeba Qureshi, Dr. Jigar Vyas and Dr. UM Upadhyay. (n.d.). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.
- Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Santos, S., et al. (2012). The ionic liquid effect on solubility of aniline, a simple aromatic amine: Perspective of solvents' mixture. Fluid Phase Equilibria.
- American Chemical Society. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry.
- ResearchGate. (n.d.). Catalyst‐free fluorination of aniline derivatives.
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2012). Journal of Chemical and Pharmaceutical Research.
- MDPI. (n.d.). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines.
- PMC. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- ResearchGate. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- SciSpace. (2012). The ionic liquid effect on solubility of aniline, a simple aromatic amine: Perspective of solvents' mixture.
- Samagra. (n.d.). Haloalkanes and Haloarenes.
- Frontiers. (n.d.). Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures.
- Myschool.ng. (n.d.). Chemistry Syllabus from JAMB.
- PMC. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction.
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A-Z of Aniline Synthesis via Electrophilic Aromatic Substitution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Anilines, foundational scaffolds in medicinal chemistry and materials science, are accessible through a variety of synthetic strategies. Among these, electrophilic aromatic substitution (EAS) remains a cornerstone methodology. This in-depth technical guide provides a comprehensive exploration of the synthesis of anilines via EAS, with a primary focus on the industrially significant nitration-reduction pathway. We will delve into the mechanistic underpinnings of this transformation, providing field-proven insights into reaction optimization and regiochemical control. Furthermore, this guide will explore alternative and complementary EAS-based approaches, offering a holistic view of the synthetic chemist's toolkit for accessing this vital class of compounds. Detailed experimental protocols, data-driven comparisons, and visual aids are provided to bridge theoretical concepts with practical laboratory application.
Introduction: The Enduring Importance of the Aniline Moiety
Aniline, the simplest aromatic amine, and its substituted derivatives are not merely commodity chemicals; they are privileged structures in the realm of fine chemical synthesis.[1] Their prevalence in pharmaceuticals, agrochemicals, dyes, and polymers underscores the critical need for robust and versatile synthetic routes to access them.[2][3] The amino group, a potent activating and ortho-, para-directing substituent, renders the aniline core both a versatile building block for further functionalization and a key pharmacophore in its own right.[4][5]
While numerous methods for C-N bond formation exist, electrophilic aromatic substitution offers a classical and often highly efficient strategy for the initial introduction of a nitrogen-containing functionality onto an aromatic ring, which can subsequently be transformed into the desired amine. This guide will focus on these foundational EAS strategies, providing the technical depth required for successful implementation and innovation in research and development settings.
The Workhorse Strategy: Nitration Followed by Reduction
The most prevalent and industrially scalable method for synthesizing anilines from simple aromatic precursors is a two-step sequence involving the nitration of the aromatic ring followed by the reduction of the resulting nitroarene.[3][6][7] This pathway is attractive due to the ready availability of starting materials and the generally high efficiency of both transformations.
Step 1: Electrophilic Aromatic Nitration
The introduction of a nitro group (-NO₂) onto an aromatic ring is a quintessential example of electrophilic aromatic substitution.[8][9] The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[8][10]
Mechanism of Nitronium Ion Formation and Electrophilic Attack:
The role of sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to generate the nitronium ion. The aromatic π-system then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[8] Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores aromaticity, yielding the nitroaromatic product.[8]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Experimental Protocol: Nitration of Benzene to Nitrobenzene [10][11]
Safety Precaution: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.[12][13][14][15] It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[12] The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of dinitrated byproducts.[10][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 molar ratio) and cool the mixture in an ice bath to 0-5 °C.
-
Addition of Aromatic Substrate: Slowly add benzene to the cooled acid mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 50°C.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-60°C) for a specified time (typically 30-60 minutes).[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice and water. The nitrobenzene will separate as a dense, yellow oil.
-
Purification: Separate the organic layer, wash it with water and a dilute solution of sodium bicarbonate to remove any residual acid, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The crude nitrobenzene can be further purified by distillation.
Step 2: Reduction of Nitroarenes to Anilines
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.[17][18][19] A wide array of reducing agents and conditions have been developed for this purpose, each with its own advantages in terms of chemoselectivity, cost, and scalability.[17][18][20]
Common Reduction Methods:
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High yields, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes, halides)[6] |
| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Cost-effective, widely applicable[21][22][23] | Stoichiometric amounts of metal required, acidic workup |
| Tin(II) Chloride (SnCl₂) | SnCl₂, Ethanol | Milder conditions, good for laboratory scale[6] | Stoichiometric tin salts produced |
| Hydrazine Hydrate | N₂H₄·H₂O, Catalyst (e.g., FeCl₃) | Metal-free options available[20] | Hydrazine is toxic |
Mechanism of Reduction (Illustrative Example with Fe/HCl):
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[18]
Caption: Stepwise reduction of a nitroarene to an aniline.
Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and HCl [10][22]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nitrobenzene and granulated tin.
-
Addition of Acid: Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require initial cooling.
-
Heating: Once the initial vigorous reaction subsides, heat the mixture under reflux for approximately 30-60 minutes to ensure complete reaction.
-
Basification: After cooling, carefully add a concentrated solution of sodium hydroxide to the reaction mixture until it is strongly alkaline. This deprotonates the anilinium salt and precipitates tin hydroxides.[22]
-
Isolation: The aniline can be isolated from the reaction mixture by steam distillation.[22] The distillate, containing aniline and water, is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: The combined organic extracts are dried, and the solvent is removed by rotary evaporation. The resulting aniline can be further purified by distillation.
Regioselectivity in the Synthesis of Substituted Anilines
When the starting aromatic compound already possesses a substituent, the regiochemical outcome of the electrophilic nitration becomes a critical consideration.[4][24][25] The directing effect of the existing substituent determines the position of the incoming nitro group.[24][26]
-
Activating, Ortho-, Para--Directing Groups: Substituents that donate electron density to the aromatic ring, such as alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups, activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions.[4][26] This is due to the stabilization of the carbocation intermediate through resonance or inductive effects.[4]
-
Deactivating, Meta--Directing Groups: Electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., -COR), deactivate the ring and direct the incoming electrophile to the meta position.[24][27] These groups destabilize the carbocation intermediates formed from ortho and para attack.[26]
-
Halogens: Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para--directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the ortho and para carbocation intermediates.[9]
A Special Case: Nitration of Aniline Itself
Direct nitration of aniline with a mixture of nitric and sulfuric acids is problematic. The strongly acidic conditions lead to the protonation of the amino group to form the anilinium ion (-NH₃⁺).[21][28] This anilinium group is a powerful deactivating and meta-directing group, leading to the formation of m-nitroaniline as a significant product.[5][21] Furthermore, the reaction is often accompanied by oxidation and the formation of undesired byproducts.[29]
To achieve ortho- and para--nitration of aniline, the amino group must first be "protected" by converting it into a less basic and less activating amide, typically an acetanilide.[1] This is achieved by reacting aniline with acetic anhydride. The acetyl group moderates the activating effect of the amino group and sterically hinders the ortho positions, often favoring the formation of the para isomer. Following nitration, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline.
Caption: Synthetic route for para-nitration of aniline.
Alternative EAS-Based Strategies for Aniline Synthesis
While the nitration-reduction sequence is dominant, other EAS-based methods can be valuable, particularly for accessing specific substitution patterns or when the substrate is incompatible with nitrating conditions.
Halogenation and Subsequent Amination
This two-step approach involves the initial electrophilic halogenation (bromination or chlorination) of the aromatic ring, followed by a nucleophilic aromatic substitution or a metal-catalyzed amination reaction to introduce the amino group.
-
Nucleophilic Aromatic Substitution (SNAAr): This is generally limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions.[30]
-
Metal-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines.[31][32][33][34] This reaction is highly versatile and tolerates a wide range of functional groups. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to form the aniline product.[32][35]
Direct Amination Approaches
Directly introducing an amino group onto an aromatic C-H bond via an electrophilic mechanism is challenging. However, some methods exist, though they are often limited in scope.
-
Chichibabin Reaction: This reaction involves the nucleophilic amination of electron-deficient nitrogen-containing heterocycles like pyridine with sodium amide (NaNH₂).[36][37][38][39] It proceeds via a nucleophilic addition-elimination mechanism and is not a true electrophilic aromatic substitution.[37][38]
-
Metal-Catalyzed C-H Amination: Significant research efforts are focused on developing catalytic methods for the direct amination of aromatic C-H bonds.[2][40][41][42] These reactions often proceed through mechanisms that are distinct from classical electrophilic aromatic substitution.
Conclusion
The synthesis of anilines through electrophilic aromatic substitution, particularly via the nitration-reduction pathway, remains a cornerstone of modern organic synthesis. Its robustness, scalability, and the predictability of regiochemical outcomes based on substituent effects make it an indispensable tool for researchers and drug development professionals. A thorough understanding of the underlying mechanisms, reaction conditions, and safety considerations is paramount for the successful application of these methods. As the demand for complex and diverse aniline derivatives continues to grow, a mastery of these foundational synthetic strategies, complemented by an awareness of modern catalytic alternatives, will continue to be a key driver of innovation in the chemical sciences.
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A Regioselective Bromination Strategy for 3-(Trifluoromethyl)aniline: A Technical Guide for Medicinal Chemistry and Process Development
Abstract
Introduction: The Strategic Importance of Halogenated Anilines
In the landscape of modern drug discovery and development, fluorinated and halogenated organic molecules are indispensable. The strategic incorporation of substituents like bromine and trifluoromethyl (CF₃) groups onto an aromatic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 4-Bromo-3-(trifluoromethyl)aniline, in particular, is a crucial intermediate and building block.[1] The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Stille), while the trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, mastering the selective synthesis of this compound is a high-value objective in both academic and industrial laboratories.
The Mechanistic Underpinnings of Regioselectivity
The regiochemical outcome of the bromination of 3-(trifluoromethyl)aniline is a classic example of competing substituent effects in electrophilic aromatic substitution (EAS).[4] A robust understanding of the electronic interplay between the amino and trifluoromethyl groups is paramount to controlling the reaction.
Competing Directing Effects on the Scaffold
The aniline ring is substituted with two groups of opposing electronic character:
-
The Amino Group (-NH₂): A Potent Ortho-, Para-Director The amino group is a powerful activating group. Through resonance (+M effect), the nitrogen's lone pair of electrons delocalizes into the benzene ring, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions.[5] This makes these positions highly nucleophilic and susceptible to attack by an electrophile (Br⁺).
-
The Trifluoromethyl Group (-CF₃): A Strong Meta-Director Conversely, the trifluoromethyl group is a strong deactivating group due to the intense electron-withdrawing inductive effect (-I) of the three highly electronegative fluorine atoms.[6][7] This effect pulls electron density out of the ring, deactivating all positions. However, the deactivation is most pronounced at the ortho and para positions relative to the CF₃ group, leaving the meta position as the least deactivated and thus the preferred site of attack for an electrophile on a trifluoromethylbenzene ring.[8][9]
Predicting the Outcome: Dominance of the Activating Group and Steric Factors
In a system with both a strong activator and a strong deactivator, the activating group overwhelmingly dictates the positions of substitution.[4] Therefore, the amino group directs the incoming bromine to the ortho and para positions (C2, C4, C6). The question of regioselectivity then becomes which of these activated positions is most favored.
-
Position 4 (para to -NH₂): This position is strongly activated by the amino group via resonance. While it is ortho to the deactivating CF₃ group, it is sterically the most accessible of the activated positions.
-
Position 2 (ortho to -NH₂): This position is also activated by the amino group but suffers from significant steric hindrance from the adjacent and bulky trifluoromethyl group.[1] This steric clash disfavors the approach of the electrophile and the formation of the corresponding Wheland intermediate.
-
Position 6 (ortho to -NH₂): This position is activated and sterically accessible. However, the formation of the para-substituted product is generally favored for anilines.
The combination of the powerful para-directing ability of the amino group and the steric hindrance at the C2 position leads to a strong preference for bromination at the C4 position.[1]
The Influence of Solvent
The choice of solvent can have a marked effect on the regioselectivity of aniline bromination.[10][11] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are known to enhance para-selectivity when using N-bromosuccinimide (NBS).[12] This is often attributed to the solvent's ability to stabilize charged intermediates and potentially influence the nature of the active brominating species.
Caption: Directing effects in the bromination of 3-(trifluoromethyl)aniline.
Field-Proven Protocol for Selective Monobromination
The most reliable and widely cited method for the highly regioselective monobromination of 3-(trifluoromethyl)aniline utilizes N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent.[10][13]
Method: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF)
Causality Behind Experimental Choices:
-
Brominating Agent (NBS): Unlike elemental bromine (Br₂), which can be harsh and lead to polybromination of highly activated rings like aniline, NBS serves as a mild and efficient source of electrophilic bromine.[11][14] This moderation is key to achieving high selectivity for monobromination.
-
Solvent (DMF): As a polar aprotic solvent, DMF facilitates the reaction and has been shown to promote high levels of para-selectivity in the bromination of electron-rich aromatic compounds with NBS.[10][12]
Detailed Experimental Protocol:
-
Materials & Equipment:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel (optional, for larger scale)
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, etc.)
-
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-bromosuccinimide is a lachrymator and should be handled with care.[10]
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF.[1][10]
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature (20-25 °C).[10][13] For larger-scale reactions, dissolving the NBS in DMF and adding it dropwise may be preferable to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 hours.[13]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash it thoroughly with brine (2-3 times) to remove the DMF and succinimide byproduct.[13]
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a brownish solid, is often of high purity.[13] If necessary, it can be further purified by recrystallization or column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis of 4-bromo-3-(trifluoromethyl)aniline.
Data Summary and Analysis
The described protocol is highly reproducible and provides the target compound in excellent yield and purity.
| Parameter | Value/Condition | Rationale & Reference |
| Substrate | 3-(Trifluoromethyl)aniline | Starting material.[10] |
| Reagent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent for activated rings.[10][14] |
| Stoichiometry | ~1.0 equivalent of NBS | Ensures selective monobromination, minimizing dibromination.[13] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent that promotes high para-selectivity.[10][12] |
| Temperature | 20-25 °C (Room Temperature) | Mild conditions are sufficient due to the activated nature of the ring.[13] |
| Reaction Time | ~3 hours | Typical time to completion.[13] |
| Typical Yield | 90-92% | High-yielding transformation.[13] |
| Major Product | 4-Bromo-3-(trifluoromethyl)aniline | Favored regioisomer due to electronic and steric effects.[1] |
Characterization of Bromination Products
The primary product, 4-bromo-3-(trifluoromethyl)aniline, can be readily characterized by standard analytical techniques.
-
4-Bromo-3-(trifluoromethyl)aniline:
-
Appearance: Brownish or off-white solid.[13]
-
Melting Point: 48-50 °C.[13]
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR will confirm the substitution pattern. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at C2, C5, and C6.
-
Mass Spectrometry: Will show the characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). The molecular ion peak for C₇H₅BrF₃N is m/z 240.02.[13]
-
Potential side products include the isomeric 2-bromo-5-(trifluoromethyl)aniline[2][15] and the over-brominated 2,4-dibromo-5-(trifluoromethyl)aniline,[16] which can be identified by their distinct spectroscopic signatures.
Conclusion
The regioselective bromination of 3-(trifluoromethyl)aniline is a controllable and efficient process governed by the dominant activating effect of the amino group and steric considerations. By employing a mild brominating agent like N-bromosuccinimide in a polar aprotic solvent such as DMF, researchers can reliably synthesize 4-bromo-3-(trifluoromethyl)aniline in high yield and purity. This protocol represents a self-validating system, grounded in well-understood mechanistic principles, making it a trustworthy and scalable method for producing a key building block essential to the fields of drug discovery and materials science.
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical characterization of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aniline of significant interest in medicinal chemistry and materials science. While this specific isomer is not extensively characterized in publicly available literature, this guide establishes a framework for its analysis, with a primary focus on the determination of its melting point. By leveraging data from structurally related isomers and outlining a rigorous experimental protocol, we provide researchers with the necessary tools to ascertain the purity and identity of this compound. This document details the theoretical underpinnings of how molecular structure influences melting point, provides a step-by-step experimental procedure for its determination, and offers a comparative analysis with related compounds.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in the development of a vast array of pharmaceuticals and functional materials. The introduction of halogen and trifluoromethyl substituents onto the aniline ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. This compound represents a unique substitution pattern with the potential for novel applications. The precise arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group creates a distinct electronic and steric environment, making the characterization of its physical properties, such as the melting point, a critical first step in its scientific exploration.
Physicochemical Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | 159329-03-0 | C₇H₄BrF₄N | 257.01 | Not Reported |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | 240.02 | 47-49[1][2][3] |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | C₇H₅BrF₃N | 240.02 | Not Reported (liquid at room temp.) |
| 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 | C₇H₇BrFN | 204.04 | Not Reported (solid)[4][5] |
Insights from Isomeric Data:
The melting point is highly sensitive to the substitution pattern on the benzene ring, which affects crystal lattice packing and intermolecular forces. The reported melting point of 4-Bromo-3-(trifluoromethyl)aniline at 47-49 °C provides a valuable reference point. The additional fluorine atom in the target compound, this compound, is expected to alter the melting point due to changes in polarity, molecular symmetry, and intermolecular hydrogen bonding capabilities of the aniline moiety. The impact of substituent positioning on melting points is a complex interplay of steric and electronic effects that influence how molecules arrange themselves in a solid state.[6]
Experimental Determination of Melting Point: A Validating Protocol
For a novel or uncharacterized compound such as this compound, a rigorous and well-documented experimental determination of the melting point is paramount. The following protocol is designed to ensure accuracy and reproducibility.
Principle
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The protocol described here utilizes the capillary method, a widely accepted technique for accurate melting point determination.
Materials and Apparatus
-
Sample of this compound (purity >98%)
-
Melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30, or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystalline samples)
-
Calibration standards with certified melting points (e.g., benzophenone, caffeine)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Calibration of the Apparatus:
-
Prior to measuring the sample's melting point, it is crucial to calibrate the apparatus using certified standards.
-
Follow the instrument's instructions to determine the melting points of at least two standards that bracket the expected melting point of the sample.
-
If the observed melting points of the standards deviate from their certified values, apply a correction factor to the sample's measured melting point.
-
-
Melting Point Determination:
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to get an approximate melting range. Set a fast ramp rate (e.g., 10-20 °C/min).
-
Accurate Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to at least 20 °C below the approximate melting point found in the rapid determination.
-
Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point.
-
-
-
Repeatability:
-
Conduct the measurement in triplicate to ensure the results are reproducible. The reported melting point should be the average of these determinations.
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the determination and validation of the melting point of this compound.
Caption: A flowchart illustrating the key stages for the accurate determination of a compound's melting point.
Interpreting the Results:
-
Sharp Melting Range (e.g., 0.5-1.5 °C): This is indicative of a high-purity sample.
-
Broad Melting Range (e.g., > 2 °C): This may suggest the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures.
-
Depressed Melting Point: The presence of impurities typically lowers the melting point compared to the pure substance.
Safety and Handling
Substituted anilines, particularly those containing halogens, should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
While the specific melting point of this compound is not yet established in the public domain, this guide provides a robust framework for its experimental determination. By following the detailed protocol and considering the physicochemical properties of related isomers, researchers can confidently characterize this novel compound. The accurate determination of the melting point is a critical quality control step that underpins the reliability of subsequent biological or material science investigations.
References
- PubChem. 4-Bromo-2-(trifluoromethyl)aniline. [Link]
- PubChem. 4-Bromo-3-(trifluoromethyl)aniline. [Link]
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- MDPI.
- Institute of Chemistry.
- PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. [Link]
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
- ResearchGate.
- ResearchGate.
- National Institutes of Health. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. [Link]
- Royal Society of Chemistry.
- Arizona State University. Melting Temperature Predictor – Hong Research Group. [Link]
- Chemistry LibreTexts. 16.
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. longdom.org [longdom.org]
Navigating the Physicochemical Landscape of a Niche Pharmaceutical Intermediate: A Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
For distribution to researchers, scientists, and drug development professionals.
This technical guide delves into the core physicochemical properties of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, a highly specialized aromatic amine of increasing interest in medicinal chemistry and materials science. While this molecule presents significant opportunities as a versatile building block, a comprehensive understanding of its physical characteristics, particularly its boiling point, is paramount for its effective and safe utilization in synthetic and process chemistry.
Executive Summary: The Elusive Boiling Point of this compound
However, a robust scientific understanding of its likely boiling point can be extrapolated through a comparative analysis of its structural isomers. This guide will, therefore, focus on providing a detailed examination of the known boiling points of closely related compounds, offering a scientifically grounded estimation and exploring the underlying chemical principles that govern this critical property.
Comparative Analysis of Isomeric Boiling Points
The precise arrangement of substituents on the aniline ring significantly influences the intermolecular forces, and thus the boiling point. An analysis of the boiling points of key isomers of bromo-(trifluoromethyl)aniline provides a valuable framework for estimating the boiling point of the target compound.
| Compound | CAS Number | Boiling Point | Pressure (mmHg) |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | 81-84 °C | 0.5 |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | 84-86 °C | 5 |
Table 1: Experimentally determined boiling points of isomeric bromo-(trifluoromethyl)anilines.[2]
The data clearly indicates that these compounds have high boiling points, requiring reduced pressure for distillation to prevent decomposition. The slight variation between the 2- and 3-(trifluoromethyl) isomers suggests that the position of the bulky and highly electronegative trifluoromethyl group has a discernible, albeit not dramatic, impact on the molecule's volatility.
The Influence of Fluorine Substitution
The introduction of a fluorine atom at the 2-position in this compound is expected to further elevate the boiling point compared to its non-fluorinated counterparts. This is attributable to several factors:
-
Increased Molecular Weight: The addition of a fluorine atom increases the overall mass of the molecule, which generally leads to a higher boiling point.
-
Enhanced Dipole Moment: The high electronegativity of the fluorine atom will induce a stronger molecular dipole moment. This, in turn, leads to stronger dipole-dipole interactions between molecules, requiring more energy to overcome and transition into the gas phase.
-
Potential for Hydrogen Bonding: While the primary amine group is the principal site for hydrogen bonding, the ortho-fluorine atom can influence the acidity of the N-H protons, potentially affecting the strength of intermolecular hydrogen bonds.
Given these considerations, it is reasonable to predict that the boiling point of this compound under vacuum will be slightly higher than that of its non-fluorinated isomers. A precise estimation without experimental data is speculative, but it would likely fall within a similar range at a comparable reduced pressure.
Synthesis and Handling Considerations
The synthesis of substituted anilines such as these often involves multi-step processes. For instance, the synthesis of 4-Bromo-3-(trifluoromethyl)aniline can be achieved through the regioselective bromination of 3-(trifluoromethyl)aniline using brominating agents like N-Bromosuccinimide (NBS).[3][4]
Experimental Workflow: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
A generalized workflow for the synthesis of a bromo-(trifluoromethyl)aniline isomer.
Given the predicted high boiling point and the thermal sensitivity of many complex organic molecules, purification of this compound would almost certainly necessitate vacuum distillation.
Safety and Handling
As with all halogenated and trifluoromethylated aromatic compounds, appropriate personal protective equipment (PPE) should be employed. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Safety Data Sheets (SDS) for isomeric compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5][6]
Applications in Drug Discovery and Materials Science
Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The unique combination of bromo, fluoro, and trifluoromethyl groups in this compound offers medicinal chemists a versatile scaffold for several reasons:
-
Trifluoromethyl Group: This group is often incorporated to block metabolic oxidation, increase lipophilicity, and enhance binding affinity to biological targets.
-
Bromine Atom: The bromine atom serves as a convenient handle for further functionalization, typically through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.
-
Fluorine Atom: The introduction of fluorine can modulate the pKa of the aniline, influence conformation, and improve metabolic stability.
Isomers of this compound are known intermediates in the synthesis of biologically active molecules. For example, 4-Bromo-3-(trifluoromethyl)aniline is used in the preparation of aminocarboxylate analogs of FTY720, a modulator of sphingosine-1-phosphate receptors.
Conclusion
While the precise boiling point of this compound remains to be empirically determined and published, a strong scientific basis exists for estimating its properties. Through a comparative analysis of its isomers, it is evident that this compound is a high-boiling liquid that requires vacuum distillation for purification. Its structural motifs make it a valuable, albeit niche, intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Researchers working with this compound should proceed with the assumption that its handling and purification will be similar to its well-characterized isomers, with careful attention to safety protocols.
References
- Jinan Future chemical Co.,Ltd. 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2. [Link]
- PubChem. 4-Bromo-2-(trifluoromethyl)aniline. [Link]
- PubChem. 4-Bromo-3-(trifluoromethyl)aniline. [Link]
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- 1. 159329-03-0|this compound|BLD Pharm [bldpharm.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: Navigating Synthesis, Properties, and Applications of a Niche Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Structurally Rich Aromatic Amine
4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a polysubstituted aromatic amine that presents a unique combination of functional groups, making it a molecule of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline scaffold offers a versatile platform for synthetic diversification. The interplay of the electron-withdrawing nature of the trifluoromethyl and fluoro groups with the ortho-directing amino group, and the presence of a readily displaceable bromine atom, creates a nuanced reactivity profile that can be exploited for the synthesis of complex target molecules.
This technical guide provides a comprehensive overview of this compound, addressing its nomenclature, physicochemical properties, and potential applications. In the absence of extensive literature on this specific isomer, this guide leverages established chemical principles and comparative data from its close structural isomers, 4-Bromo-2-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline, to provide expert insights into its synthesis, characterization, and safe handling.
Section 1: Nomenclature and Identification
Clarity in chemical identification is paramount to ensuring the reproducibility and accuracy of scientific endeavors. The intricate substitution pattern of this compound necessitates a precise understanding of its nomenclature and key identifiers.
Systematic and Common Names
The unambiguous identification of this compound is crucial due to the existence of several closely related isomers.
-
Systematic IUPAC Name: 4-Bromo-2-fluoro-3-(trifluoromethyl)benzenamine
-
Common Synonyms:
-
This compound
-
Aniline, 4-bromo-2-fluoro-3-(trifluoromethyl)-
-
It is imperative to distinguish this compound from its isomers, which possess distinct chemical and physical properties:
-
Isomer 1: 4-Bromo-2-(trifluoromethyl)aniline (CAS: 445-02-3)
-
Isomer 2: 4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 159329-03-0 | Chemical Abstracts Service |
| Molecular Formula | C₇H₄BrF₄N | N/A |
| Molecular Weight | 258.01 g/mol | N/A |
Section 2: Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are dictated by the cumulative electronic effects of its substituents. While experimental data for this specific molecule is not widely published, we can predict its characteristics based on the properties of its isomers and general principles of physical organic chemistry.
Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale |
| Appearance | Off-white to light brown solid | Typical for substituted anilines. |
| Melting Point | Likely in the range of 30-60 °C | Based on the melting points of its isomers (4-Bromo-2-(trifluoromethyl)aniline: 37-39 °C; 4-Bromo-3-(trifluoromethyl)aniline: 47-49 °C). The additional fluorine atom may slightly alter crystal packing and influence the melting point. |
| Boiling Point | > 200 °C at atmospheric pressure | Substituted anilines generally have high boiling points due to hydrogen bonding and molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | The aromatic and halogenated nature suggests good solubility in organic media, while the polar amino group allows for limited aqueous solubility. |
Predicted Spectroscopic Characteristics
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following are predicted spectral features based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals, each corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding substituents. The amino group protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will display seven distinct signals for the aromatic carbons and the trifluoromethyl carbon. The chemical shifts will be significantly influenced by the electronegative fluorine and trifluoromethyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum will be a key diagnostic tool, showing two distinct signals: one for the fluoro substituent and another for the trifluoromethyl group, with characteristic chemical shifts and potential coupling to each other and to adjacent protons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-F stretching vibrations for the fluoro and trifluoromethyl groups (in the 1000-1400 cm⁻¹ region), and C-Br stretching vibrations (typically below 600 cm⁻¹). The aromatic C-H and C=C stretching bands will also be present.[1]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of bromine, fluorine, and trifluoromethyl radicals.
Section 3: Synthesis and Reactivity Insights
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be prepared from a commercially available aniline precursor through a series of electrophilic aromatic substitution reactions. The order of these reactions is crucial to achieve the desired regiochemistry.
Figure 1: A proposed synthetic route to this compound.
Causality behind the experimental choice: Starting with 2-Fluoro-3-(trifluoromethyl)aniline, the amino group is a strong ortho-, para-director. The position para to the amino group is the most sterically accessible and electronically activated site for electrophilic substitution. Therefore, bromination using a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) is expected to selectively introduce the bromine atom at the C4 position, yielding the desired product.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established procedures for the bromination of anilines.
Objective: To synthesize this compound via regioselective bromination.
Materials:
-
2-Fluoro-3-(trifluoromethyl)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-3-(trifluoromethyl)aniline in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Reactivity Profile and Synthetic Utility
The unique substitution pattern of this compound makes it a valuable intermediate for further synthetic transformations.
Figure 2: Key reaction classes for this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent handle for Suzuki, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, vinyl, and alkynyl groups at the C4 position. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, often allowing for milder reaction conditions.[2]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing trifluoromethyl and fluoro groups activates the aromatic ring towards nucleophilic attack. While the bromine atom is a good leaving group, SNAr reactions may also occur at other positions depending on the reaction conditions and the nature of the nucleophile.
-
Amine Derivatization: The primary amino group can be readily derivatized through acylation, alkylation, sulfonylation, and diazotization reactions, providing further avenues for molecular diversification.
Section 4: Potential Applications
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous biologically active compounds. Therefore, it is a highly valuable building block in drug discovery and agrochemical research.
-
Pharmaceuticals: The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The aniline scaffold is also a prevalent core in many drug molecules. The combination of these features suggests that derivatives of this compound could be explored as potential kinase inhibitors, GPCR modulators, or anti-infective agents.
-
Agrochemicals: Halogenated and trifluoromethylated anilines are frequently used as precursors for herbicides, insecticides, and fungicides. The specific substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The electron-deficient nature of the aromatic ring could make this compound and its derivatives interesting candidates for the development of new electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Section 5: Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its handling is essential. The safety information for its isomers, 4-Bromo-2-(trifluoromethyl)aniline and 4-Bromo-3-(trifluoromethyl)aniline, provides a valuable guide.
Hazard Identification (Inferred)
Based on the data for its isomers, this compound should be considered:
-
Harmful if swallowed, in contact with skin, or if inhaled. [3]
-
Causes skin irritation and serious eye irritation. [3]
-
May cause respiratory irritation. [3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid, a dust mask or respirator may be necessary to avoid inhalation.
-
Engineering Controls: Work in a well-ventilated fume hood to minimize exposure to vapors and dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 6: Conclusion
This compound represents a synthetically versatile yet under-explored building block with significant potential in various fields of chemical research. This in-depth technical guide has provided a comprehensive overview of its nomenclature, predicted properties, and potential synthetic utility. By leveraging established chemical principles and comparative data from its isomers, we have outlined a plausible synthetic route and highlighted key reactivity patterns. As research in medicinal and materials chemistry continues to evolve, the unique structural features of this compound are likely to be increasingly exploited for the development of novel and functional molecules. It is our hope that this guide will serve as a valuable resource for researchers and scientists, enabling them to confidently incorporate this promising building block into their synthetic endeavors.
References
- BenchChem. A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Accessed January 10, 2026.
- Monceaux, C. J., & Carlier, P. R. (2010). Regioselective synthesis of aniline-derived 1,3- and Ci-symmetric 1,4-diols from trans-1,4-cyclohexadiene dioxide. Organic letters, 12(3), 620–623.
- Seki, M., & Takahashi, Y. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. The Journal of organic chemistry, 86(11), 7842–7848.
- Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.
- Sigma-Aldrich. Safety Data Sheet for 4-Bromo-2-(trifluoromethyl)aniline. Accessed January 10, 2026.
- Chemistry LibreTexts. 25.5 Spectroscopic Properties of Amines. Accessed January 10, 2026.
Sources
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline in Modern Medicinal Chemistry
Introduction: Decoding a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount. These foundational scaffolds are not merely structural starting points; they are carriers of embedded physicochemical information that profoundly influences the ultimate pharmacological profile of a drug candidate. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a prime example of such a "privileged" scaffold. While its direct incorporation into marketed drugs remains specialized, its unique substitution pattern offers a compelling convergence of functionalities that medicinal chemists can exploit to overcome common challenges in drug design, such as metabolic instability, poor membrane permeability, and off-target activity.
This guide provides an in-depth analysis of the strategic value of this compound. We will dissect the role of each substituent—the bromine, the fluorine, and the trifluoromethyl group—and elucidate how their interplay on the aniline core creates a versatile platform for generating novel chemical entities. This document moves beyond simple synthetic procedures to explain the underlying rationale for its use, offering detailed, field-proven protocols for its derivatization and illustrating its potential through its relationship to blockbuster therapeutics derived from analogous structures.
The Physicochemical Rationale: A Trifecta of Strategic Substituents
The power of this compound lies in the distinct and synergistic contributions of its substituents. Understanding these contributions is critical to leveraging this building block effectively.
-
The Trifluoromethyl (-CF3) Group: The -CF3 group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., P450 enzymes)[1]. Furthermore, it can improve membrane permeability and increase binding affinity to biological targets through favorable dipole-dipole or hydrophobic interactions[1][2].
-
The Ortho-Fluoro (-F) Group: A single fluorine atom, particularly at the ortho position to the amine, serves as a powerful modulator of both electronic and conformational properties. It is a bioisostere for a hydrogen atom but possesses high electronegativity. This allows it to lower the pKa of the aniline nitrogen, reducing its basicity and minimizing potential off-target interactions with aminergic receptors. This modulation can also enhance bioavailability and fine-tune binding interactions within a target protein's active site[2].
-
The Para-Bromo (-Br) Group: The bromine atom is the molecule's primary synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings. This versatility allows for the late-stage introduction of diverse aryl, heteroaryl, alkyl, or alkyne moieties, enabling rapid exploration of the chemical space around the core scaffold. Beyond its synthetic utility, the bromine atom itself is a lipophilic group that can occupy hydrophobic pockets in a protein binding site.
Logical Relationship of Substituents to Pharmacological Properties
Caption: Logical flow from substituents to their impact on key drug properties.
Core Applications & Synthetic Protocols
The true value of this building block is realized through its chemical transformations. The following protocols represent robust and reproducible methods for elaborating the core scaffold, forming the basis for constructing diverse libraries of drug-like molecules.
General Experimental Workflow
The derivatization of this compound typically follows a standard laboratory workflow from reaction setup to product purification and analysis.
Caption: A typical experimental workflow for derivatizing the core scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol describes the palladium-catalyzed coupling of the aryl bromide with a generic boronic acid, a foundational method for introducing new carbon-based substituents.
Rationale: The choice of a palladium catalyst like Pd(dppf)Cl2 is crucial; its bulky phosphine ligand (dppf) facilitates the reductive elimination step, which is often rate-limiting, and provides stability to the catalytic species. A weak inorganic base like K2CO3 is used to activate the boronic acid without promoting side reactions. The dioxane/water solvent system ensures solubility for both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction & Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol details the formation of a new C-N bond, replacing the bromine with a primary or secondary amine. This is a key transformation for building diarylamines, which are common motifs in kinase inhibitors.
Rationale: This reaction requires a more electron-rich and sterically hindered phosphine ligand compared to the Suzuki coupling to facilitate the C-N bond formation. XPhos or RuPhos are excellent choices. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the incoming amine. Anhydrous toluene is the solvent of choice to prevent catalyst deactivation by water.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 eq), the desired amine (1.1 eq), sodium tert-butoxide (1.4 eq), RuPhos Pd G3 (a third-generation palladacycle precatalyst, 0.02 eq), and RuPhos ligand (0.04 eq) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating: Seal the vessel and heat the mixture to 100-110 °C for 16-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH4Cl). Dilute with ethyl acetate.
-
Extraction & Drying: Separate the layers. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the aminated product.
Protocol 3: Acylation of the Amino Group (Amide Bond Formation)
This is a fundamental transformation to elaborate the scaffold from the aniline nitrogen.
Rationale: This is a standard nucleophilic acyl substitution. A tertiary amine base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct generated from the reaction with an acyl chloride, preventing the protonation and deactivation of the starting aniline. An aprotic solvent like Dichloromethane (DCM) is ideal due to its inertness and ability to dissolve the reactants.[1]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Drying & Concentration: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: If necessary, purify the resulting amide by recrystallization or flash column chromatography.
Relevance to Approved Therapeutics: Learning from Analogs
The strategic value of the this compound scaffold can be inferred from the successful application of its close analog, 4-Bromo-3-(trifluoromethyl)aniline , in the synthesis of major pharmaceuticals.
| Drug | Therapeutic Area | Role of the Aniline Building Block |
| Enzalutamide (Xtandi) | Prostate Cancer | Serves as the foundational piece for constructing the complex thiohydantoin core. The trifluoromethyl group is critical for its potent androgen receptor antagonism.[3] |
| Siponimod (Mayzent) | Multiple Sclerosis | The aniline is a key starting material. The bromo and trifluoromethyl groups are strategically positioned for subsequent transformations to build the final S1P receptor modulator.[3] |
The synthesis of Enzalutamide , a potent androgen receptor inhibitor, utilizes 4-bromo-3-(trifluoromethyl)aniline as a key starting material.[3] The aniline nitrogen is used to form an isothiocyanate, which then undergoes cyclization to build the core of the drug. This highlights the importance of the aniline group as a nucleophilic handle, while the bromo and trifluoromethyl groups provide the necessary electronic and steric properties for high-affinity binding to the androgen receptor.
Similarly, the synthesis of Siponimod , a selective sphingosine-1-phosphate (S1P) receptor modulator, also begins with 4-bromo-3-(trifluoromethyl)aniline.[3] A series of transformations, including diazotization and substitution of the aniline group, followed by cross-coupling at the bromine position, demonstrates the versatile and orthogonal reactivity of the functional groups present on this scaffold.
Conclusion
This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. It offers a pre-packaged combination of features: a versatile synthetic handle for molecular elaboration (the bromine), a tool for modulating electronics and pKa (the fluorine), a group for enhancing metabolic stability and binding affinity (the trifluoromethyl), and a primary point for scaffold growth (the aniline). The protocols and strategic insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this and related scaffolds in the rational design of next-generation therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. High Purity 4-Bromo-3-(trifluoromethyl)aniline: Applications and Synthesis for Pharmaceutical Intermediates.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline.
- PubChem. 4-Bromo-3-(trifluoromethyl)aniline.
- precisionFDA. 4-BROMO-3-(TRIFLUOROMETHYL)ANILINE HYDROCHLORIDE.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- National Institutes of Health. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity.
Sources
Application Notes & Protocols: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline in Pharmaceutical Synthesis
Introduction: A Strategically Designed Building Block
In the landscape of modern medicinal chemistry, success is often dictated by the rational design of molecular building blocks. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a premier example of such a scaffold, engineered for versatility and strategic advantage in drug discovery. Its structure is not a random assortment of functional groups but a deliberate arrangement designed to grant synthetic chemists precise control over subsequent transformations.
The utility of this intermediate arises from three key features:
-
The Bromine Atom: Positioned at C4, it serves as a highly reliable synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a vast array of aryl, heteroaryl, or alkyl groups, which are fundamental to building the carbon skeleton of complex drug molecules.
-
The Fluoro and Trifluoromethyl (CF₃) Groups: The strategic placement of these electron-withdrawing groups profoundly influences the molecule's electronic properties. The CF₃ group at the C3 position, ortho to the amine, provides steric hindrance that can direct reactions at the less hindered C5 position. Both fluorine substituents are known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by modulating pKa and blocking sites of metabolism.
-
The Amino Group: As a primary aniline, the amino group is a versatile nucleophile and a precursor to a wide range of functionalities. It can be readily acylated, sulfonylated, or converted into a diazonium salt for subsequent Sandmeyer-type reactions, enabling diverse derivatization pathways.
This guide provides an in-depth analysis of this compound, presenting its properties, reactivity profile, and detailed protocols for its application as a critical intermediate in pharmaceutical research and development.
Physicochemical Properties & Safety Profile
A thorough understanding of the physical and safety characteristics of a starting material is paramount for safe handling and successful experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 159329-03-0 | [1] |
| Molecular Formula | C₇H₄BrF₄N | - |
| Molecular Weight | 258.01 g/mol | - |
| Appearance | White to off-white solid/powder | General Observation |
| Melting Point | Not widely reported; similar compounds melt in the 40-60 °C range. | [2] |
| Boiling Point | Not widely reported; similar compounds boil at ~81-84 °C at 0.5 mmHg. | [2] |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3]
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and may be toxic if inhaled (H331).[3][4]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4] For handling significant quantities or generating dust, a full-face respirator may be necessary.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
The Synthetic Chemist's Viewpoint: A Map of Reactivity
The true value of this compound lies in its predictable and versatile reactivity. The distinct functional groups offer orthogonal sites for chemical modification, allowing for a stepwise and controlled construction of the target molecule.
Sources
Application Notes & Protocols: Modern Synthetic Methodologies in Agrochemical Synthesis
Introduction: The Evolving Landscape of Agrochemical Synthesis
The global imperative for sustainable food production necessitates continuous innovation in the agrochemical industry.[1] The challenges are multifaceted: increasing pest resistance to established agents, a more stringent regulatory environment demanding safer and more eco-friendly products, and the rising costs of research and development.[2][3] To meet these demands, synthetic chemists are moving beyond traditional batch methodologies and embracing advanced strategies that offer greater efficiency, precision, and sustainability.[4][5]
This technical guide provides an in-depth exploration of three transformative synthetic platforms—Photoredox Catalysis , C-H Activation , and Continuous Flow Chemistry . Each section is designed to provide researchers, scientists, and drug development professionals with not only the theoretical underpinnings but also practical, field-proven protocols and the strategic rationale behind their application in synthesizing the next generation of herbicides, fungicides, and insecticides.
Photoredox Catalysis: Harnessing Light for Novel Bond Formations
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under exceptionally mild conditions that were previously challenging or impossible.[6][7] By using a photocatalyst that absorbs visible light, single-electron transfer (SET) processes can be initiated, generating highly reactive radical intermediates from otherwise stable precursors.[8] This approach is particularly valuable in agrochemical discovery for late-stage functionalization of complex scaffolds and for forging bonds, such as C-F bonds, that are crucial for modulating the bioactivity of a molecule.[9]
Application Focus: Late-Stage Trifluoromethylation of a Pyrazole Carboxamide Scaffold
Pyrazole carboxamides are a cornerstone of modern fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[10][11] Introducing a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Photoredox catalysis provides an elegant method for direct C-H trifluoromethylation, bypassing the need for pre-functionalized starting materials.
Workflow for Photoredox-Mediated Trifluoromethylation
The following diagram illustrates the general workflow for setting up a photoredox-catalyzed reaction, from reagent preparation to product analysis.
Caption: General experimental workflow for a photoredox catalysis reaction.
Protocol: Synthesis of a Trifluoromethylated Pyrazole Carboxamide Derivative
This protocol describes the trifluoromethylation of a generic N-aryl pyrazole carboxamide at the C5 position of the pyrazole ring using an iridium-based photocatalyst.
Rationale: The choice of an iridium photocatalyst, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, is based on its high excited-state reduction potential, which is necessary to reductively cleave the strong C-I bond of the CF₃ source (e.g., CF₃I) or oxidize an alternative trifluoromethylating agent.[7] Acetonitrile is a common solvent due to its polarity and transparency to visible light. Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst.
Materials:
-
N-aryl pyrazole carboxamide (1.0 equiv)
-
Umemoto's reagent or similar electrophilic CF₃ source (1.5 equiv)
-
fac-Ir(ppy)₃ or similar photocatalyst (1-2 mol%)
-
Anhydrous, degassed acetonitrile (0.1 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
-
Photoreactor with 450 nm LED light source and cooling fan
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-aryl pyrazole carboxamide (1.0 equiv), the CF₃ source (1.5 equiv), and the photocatalyst (0.01-0.02 equiv).
-
Seal the vial with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed acetonitrile via syringe.
-
Place the vial in the photoreactor, ensuring it is centered in front of the light source. Position a cooling fan to maintain the reaction at ambient temperature (typically 20-25 °C).
-
Begin stirring and turn on the LED light source.
-
Monitor the reaction's progress by periodically taking aliquots (via a shielded syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, turn off the light source.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired trifluoromethylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
| Parameter | Condition | Rationale |
| Light Source | 450 nm Blue LEDs | Matches the absorption maximum of many common photocatalysts. |
| Catalyst Loading | 1-2 mol% | Sufficient for efficient catalysis while minimizing cost and purification challenges. |
| Temperature | 20-25 °C (ambient) | Mild conditions prevent thermal side reactions and preserve sensitive functional groups. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the catalyst's excited state by molecular oxygen. |
| Typical Yield | 60-90% | Varies based on substrate and specific CF₃ source used. |
C-H Activation: A Paradigm Shift in Molecular Editing
Transition metal-catalyzed C-H activation has revolutionized synthetic logic by allowing for the direct functionalization of ubiquitous carbon-hydrogen bonds, bypassing the need for lengthy pre-functionalization steps.[12][13] This strategy is exceptionally powerful for the late-stage diversification of complex agrochemical leads, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[14] By using a directing group—a functional group inherent to the substrate—a metal catalyst can be guided to a specific C-H bond, ensuring high regioselectivity.[13]
Application Focus: C-H Arylation for Synthesis of HPPD-Inhibitor Herbicides
Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are vital for weed management in major crops.[15][16] Many potent HPPD inhibitors feature a complex biaryl or aryl-heteroaryl core.[17][18] C-H activation provides a direct and atom-economical route to construct these key linkages.
Logic of C-H Activation vs. Traditional Cross-Coupling
The following diagram contrasts the synthetic logic of a traditional Suzuki cross-coupling with a more direct C-H activation approach for synthesizing a biaryl compound.
Caption: Comparison of synthetic logic for biaryl synthesis.
Protocol: Palladium-Catalyzed C-H Arylation of a Pyrazole Heterocycle
This protocol details the direct C-H arylation of a pyrazole derivative, a common core in HPPD inhibitors, with an aryl bromide partner. The pyrazole's nitrogen atom can act as a directing group to facilitate C-H cleavage at the C5 position.
Rationale: Palladium catalysts are highly effective for C-H activation/arylation reactions.[19] A phosphine ligand (e.g., P(o-tol)₃) is used to stabilize the palladium center and promote the catalytic cycle. A carbonate base (e.g., K₂CO₃) is required to facilitate the C-H activation step and neutralize the HBr generated. A high-boiling polar aprotic solvent like DMA is often used to ensure all reagents remain in solution at the required elevated temperatures.
Materials:
-
Pyrazole derivative (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), pyrazole derivative (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 16-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the C-H arylated product.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / P(o-tol)₃ | A robust and common system for C-H arylation reactions. |
| Base | K₂CO₃ | An inexpensive and effective base for this transformation. |
| Temperature | 120-140 °C | High temperature is often required to overcome the activation energy for C-H bond cleavage. |
| Stoichiometry | Excess Pyrazole | Using the C-H partner in excess can help drive the reaction to completion. |
| Typical Yield | 55-85% | Highly dependent on the electronic and steric properties of both coupling partners. |
Continuous Flow Chemistry: Intensifying Agrochemical Production
Continuous flow chemistry is transforming chemical manufacturing by moving processes from traditional batch reactors to continuously operating systems of tubes and microreactors.[20] This technology offers significant advantages for the agrochemical industry, including enhanced safety (small reaction volumes), superior heat and mass transfer, reduced reaction times, and simplified scale-up.[21][22] For many reactions, flow chemistry enables the use of conditions (e.g., high temperatures and pressures) that would be hazardous in a large batch reactor.[2]
Application Focus: Synthesis of an Intermediate for the Sulfoximine Insecticide, Sulfoxaflor
Sulfoximines are a newer class of insecticides that are effective against pests resistant to other insecticides like neonicotinoids.[23] The synthesis of key intermediates for these complex molecules can be significantly improved using flow chemistry.[24]
Comparison of Batch vs. Flow Synthesis
The diagram below outlines the key differences in setup and operational parameters between traditional batch synthesis and a continuous flow process.
Caption: Conceptual differences between batch and continuous flow synthesis.
Protocol: Flow Synthesis of a Key Herbicide Intermediate
This protocol is adapted from the synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine, a key intermediate for the herbicide clethodim, demonstrating a significant reduction in reaction time compared to batch methods.[21]
Rationale: A flow setup allows for precise control over residence time (the time reagents spend in the heated reactor zone) and temperature. The use of a back-pressure regulator enables the solvent to be heated above its atmospheric boiling point, dramatically accelerating the reaction rate safely.[25]
Equipment:
-
Two syringe pumps
-
T-mixer
-
Tubular reactor coil (e.g., PFA or stainless steel) placed in a heating block or oil bath
-
Back-pressure regulator (BPR)
-
Collection vessel
Reagent Streams:
-
Stream A: Hydroxylamine hydrochloride and sodium hydroxide in water/isopropanol.
-
Stream B: 1,3-dichloro-1-propene in isopropanol.
Procedure:
-
Prepare the two reagent streams, ensuring all solids are fully dissolved.
-
Set up the flow chemistry system as shown in the diagram above. Set the reactor temperature to 100 °C and the back-pressure regulator to 5 bar.
-
Prime the pumps and lines with the respective solvent systems.
-
Begin pumping Stream A and Stream B at flow rates calculated to achieve the desired stoichiometry and a residence time of approximately 15-20 minutes in the heated reactor coil.
-
Allow the system to reach a steady state (typically 2-3 times the total system volume) before collecting the product stream.
-
Collect the output from the BPR in a flask.
-
Once the desired amount of product is collected, switch the pumps to flow pure solvent to clean the system.
-
Workup of the collected product stream typically involves quenching, extraction, and crystallization or distillation to isolate the pure intermediate.
| Parameter | Batch Condition[21] | Flow Condition[21] | Advantage of Flow |
| Reaction Time | >10 hours | ~18 minutes | >30x Process Intensification |
| Temperature | Lower (reflux) | 100 °C (superheated) | Faster kinetics, higher throughput |
| Safety | High risk with exotherm | Inherently safer (small volume) | Allows for more aggressive, efficient conditions |
| Scale-up | Difficult, requires re-optimization | Linear (run for longer time) | Predictable and efficient production scaling |
References
- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020).
- Synthesis and Computational Simulation of New Phosphorilated Sulfoximines with Insecticidal Activity. MDPI.
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2021).
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
- The Future of Agrochemicals: Continuous Flow Synthesis of Key Intermedi
- Using Flow Chemistry in Agrochemical Applic
- A Comment on Continuous Flow Technologies within the Agrochemical Industry. (2021).
- 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. (2024).
- Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174.
- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed.
- Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. (2024). PubMed.
- Illuminating Progress: Recent Advances in Photoredox C
- A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge.
- The Discovery and Synthesis of Novel Triketone Herbicides: A Technical Guide on Hppd-IN-2. Benchchem.
- On-demand synthesis. (2025). American Chemical Society.
- Synthesis of New Agrochemicals. (2019).
- Recent Advances in Photoredox Catalysis for Organic Synthesis. IntechOpen.
- Role of modern chemistry in sustainable arable crop protection. PubMed Central.
- Synthesis of New Agrochemicals. (2019). Semantic Scholar.
- Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. (2025).
- Photoredox Catalysis in Organic Chemistry. (2016).
- (PDF) Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications. (2025).
- C–H activation.
- Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PubMed Central.
- Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). ACS Symposium Series.
- The main mechanisms of C-H activ
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2022).
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and agrochemical development, the strategic design of molecular building blocks is paramount. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a quintessential example of such a scaffold, engineered for versatility and high performance in complex syntheses.[1][2] Its utility stems from a unique convergence of functional groups, each imparting distinct and advantageous chemical properties.
-
The Trifluoromethyl (-CF3) Group: This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate binding affinity to biological targets.[1]
-
The Bromine Atom: As a leaving group, bromine represents an ideal handle for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is weaker than a Carbon-Chlorine bond, facilitating the crucial oxidative addition step in the catalytic cycle, often leading to higher reactivity and milder reaction conditions.[3]
-
The Fluoro Substituent: The ortho-fluorine atom further enhances the electron-deficient nature of the aromatic ring, which can accelerate the rate of oxidative addition.[4] Its presence also introduces a potential site for hydrogen bonding and other specific interactions in the final target molecule.
-
The Primary Amino Group (-NH2): This group is a versatile point for subsequent derivatization, allowing for the construction of amides, sulfonamides, and other key pharmacophores.[1]
This guide provides an in-depth analysis and detailed protocols for deploying this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C coupling, the Buchwald-Hartwig C-N amination, and the Mizoroki-Heck C-C olefination.
Core Reactivity Principles: Electronic Effects in Catalysis
The reactivity of this compound in palladium-catalyzed reactions is dominated by the strong electron-withdrawing effects of the trifluoromethyl and fluoro groups. This electronic profile has profound implications for the key mechanistic steps common to these catalytic cycles.
-
Oxidative Addition: This is often the rate-determining step in cross-coupling cycles.[5] The electron-deficient nature of the C-Br bond in this compound significantly facilitates its cleavage and addition to the electron-rich Pd(0) center. This inherent reactivity means that couplings can often proceed under milder conditions compared to electron-rich or sterically hindered aryl bromides.[4]
-
Reductive Elimination: This final step, which forms the desired product and regenerates the Pd(0) catalyst, is also generally favored. The electron-withdrawing groups on the aniline ring help to destabilize the Pd(II) intermediate, promoting the collapse to the final product.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an exceptionally robust and widely used method for constructing biaryl scaffolds, a common motif in pharmaceuticals.[5] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronate ester.
Mechanistic Rationale
The catalytic cycle proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination.[5] The base is crucial, as it activates the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center during transmetalation.[5] Fluoride ions can also promote this step, though their concentration must be carefully controlled to avoid the formation of unreactive anionic borate species.[6][7][8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.[9]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water (4:1 mixture, degassed)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.
-
Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 8-24 hours).[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl aniline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-4'-(trifluoromethyl)acetophenone | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 88 |
| 4-Bromo-4'-(trifluoromethyl)acetophenone | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/H₂O | 85 | 90 |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | N/A |
Data adapted from established methods for structurally similar compounds.[10][11]
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[12][13] This reaction is indispensable for building the complex nitrogen-containing scaffolds prevalent in pharmaceuticals.
Mechanistic Rationale
The success of the Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or BrettPhos) are critical.[14][15] They promote the formation of a monoligated Pd(0) species, which accelerates the oxidative addition and, crucially, the reductive elimination step.[12] This final step is often the most challenging, and these specialized ligands are designed to overcome its high energy barrier. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[13][16]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for coupling this compound with a generic amine.[9] Note: Palladium precatalysts and phosphine ligands are often air-sensitive; handling in a glovebox is highly recommended.[9]
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.2 eq.)
-
Palladium Precatalyst: e.g., RuPhos Pd G3 (1-2 mol%)
-
Ligand: e.g., RuPhos (1.5-3 mol% if not using a precatalyst)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere glovebox
Procedure:
-
Inside a glovebox: Add the palladium precatalyst (or Pd source and ligand) and the base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Seal the Schlenk tube tightly.
-
Remove the tube from the glovebox and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS (typically 4-24 hours).[9]
-
Once complete, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Ligand and Base Considerations for Buchwald-Hartwig Amination
| Ligand | Typical Amine Substrate | Base | Key Characteristics |
| RuPhos | Primary & Secondary Amines | NaOtBu, K₃PO₄ | Highly active for a broad range of substrates, including secondary amines.[14] |
| BrettPhos | Primary Amines, Ammonia equivalents | LiHMDS, K₃PO₄ | Excellent for coupling primary amines and overcoming steric hindrance.[14] |
| XPhos | Wide range, including challenging substrates | Cs₂CO₃, K₃PO₄ | A general, robust ligand effective for many transformations. |
| Josiphos-type | Ammonia | NaOtBu | Specialized ligands developed for the direct coupling of ammonia.[12] |
Application Protocol 3: Mizoroki-Heck Reaction for C-C Olefination
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond and a C=C double bond.[17] This transformation is valuable for synthesizing styrenyl compounds and acrylates, which are important intermediates and structural motifs.
Mechanistic Rationale
The reaction typically proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-Aryl bond. The final step is a β-hydride elimination, which forms the double bond of the product and a palladium-hydride species. The base is required to neutralize the HBr generated and regenerate the active Pd(0) catalyst from the palladium-hydride intermediate.
Detailed Experimental Protocol: Mizoroki-Heck Reaction
This protocol provides a general procedure for the Heck coupling of this compound with an alkene like styrene or an acrylate.
Materials:
-
This compound (1.0 eq.)
-
Alkene (e.g., Styrene, Butyl acrylate) (1.5 eq.)
-
Palladium Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Ligand (optional but recommended): Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Solvent: Anhydrous DMF or Acetonitrile
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the base, and finally the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride to remove the base and its salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, driven by the trifluoromethyl and fluoro substituents, activates the C-Br bond for oxidative addition, enabling robust C-C and C-N bond formation under well-established catalytic conditions. The protocols provided herein serve as a validated starting point for researchers aiming to incorporate this valuable building block into their synthetic programs. As with any catalytic reaction, optimization of ligand, base, solvent, and temperature may be necessary to achieve maximum yield for specific, challenging substrates.
References
- Jutand, A. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Thieme Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Amijs, C. H. M., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- Jinan Future chemical Co.,Ltd. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2.
- ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Synthesis.
- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline. National Center for Biotechnology Information.
- ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- NIH. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- NIH. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Center for Biotechnology Information.
- Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein-Institut.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- PubMed. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. National Center for Biotechnology Information.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. ACS Publications.
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction: A Key Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the strategic construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a robust and versatile method for the synthesis of biaryl and heteroaryl structures.[1][2] These motifs are privileged scaffolds in a vast array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals.[3][4]
This technical guide focuses on a particularly valuable, yet challenging, building block: 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline . This substrate is of significant interest to researchers and drug development professionals due to its unique trifecta of functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling. The electron-withdrawing trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a target molecule.[5] The ortho-fluoro substituent further modulates the electronic properties and can introduce favorable interactions with biological targets.
The inherent electronic and steric complexity of this compound necessitates a carefully considered approach to its Suzuki coupling. This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and expert insights to enable successful and reproducible outcomes in your research.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a substrate as electronically demanding as this compound.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups is expected to facilitate this rate-determining step by rendering the aryl bromide more electrophilic.[7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
The presence of the ortho-fluoro and meta-trifluoromethyl groups on the aniline ring introduces specific electronic and steric considerations that must be addressed for a successful coupling. The electron-deficient nature of the ring can make the palladium center more susceptible to deactivation, while the steric bulk around the bromine atom can hinder the oxidative addition step. Therefore, the choice of ligand, base, and solvent becomes critical to achieving high yields.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are designed to be a robust starting point for the Suzuki coupling of this compound. As with any chemical reaction, optimization may be necessary for specific boronic acid coupling partners.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for structurally similar electron-deficient anilines.[7]
Materials:
| Reagent | M.W. ( g/mol ) | Example Amount | Moles (mmol) | Equivalents |
| This compound | 258.01 | 258 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: A stepwise workflow for the Suzuki-Miyaura coupling reaction.
Expert Insights and Troubleshooting
The successful Suzuki coupling of this compound hinges on careful consideration of the reaction parameters. Below are some expert insights and troubleshooting tips to guide your experimentation.
| Parameter | Insight and Rationale | Troubleshooting |
| Catalyst and Ligand | For electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands are often beneficial. While Pd(PPh₃)₄ is a good starting point, consider more advanced catalyst systems like those employing Buchwald ligands (e.g., SPhos, XPhos) if yields are low. These ligands can promote the challenging oxidative addition and reductive elimination steps.[9] | Low Yield/No Reaction: Switch to a more active catalyst system, such as Pd₂(dba)₃ with a Buchwald ligand. Increase catalyst loading slightly (e.g., to 5 mol%). |
| Base | The choice of base is critical for the transmetalation step. K₂CO₃ is a versatile and commonly used base. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate the formation of the active boronate species. However, be mindful that stronger bases can promote side reactions.[2] | Incomplete Conversion: Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Solvent | A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water is a common choice. Other solvent systems such as toluene/water or THF/water can also be effective. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation.[3] | Poor Solubility of Reagents: If solubility is an issue, consider alternative solvent systems like DMF or DME. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation. |
| Side Reactions | Protodeboronation: The boronic acid can be cleaved by protons, leading to the formation of an arene byproduct. This can be minimized by using anhydrous solvents (if a non-aqueous base is used) and ensuring the reaction is not overly acidic.[10] Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or with less active catalysts. | Presence of Byproducts: To minimize protodeboronation, consider using boronic esters (e.g., pinacol esters), which are more stable. To reduce homocoupling, ensure the reaction is conducted under a strictly inert atmosphere and consider lowering the reaction temperature slightly. |
Characterization of the Final Product
Unambiguous characterization of the synthesized biaryl product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: Will show the characteristic signals for the aromatic protons of both coupled rings. The integration of these signals will confirm the ratio of the two aryl groups.
-
¹³C NMR: Will show the signals for all the carbon atoms in the molecule, providing further confirmation of the structure.
-
¹⁹F NMR: This is a particularly informative technique for this class of compounds. The spectrum will show a singlet for the -CF₃ group. The chemical shift of this signal can provide information about the electronic environment of the molecule.[11]
Example Spectroscopic Data:
For a hypothetical product, 2-fluoro-3-(trifluoromethyl)-4'-(methoxy)-[1,1'-biphenyl]-4-amine , the following are representative NMR shifts:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 6.80 (t, J = 8.4 Hz, 1H), 4.10 (br s, 2H), 3.85 (s, 3H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s).
Note: These are hypothetical data for illustrative purposes. Actual chemical shifts will vary depending on the specific coupling partner.
Safety and Handling
-
This compound: This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with caution. Avoid inhalation of dust.
-
Solvents: The organic solvents used in this reaction are flammable. Keep away from ignition sources.
-
Bases: Inorganic bases can be corrosive. Avoid contact with skin and eyes.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of highly functionalized biaryl compounds that are of great interest in drug discovery and materials science. While the electronic and steric nature of this substrate presents challenges, a rational approach to the selection of catalyst, ligand, base, and solvent, grounded in a solid mechanistic understanding, can lead to successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently and efficiently utilize this important building block in their synthetic endeavors.
References
- Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022). Advanced Synthesis & Catalysis.
- Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. (n.d.). Beilstein Journal of Organic Chemistry.
- Optimization of ligands. (n.d.). ResearchGate.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Scientific Reports.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). ACS Catalysis.
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). Molecules.
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate.
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021). InCatT.
- Examples of biaryl structure applications. (n.d.). ResearchGate.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). ChemistryOpen.
- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (n.d.). Magnetic Resonance in Chemistry.
- Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (n.d.). Open Exploration.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). Molecules.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (n.d.). ResearchGate.
- 19Flourine NMR. (n.d.). University of Ottawa.
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Buchwald-Hartwig amination of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
An Application Guide to the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction is fundamental to the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide provides an in-depth protocol and technical analysis for the Buchwald-Hartwig amination of a particularly challenging substrate: this compound. The unique electronic and steric profile of this molecule—characterized by a reactive bromo-group positioned on an electron-deficient ring with significant steric hindrance from an ortho-trifluoromethyl group—necessitates a carefully optimized and well-understood approach. The presence of the aniline moiety also introduces considerations for potential self-coupling or catalyst inhibition.
Herein, we dissect the critical parameters for achieving a successful transformation, moving beyond a simple recitation of steps to explain the underlying rationale for the selection of catalysts, ligands, bases, and reaction conditions. This document is intended for researchers and drug development professionals seeking a robust and reproducible methodology for incorporating this valuable synthetic building block into complex molecular architectures.
The Catalytic System: A Rationale-Driven Selection
The success of the Buchwald-Hartwig amination, especially with demanding substrates, hinges on the synergistic interplay of the palladium source, phosphine ligand, base, and solvent. The choices are not arbitrary; they are dictated by the need to overcome specific mechanistic hurdles.
Palladium Precatalyst: The Engine of the Reaction
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can lead to inconsistent reaction initiation and catalyst decomposition.[3] For challenging substrates like this compound, the use of well-defined, air-stable palladium precatalysts is strongly recommended.
-
G3/G4 Precatalysts (e.g., XPhos Pd G3/G4, BrettPhos Pd G3): These "third- and fourth-generation" precatalysts feature a biaryl phosphine ligand already coordinated to the palladium center. They offer superior reliability, forming the active monoligated Pd(0) species cleanly and rapidly upon activation by the base.[4] This reliability is crucial for achieving high yields with sterically hindered and electron-deficient aryl halides.
Ligand Selection: The Key to Reactivity and Stability
The ligand is arguably the most critical component of the catalytic system. For this substrate, the ligand must address two primary challenges: the steric hindrance around the bromine atom and the electron-deficient nature of the aromatic ring.
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands: Ligands such as XPhos , RuPhos , and BrettPhos are the state-of-the-art for difficult C-N couplings.[4][5][6]
-
Expertise Insight: The bulk of these ligands (e.g., the di-cyclohexylphosphino group and isopropyl groups on the biaryl backbone) promotes the crucial, final step of the catalytic cycle: reductive elimination. This step forms the C-N bond and can be slow for hindered substrates. The steric pressure exerted by the ligand forces the aryl and amido groups together, accelerating product formation.[1]
-
The electron-donating nature of these phosphines increases the electron density on the palladium center, which facilitates the initial, often rate-determining, oxidative addition of the aryl bromide to the Pd(0) complex.[7]
-
Base Selection: The Activator
The base has a singular, vital role: to deprotonate the amine coupling partner (or its palladium complex) to form the more nucleophilic amido species required for the catalytic cycle.[8]
-
Sodium tert-butoxide (NaOt-Bu): This is a strong, non-nucleophilic base and is often the base of choice for coupling aryl bromides.[9] Its strength is sufficient to deprotonate a wide range of primary and secondary amines.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): An excellent alternative, particularly when dealing with substrates that have base-sensitive functional groups (though less of a concern for the target substrate itself). It can also be effective for coupling less nucleophilic amines.[3]
-
Carbonate and Phosphate Bases (e.g., Cs₂CO₃, K₃PO₄): While effective for some systems, these weaker bases may not be sufficiently strong to drive the reaction to completion with less acidic amines and can require higher reaction temperatures.[9]
Solvent Choice: The Reaction Medium
Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
-
Toluene and 1,4-Dioxane: These are the most common and effective solvents for the Buchwald-Hartwig amination.[10] Their relatively high boiling points allow for the necessary reaction temperatures (typically 80-110 °C).[5] Toluene is often preferred from a process safety and environmental perspective over dioxane.
Visualized Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol, from setup to final product isolation.
Caption: A flowchart of the Buchwald-Hartwig amination procedure.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, morpholine. The stoichiometry and conditions should serve as a robust starting point for other amine coupling partners.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 258.03 | 1.0 | 258 mg | 1.0 |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |
| XPhos Pd G3 Precatalyst | 863.63 | 0.02 | 17.3 mg | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg | 1.4 |
| Toluene (Anhydrous) | - | - | 5.0 mL | - |
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Trustworthiness Note: Weighing air- and moisture-sensitive reagents like the precatalyst and base in a glovebox ensures the highest level of reproducibility.[11] If a glovebox is unavailable, these can be handled quickly in the air, but the flask must be immediately sealed and purged with an inert gas.
-
-
Reagent Addition: Add this compound (258 mg, 1.0 mmol) to the flask. Seal the flask with a rubber septum.
-
Solvent and Amine Addition: Remove the flask from the glovebox. Add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Inerting: Purge the reaction mixture by bubbling argon or nitrogen gas through the solution via a needle for 5-10 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 2-24 hours.
-
Expertise Insight: Vigorous stirring is critical, especially with heterogeneous bases like carbonates or phosphates, to ensure adequate mixing.[9] While NaOt-Bu has better solubility, good agitation remains important for consistent results.
-
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with wet ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS. The starting material is UV active and should be easily visualized.
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a short pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][12] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active L-Pd(0) catalyst.[1]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to reagent quality and technique.[13]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed precatalyst or ligand).2. Poor quality base (e.g., NaOt-Bu exposed to moisture).3. Insufficient temperature.4. Impure/wet solvent or reagents. | 1. Use a fresh bottle of precatalyst or ligand. Consider using a G3/G4 precatalyst for reliability.[4]2. Use a fresh bottle of base, preferably from a sealed container. Handle quickly in air or in a glovebox.3. Ensure the reaction temperature is maintained at 100-110 °C.4. Use freshly distilled or commercially available anhydrous solvent. Ensure amine and aryl halide are pure and dry. |
| Formation of Side Products | 1. Hydrodehalogenation (Ar-H): Caused by β-hydride elimination or reaction with trace water.[1]2. Homocoupling (Ar-Ar): Can occur at high temperatures or with certain catalyst systems.[14] | 1. Ensure strictly anhydrous conditions. Sometimes changing the ligand can suppress this pathway.2. Lower the reaction temperature slightly (e.g., to 90 °C) or reduce catalyst loading. Screen different ligands. |
| Reaction Stalls | 1. Catalyst deactivation or precipitation.2. Substrate or product inhibition. | 1. Increase catalyst/ligand loading slightly (e.g., from 2 mol% to 3 mol%).2. Try a different solvent to improve solubility. In some cases, a different ligand can prevent the formation of inhibitory off-cycle complexes.[9] |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care in a well-ventilated area or fume hood. Fine powders pose an inhalation risk.
-
Phosphine Ligands: Many biaryl phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium tert-butoxide is corrosive and reacts violently with water. LiHMDS is also corrosive. Handle with extreme care and avoid contact with skin and eyes.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and avoid sources of ignition.
Conclusion
The is a challenging yet highly achievable transformation. Success relies on a rational approach to reaction design, emphasizing the use of modern, well-defined palladium precatalysts and bulky, electron-rich biaryl phosphine ligands. By understanding the function of each component and adhering to rigorous anhydrous and anaerobic techniques, researchers can reliably access complex arylamine products derived from this valuable building block, paving the way for innovations in drug discovery and materials science.
References
- Wikipedia.
- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Gunanathan, C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Biscoe, M. R., et al. (2008). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Guram, A. S., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
- Reddit.
- Books. Chapter 3: Synthetic Methods for Primary Anilines.
- National Institutes of Health.
- ChemRxiv.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- WordPress.
- ACS GCI Pharmaceutical Roundtable.
- Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- FUW Trends in Science & Technology Journal. AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES. [Link]
- ResearchGate.
- IONiC / VIPEr.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Application Notes & Protocols for Amide Formation with 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Abstract
This comprehensive guide details the strategic considerations and experimental protocols for the successful synthesis of amides using 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. This aniline derivative is a valuable building block in medicinal chemistry and drug development due to the unique electronic and lipophilic properties conferred by its trifluoromethyl, fluoro, and bromo substituents. However, the inherent electron-deficient nature of the aromatic ring significantly reduces the nucleophilicity of the amine, presenting a challenge for standard amide coupling procedures. This document provides a robust protocol, explains the rationale behind reagent and condition selection, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Electron-Deficient Anilines
Amide bond formation is arguably the most frequently utilized reaction in the synthesis of pharmaceuticals and bioactive molecules.[1] While numerous protocols exist, their efficacy can be severely diminished when dealing with challenging substrates. This compound is a case in point. Its structure is adorned with three strongly electron-withdrawing groups (EWG), which synergistically decrease the electron density on the aniline nitrogen.
-
Trifluoromethyl (-CF₃) Group: A powerful EWG that enhances metabolic stability, lipophilicity, and membrane permeability of the final compound.[2]
-
Fluorine (-F) Atom: Modulates pKa and can introduce favorable interactions with biological targets.
-
Bromine (-Br) Atom: Serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.[3]
This electronic deactivation renders the aniline a poor nucleophile, making amide coupling reactions sluggish and often low-yielding with standard methods.[1][4] Therefore, a carefully optimized protocol employing highly efficient coupling reagents is paramount for success.
Mechanistic Considerations & Strategic Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid's carboxyl group to generate a highly electrophilic intermediate.
The Role of Coupling Reagents
For electron-deficient anilines, the choice of coupling reagent is critical. The goal is to generate an activated ester intermediate that is sufficiently reactive to be attacked by the weakly nucleophilic aniline.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice due to the water-solubility of its urea byproduct, which simplifies purification.[1][5] Dicyclohexylcarbodiimide (DCC) is also effective, but the resulting dicyclohexylurea (DCU) is poorly soluble and requires filtration.[2]
-
Additives (HOBt, Oxyma): When used with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure form highly reactive activated esters.[1][6] These intermediates are more efficient at acylating poorly nucleophilic amines and help to suppress racemization if the carboxylic acid partner is chiral.[6]
-
Uronium/Phosphonium Salts (HATU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents. They react with the carboxylic acid to form an activated ester that readily couples with even weakly nucleophilic amines.[1]
The Essential Base
A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required.[6] Its primary roles are to neutralize the acidic proton of the carboxylic acid (facilitating its reaction with the coupling reagent) and to scavenge any acid generated during the reaction, preventing the protonation and deactivation of the aniline nucleophile.
Diagram of Carbodiimide-Mediated Amide Formation
Caption: Carbodiimide (EDC) activation pathway with HOBt additive.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| This compound | 351003-24-6 | 258.02 | Starting material |
| Carboxylic Acid (R-COOH) | Variable | Variable | Coupling partner (1.0 eq) |
| EDC·HCl (EDCI) | 25952-53-8 | 191.70 | Coupling agent (1.2 eq) |
| HOBt (Hydrate) | 123333-53-9 | ~153.13 | Additive (1.2 eq) |
| DIPEA | 7087-68-5 | 129.24 | Non-nucleophilic base (3.0 eq) |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Saturated aq. NaHCO₃ | N/A | N/A | Aqueous wash |
| Brine | N/A | N/A | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Various | Various | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | Stationary phase for chromatography |
Safety & Handling
Hazard Warning: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution.
-
Initiation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored periodically.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting aniline. A typical TLC mobile phase would be a mixture of hexane and ethyl acetate.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel.[11] A gradient elution system, such as 0% to 50% ethyl acetate in hexane, is generally effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method for crystalline amides.[12]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for amide synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of the carboxylic acid; low nucleophilicity of aniline. | Switch to a more powerful coupling reagent like HATU. Gently heat the reaction to 40-50 °C. Ensure all reagents are anhydrous. |
| Multiple Byproducts | Side reactions of the activated intermediate; reaction temperature too high. | Ensure the reaction is run at room temperature unless heating is necessary. Check the purity of the starting materials. |
| Difficulty in Purification | Urea byproduct co-eluting with the product. | If using EDC, ensure the aqueous washes are thorough to remove the water-soluble urea. If using DCC, ensure complete filtration of the DCU precipitate before concentrating the reaction mixture. Consider recrystallization.[12][13] |
| Starting Aniline Remains | Incomplete reaction. | Increase the reaction time. Increase the equivalents of the coupling agent and carboxylic acid slightly (e.g., 1.5 eq and 1.2 eq, respectively). |
Conclusion
The synthesis of amides from this compound requires a departure from standard protocols due to the substrate's pronounced electron-deficient character. By employing potent coupling reagents such as the EDC/HOBt system or HATU, in conjunction with a suitable base and anhydrous conditions, high yields of the desired amide can be reliably achieved. The protocol and insights provided herein offer a robust framework for researchers to successfully incorporate this versatile building block into their synthetic campaigns, enabling the development of novel molecules for pharmaceutical and agrochemical applications.
References
- A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. Tetrahedron Letters. [Link]
- A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature has been developed and found to be efficient for coupling of sterically hindered substrates and electron deficient amines where standard methods failed.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Purification of halogenated aromatic compounds.
- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Acme Bioscience. [Link]
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]
- The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
- 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852. PubChem. [Link]
- 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960. PubChem. [Link]
- Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in W
- Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Rel
- How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
- What is the best technique for amide purification?.
- Syllabus for Chemistry (SCQP08).
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction: The Strategic Value of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline in Heterocyclic Chemistry
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of rational drug design.[1][2] The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound stands out as a highly valuable and versatile starting material. Its unique substitution pattern—a nucleophilic amino group for initial reactions, a bromine atom poised for a multitude of cross-coupling reactions, and the influential fluoro and trifluoromethyl groups—offers a rich platform for the synthesis of complex heterocyclic compounds.[3][4][5]
This comprehensive guide provides detailed protocols and technical insights for the synthesis of several key heterocyclic scaffolds—quinolines, benzimidazoles, benzoxazoles, and benzothiazoles—starting from this readily available building block. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and strategic considerations that ensure successful and reproducible outcomes.
PART 1: Synthesis of Trifluoromethyl-Substituted Quinolines via the Gould-Jacobs Reaction
The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, antimalarial, and anticancer agents.[6][7] The Gould-Jacobs reaction is a classic and robust method for constructing the 4-hydroxyquinoline system from anilines.[6][8][9] It proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[6]
The electronic and steric environment of this compound presents a unique case for the Gould-Jacobs reaction. The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the aniline ring, potentially slowing the initial condensation. However, the cyclization step is a 6-electron electrocyclization, which is less sensitive to the electronic nature of the ring. The regioselectivity of the cyclization is a key consideration. Cyclization can occur at either of the two positions ortho to the amino group. In this case, the position flanked by the fluorine atom is the only available site, ensuring a single, predictable regioisomer.
Visualizing the Quinoline Synthesis Workflow
Caption: Gould-Jacobs reaction workflow for quinoline synthesis.
Protocol 1: Gould-Jacobs Synthesis of 7-Bromo-5-fluoro-6-(trifluoromethyl)quinolin-4-ol
This protocol is adapted from classical thermal methods and modern microwave-assisted techniques to accommodate the potentially lower reactivity of the starting aniline.[6][10]
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., Dowtherm A or Diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware, heating mantle, and reflux condenser
-
(Optional) Microwave reactor
Procedure:
Step 1: Condensation to form the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-140 °C for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the aniline.
-
Once the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used directly in the next step.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).
-
Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes. The cyclization is often accompanied by the precipitation of the product.
-
Cool the reaction mixture to room temperature. The solid product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
Alternative Microwave Protocol for Step 2:
-
In a microwave-safe vial, combine the crude intermediate from Step 1 with a minimal amount of high-boiling solvent or, if feasible, run the reaction neat.
-
Heat the mixture in a microwave reactor to 250 °C and hold for 10-20 minutes.[10]
-
After cooling, the product can be isolated as described above.
Step 3: Saponification
-
Suspend the crude 4-hydroxy-3-carboethoxyquinoline derivative in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved and TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until no further precipitation is observed.
-
Collect the precipitated quinoline-3-carboxylic acid derivative by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid derivative in a flask suitable for high-temperature reactions.
-
Heat the solid carefully above its melting point until the evolution of CO2 gas ceases. The product will re-solidify upon completion.
-
The final product, 7-Bromo-5-fluoro-6-(trifluoromethyl)quinolin-4-ol, can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Details | Reference |
| Starting Material | This compound | N/A |
| Key Reagent | Diethyl ethoxymethylenemalonate (DEEM) | [6][8] |
| Condensation Temp. | 120-140 °C | [6] |
| Cyclization Temp. | ~250 °C (Thermal or Microwave) | [6][10] |
| Hydrolysis | 10% NaOH (aq), reflux | [8] |
| Decarboxylation | Heat > melting point | [8] |
| Expected Yield | 40-60% (overall) | Estimated |
PART 2: Synthesis of Trifluoromethyl-Substituted Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with immense therapeutic importance, appearing in drugs for conditions ranging from gastric ulcers to viral infections.[11] The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[11][12][13][14] Therefore, the key to synthesizing a benzimidazole from our starting material is the preparation of the corresponding o-phenylenediamine derivative.
This can be achieved through a two-step process: regioselective nitration of an N-acetylated aniline to introduce a nitro group ortho to the amino group, followed by reduction of the nitro group. A patent for the synthesis of 4-bromo-o-phenylenediamine suggests a feasible route involving N-acetylation for protection and directing the bromination, followed by hydrolysis.[15] We propose a similar strategy, first protecting the amine, then performing a nitration, followed by deprotection and reduction.
Visualizing the Benzimidazole Synthesis Workflow
Caption: Workflow for benzimidazole synthesis from the starting aniline.
Protocol 2: Synthesis of the o-Phenylenediamine Precursor
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated sulfuric acid (H2SO4)
-
Concentrated nitric acid (HNO3)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: N-Acetylation
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) and heat the mixture gently at 50-60 °C for 1 hour.
-
Pour the reaction mixture into ice water to precipitate the N-acetylated product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Nitration
-
Carefully add the dried N-acetylated product to concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction for 1-2 hours at 0-10 °C, then allow it to warm to room temperature.
-
Pour the mixture onto crushed ice, and collect the precipitated nitro compound by filtration.
Step 3: Deprotection and Reduction
-
Suspend the crude nitro compound in ethanol and add concentrated HCl. Reflux the mixture for 2-4 hours to hydrolyze the acetyl group.
-
Cool the mixture and add water, followed by iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction to reflux for 2-4 hours, monitoring the disappearance of the nitro compound by TLC.
-
Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and purify the resulting o-phenylenediamine derivative by column chromatography.
Protocol 3: Cyclization to form 2-Substituted Benzimidazoles
This photocatalytic method is advantageous due to its mild conditions and high functional group tolerance.[16]
Materials:
-
Synthesized o-phenylenediamine derivative
-
Aldehyde of choice (aromatic, heteroaromatic, or aliphatic)
-
Rose Bengal (photocatalyst)
-
Acetonitrile
-
Visible light source (e.g., 11W LED bulb)
Procedure:
-
In a clear glass vial, combine the o-phenylenediamine derivative (1.0 eq), the aldehyde (1.0 eq), and Rose Bengal (2 mol%).
-
Add acetonitrile as the solvent.
-
Place the vial in a photochemical reactor or near a visible light source, open to the air, and stir vigorously.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted benzimidazole.
| Parameter | Details | Reference |
| Precursor Synthesis | N-acetylation, nitration, reduction | [15] (by analogy) |
| Cyclization Method | Photocatalytic condensation | [16] |
| Catalyst | Rose Bengal (2 mol%) | [16] |
| Conditions | Acetonitrile, visible light, open air | [16] |
| Substrate Scope | Aromatic, heteroaromatic, and aliphatic aldehydes | [13][16] |
| Expected Yield | Good to excellent | [16] |
PART 3: Proposed Synthesis of Benzoxazoles and Benzothiazoles
Benzoxazoles and benzothiazoles are important heterocyclic systems with a wide range of biological activities.[3][17][18] Their synthesis typically involves the condensation of a 2-aminophenol or a 2-aminothiophenol, respectively, with a suitable one-carbon component like an aldehyde or carboxylic acid.[2][18] The primary challenge is the synthesis of the required ortho-functionalized aniline precursors from this compound.
A plausible, albeit multi-step, synthetic route can be proposed based on established organic transformations. This involves the introduction of a nitro group ortho to the fluorine (meta to the amino group), followed by reduction to a new amino group, and subsequent conversion of one of the amino groups into a hydroxyl (for benzoxazoles) or thiol (for benzothiazoles) group.
Visualizing the Benzoxazole/Benzothiazole Precursor Synthesis
Caption: Proposed workflow for synthesizing key precursors.
Protocol 4: Synthesis of 2-Substituted Benzoxazoles
This protocol first outlines the proposed synthesis of the 2-aminophenol precursor, followed by a general cyclization method.
Precursor Synthesis (Proposed):
-
Nitration: Carefully nitrate this compound to introduce a second nitro group. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry.
-
Selective Reduction: Perform a selective reduction of one of the two nitro groups to an amine, for instance, using sodium sulfide (Na2S).
-
Diazotization and Hydrolysis: Convert the newly formed amino group into a diazonium salt using sodium nitrite (NaNO2) in an acidic medium, followed by hydrolysis upon heating to yield the 2-aminophenol derivative.
Cyclization Protocol:
-
Combine the synthesized 2-aminophenol derivative (1.0 eq) and a suitable aldehyde (1.0 eq) in a solvent like ethanol.
-
Add an oxidizing agent, such as hydrogen peroxide (H2O2) with a catalytic amount of HCl, or use a metal-free catalyst system.[2][12]
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Work up the reaction by quenching any excess oxidant and extracting the product into an organic solvent.
-
Purify the resulting 2-substituted benzoxazole by column chromatography.
| Parameter | Details | Reference |
| Precursor | 2-Aminophenol derivative | Proposed |
| Cyclization Method | Oxidative condensation with aldehydes | [2][12] |
| Reagents | Aldehyde, Oxidant (e.g., H2O2/HCl) | [12] |
| Conditions | Room temperature or mild heat | [12] |
| Expected Yield | Moderate to good | Estimated |
Protocol 5: Synthesis of 2-Substituted Benzothiazoles
This protocol follows a similar logic, starting with the proposed synthesis of the 2-aminothiophenol precursor.
Precursor Synthesis (Proposed):
-
Follow steps 1 and 2 as described for the 2-aminophenol precursor synthesis to obtain the amino-nitro intermediate.
-
Diazotization and Thiolation: Convert the amino group to a diazonium salt, then react it with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the 2-aminothiophenol derivative.
Cyclization Protocol:
-
The condensation of 2-aminothiophenols with aldehydes is a common and effective method for synthesizing 2-substituted benzothiazoles.[18]
-
In a suitable solvent, combine the synthesized 2-aminothiophenol derivative (1.0 eq) and an aldehyde (1.0 eq).
-
The reaction can be promoted by an oxidant (e.g., air, H2O2) or a catalyst under mild conditions. Green chemistry approaches often utilize catalysts in aqueous media.[18]
-
After completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
| Parameter | Details | Reference |
| Precursor | 2-Aminothiophenol derivative | Proposed |
| Cyclization Method | Condensation with aldehydes | [18] |
| Reagents | Aldehyde, various catalysts/oxidants | [18] |
| Conditions | Often mild, can be performed under green conditions | [18] |
| Expected Yield | Moderate to good | Estimated |
Conclusion and Future Directions
This compound is a powerful synthon that provides access to a diverse range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide demonstrate viable pathways to quinolines, benzimidazoles, benzoxazoles, and benzothiazoles, each bearing the influential trifluoromethyl group. While the synthesis of quinolines and benzimidazoles follows relatively direct and established methodologies, the routes to benzoxazoles and benzothiazoles require more extensive synthetic efforts to prepare the necessary precursors. These proposed routes, grounded in fundamental organic transformations, offer a strategic blueprint for researchers. The versatility of the bromine atom in the final products opens up further avenues for diversification through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and materials science.
References
- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
- Musiol, R.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021, 26 (1), 163.
- Li, J.; et al.
- Reddy, T. S.; et al. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Comb. Sci.2016, 18 (10), 639–644.
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Katsoulakou, E.; et al. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Al-Azzawi, A. M. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Orient. J. Chem.2016, 32 (4), 2139-2145.
- Utepbergenov, D.; et al. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Org. Lett.2020, 22 (1), 274–278.
- Organic Reactions. Exploring Enantioselective Pictet-Spengler Reactions. [Link]
- Xiao, F.; et al. Our strategy for the construction of 4-bromo quinolines and its applications.
- Wang, Y.; et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules2023, 28 (1), 384.
- Zhang, Y.; et al. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules2023, 28 (8), 3426.
- Wang, L.; et al. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Li, Y.; et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules2020, 25 (1), 188.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. High Purity 4-Bromo-3-(trifluoromethyl)
- Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]
- Zhou, Y.; et al. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015, 58 (16), 6323–6359.
- O'Hagan, D. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2022, 27 (1), 1.
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
- Organic & Biomolecular Chemistry.
- Oriental Journal of Chemistry. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. [Link]
- El-Sayed, N. N. E.; et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Med. Chem.2023, 14, 188-212.
- Nagib, D. A.; MacMillan, D. W. C. Innate C-H trifluoromethylation of heterocycles.
- Beilstein Journal of Organic Chemistry. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- PrepChem.com. (a) Preparation of 4-bromo-o-phenylenediamine. [Link]
- PrepChem.com.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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Synthesis of 2,5-Dibromo-1-(Trifluoromethyl)Benzene from Aniline Derivatives: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 2,5-dibromo-1-(trifluoromethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein leverages a robust two-step synthetic sequence commencing from the readily available 3-(trifluoromethyl)aniline. This method offers a reliable and scalable approach for researchers in organic synthesis and drug discovery.
The synthetic strategy involves an initial regioselective bromination of 3-(trifluoromethyl)aniline to yield 4-bromo-3-(trifluoromethyl)aniline. This intermediate is then converted to the target product via a classical Sandmeyer reaction. This application note provides detailed, step-by-step protocols, explains the chemical principles underpinning the experimental choices, and offers insights into process optimization and safety considerations.
Synthetic Strategy Overview
The synthesis of 2,5-dibromo-1-(trifluoromethyl)benzene is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step is the electrophilic aromatic substitution of 3-(trifluoromethyl)aniline, followed by the conversion of the amino functionality to a bromide via a diazonium salt intermediate.
Caption: Overall synthetic workflow for 2,5-dibromo-1-(trifluoromethyl)benzene.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol details the regioselective bromination of 3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) as the brominating agent. The trifluoromethyl group at the meta position and the amino group at the para position direct the electrophilic substitution to the 4-position.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethyl)aniline | 161.12 | 10.0 g | 0.062 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 g | 0.062 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine solution | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.062 mol) of 3-(trifluoromethyl)aniline in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve 11.0 g (0.062 mol) of N-bromosuccinimide in 100 mL of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford pure 4-bromo-3-(trifluoromethyl)aniline.
Expected Yield: 90-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 2,5-Dibromo-1-(trifluoromethyl)benzene via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a halide via a diazonium salt intermediate.[2][3] This protocol outlines the diazotization of 4-bromo-3-(trifluoromethyl)aniline followed by a copper(I) bromide-catalyzed substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-(trifluoromethyl)aniline | 240.01 | 10.0 g | 0.042 |
| Hydrobromic acid (48%) | 80.91 | 50 mL | - |
| Sodium nitrite (NaNO₂) | 69.00 | 3.2 g | 0.046 |
| Copper(I) bromide (CuBr) | 143.45 | 6.6 g | 0.046 |
| Diethyl ether | 74.12 | As needed | - |
| Saturated sodium bicarbonate | 84.01 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g (0.042 mol) of 4-bromo-3-(trifluoromethyl)aniline in 50 mL of 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 3.2 g (0.046 mol) of sodium nitrite in 10 mL of water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate 500 mL flask, dissolve 6.6 g (0.046 mol) of copper(I) bromide in 20 mL of 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane) to yield 2,5-dibromo-1-(trifluoromethyl)benzene.
Expected Yield: 75-85%
Mechanistic Insights
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are illustrated below.[2]
Caption: Simplified mechanism of the Sandmeyer bromination reaction.
The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. This results in the formation of an aryl radical, molecular nitrogen, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.
Safety and Handling
-
3-(Trifluoromethyl)aniline and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Diazonium salts can be explosive when isolated and dry. The protocol is designed to use the diazonium salt in solution without isolation. It is crucial to maintain the reaction temperature below 5 °C during its formation and handling.
-
Hydrobromic acid is corrosive and should be handled with caution.
-
The Sandmeyer reaction involves the evolution of nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is adequately vented.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low yield of 4-bromo-3-(trifluoromethyl)aniline | Incomplete reaction | Extend the reaction time and monitor by TLC. |
| Over-bromination | Ensure slow, dropwise addition of NBS at 0 °C. Use of exactly 1.0 equivalent of NBS is critical.[4] | |
| Step 2: Low yield of 2,5-dibromo-1-(trifluoromethyl)benzene | Incomplete diazotization | Ensure the temperature is maintained at 0-5 °C and that a slight excess of sodium nitrite is used. |
| Premature decomposition of diazonium salt | Keep the diazonium salt solution cold at all times before adding it to the copper(I) bromide solution. | |
| Incomplete Sandmeyer reaction | Ensure vigorous stirring during the addition of the diazonium salt and allow for a sufficient reaction time at a slightly elevated temperature after the initial reaction. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2,5-dibromo-1-(trifluoromethyl)benzene from 3-(trifluoromethyl)aniline. The two-step sequence involving regioselective bromination followed by a Sandmeyer reaction is a well-established and scalable method. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.
References
- Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.
- Wikipedia. Sandmeyer reaction. Wikipedia.
- GeeksforGeeks. Sandmeyer Reaction. GeeksforGeeks.
- Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(9), 2135-2153.
Sources
Application Notes & Protocols: Strategic Utilization of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline as a Premier Building Block
Executive Summary: The Strategic Advantage of a Polysubstituted Anilco
In the landscape of modern medicinal chemistry and materials science, the rational design of synthetic building blocks is paramount. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a trifecta of functionality, engineered to provide chemists with a versatile and powerful scaffold for molecular innovation. Its strategic placement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline core offers orthogonal chemical handles and profound control over molecular properties.
The bromine atom serves as a key anchor for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The fluorine and trifluoromethyl groups are not mere spectators; their strong electron-withdrawing nature significantly influences the molecule's reactivity and imparts desirable pharmacokinetic properties to the final compounds. The trifluoromethyl (-CF3) group, in particular, is a well-established bioisostere known to enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[1] The primary amino group provides a nucleophilic center for a host of derivatization strategies, including acylation, sulfonylation, and alkylation, further expanding the synthetic possibilities.[1]
This guide provides an in-depth exploration of this compound, moving beyond simple procedural lists to explain the underlying chemical principles. We will present field-proven protocols for its application in key synthetic transformations and demonstrate its utility in the conceptual design of high-value compounds, such as kinase inhibitors.[1][2]
Physicochemical Profile and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. While specific experimental data for this compound is sparse, the properties of its close structural isomers provide a reliable proxy for handling and reaction planning.
Table 1: Physicochemical Properties of Structurally Related Bromo(trifluoromethyl)anilines
| Property | Value (Isomer: 4-Bromo-3-(trifluoromethyl)aniline) | Value (Isomer: 4-Bromo-2-(trifluoromethyl)aniline) | Source |
| CAS Number | 393-36-2 | 445-02-3 | [3][4] |
| Molecular Formula | C₇H₅BrF₃N | C₇H₅BrF₃N | [3][4] |
| Molecular Weight | 240.02 g/mol | 240.02 g/mol | [3][4] |
| Appearance | White to gray-white crystals | - | [5] |
| Melting Point | 47-49 °C | - | [6] |
| Boiling Point | 81-84 °C @ 0.5 mmHg | 84-86 °C @ 5 mmHg | [6] |
Note on Isomers: The data presented is for closely related isomers. Researchers must verify the properties of the specific this compound isomer from their supplier's Certificate of Analysis.
Safety and Handling Protocol
This compound and its analogs are classified as hazardous substances and must be handled with appropriate precautions.[3][4][7]
-
GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), and Harmful if inhaled (H332).[3][4][7]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wash and dry hands thoroughly after handling.[9]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[7][9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[8]
-
First Aid:
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen.[9]
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10]
-
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized organic synthesis. The electron-deficient nature of the aromatic ring, induced by the -F and -CF3 groups, generally accelerates the initial oxidative addition step of the catalytic cycle, making this substrate highly reactive.[11]
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality & Expertise: The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl scaffolds, a privileged motif in countless pharmaceuticals, including kinase inhibitors.[12] The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. For electron-deficient aryl bromides like our substrate, a standard catalyst like Pd(PPh₃)₄ is often effective. The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step. A mixed solvent system, typically an organic solvent with water, is used to dissolve both the organic and inorganic reagents.[1][13]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol 3.1:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[12][13]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.[1][13]
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Causality & Expertise: The Buchwald-Hartwig amination is arguably the most powerful method for forming C-N bonds to an aromatic ring, a transformation central to the synthesis of many pharmaceuticals.[14][15] The reaction couples an aryl halide with an amine.[16] For an electron-deficient substrate like ours, the oxidative addition is typically facile. The critical challenge is often the reductive elimination step, which forms the product. This is overcome by using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that accelerate this final step.[14][17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.[17]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol 3.2:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube, remove it from the glovebox, and heat with vigorous stirring to 100-110 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Core Applications: Derivatization of the Amino Group
The primary amino group at the C1 position is a versatile nucleophile, providing a secondary avenue for building molecular complexity.
Protocol: N-Acylation for Amide Bond Formation
Causality & Expertise: Forming an amide bond is one of the most fundamental and reliable reactions in organic chemistry. This modification can be used to install a variety of side chains or to protect the amine during subsequent reactions. Using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) with an activator like 4-Dimethylaminopyridine (DMAP) is a standard, mild method for coupling a carboxylic acid directly to the aniline, avoiding the need to first generate a more reactive acyl chloride.[1]
Detailed Protocol 4.1:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.2 eq).
-
Solvent: Add anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath while stirring.
-
Coupling Agent: Add DCC (1.1 eq) portion-wise to the mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18-24 hours.
-
Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate.
-
Purification: Redissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Application Case Study: Synthesis of Kinase Inhibitors
The bromo-(trifluoromethyl)aniline scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases.[18] The unique substitution pattern of this compound allows for the synthesis of complex heterocyclic cores that can target the ATP-binding site of kinases.[2]
A hypothetical synthetic route to a novel kinase inhibitor might involve a Suzuki coupling to install a heterocyclic moiety, followed by a Buchwald-Hartwig amination or an N-acylation at the aniline position to complete the pharmacophore.
Caption: Conceptual workflow for kinase inhibitor synthesis.
This strategic, multi-step approach allows for the creation of a diverse library of compounds for screening. The -CF3 and -F groups contribute to a favorable binding profile, while the modular nature of the synthesis allows for fine-tuning of the molecule's pharmacological properties.
Conclusion
This compound is more than a simple reagent; it is a strategically designed platform for the efficient construction of complex, high-value molecules. Its orthogonal reactive sites—the bromine for cross-coupling and the amine for derivatization—combined with the property-enhancing effects of its fluorine and trifluoromethyl substituents, make it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide offer a robust framework for leveraging this building block to its full potential, accelerating the discovery and development of next-generation therapeutics and advanced materials.
References
- 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem. (n.d.). PubChem.
- 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem. (n.d.). PubChem.
- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. (n.d.). PubChem.
- Ran, F. A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. (n.d.). Organic Syntheses.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of 4-bromo-2-fluoroaniline. (n.d.). PrepChem.com.
- Sharma, J., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Investigating the Biological Activity of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Potential in Medicinal Chemistry
The compound 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline represents a synthetically versatile scaffold for the development of novel bioactive molecules. Its structure is adorned with several key features that are highly sought after in medicinal chemistry. The trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The presence of bromine and fluorine atoms provides additional handles for chemical modification and can influence the electronic properties of the molecule, potentially leading to potent and selective biological activity.[3]
While extensive biological data for this compound itself is not yet prevalent in publicly accessible literature, the broader class of halogenated and trifluoromethylated anilines has demonstrated significant promise, particularly in the realms of oncology and infectious diseases.[4][5][6][7][8][9] This document, therefore, serves as a comprehensive guide for researchers to unlock the therapeutic potential of derivatives of this compound. It provides a strategic framework and detailed protocols for the synthesis of a diverse chemical library and the subsequent evaluation of its biological activities. The methodologies outlined herein are based on established and validated assays reported for structurally related compounds, offering a robust starting point for investigation.
Hypothesized Biological Activities and Rationale
Anticancer Potential
The trifluoromethylaniline moiety is a common feature in a variety of kinase inhibitors and other anticancer agents.[1] The introduction of the -CF3 group can significantly enhance the anticancer potency of a compound.[6] Derivatives of this scaffold may exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor progression.
Antimicrobial and Antibiofilm Efficacy
Halogenated anilines have shown notable activity against a range of pathogenic bacteria, including multidrug-resistant strains like MRSA.[4][7] Furthermore, trifluoro-anilines have been reported to possess both antibacterial and antibiofilm properties against clinically relevant pathogens such as Vibrio species.[8] The lipophilicity imparted by the trifluoromethyl group may facilitate the disruption of bacterial cell membranes, a potential mechanism of action.
Experimental Workflows and Protocols
General Workflow for Synthesis and Screening
The investigation of the biological activity of this compound derivatives can be systematically approached through a multi-stage process, from the synthesis of a chemical library to the detailed characterization of the most promising candidates.
Caption: General workflow for the synthesis and biological evaluation of a new chemical entity library.
Application Note 1: Synthesis of Amide Derivatives of this compound
Introduction: Amide bond formation is a fundamental transformation in medicinal chemistry, allowing for the exploration of a wide range of chemical space. This protocol details a standard procedure for the synthesis of amide derivatives from this compound and a carboxylic acid of interest.
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and this compound (1.0 equivalent).
-
Dissolve the starting materials in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Characterize the final product using NMR and HRMS.
Application Note 2: In Vitro Anticancer Activity Evaluation using the MTT Assay
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | Experimental Value |
| Derivative 1 | A549 | Experimental Value |
| Derivative 2 | MCF-7 | Experimental Value |
| Derivative 2 | A549 | Experimental Value |
| Doxorubicin (Control) | MCF-7 | Experimental Value |
| Doxorubicin (Control) | A549 | Experimental Value |
Application Note 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol describes the broth microdilution method for determining the MIC of the test compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
Protocol:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with 100 µL of the diluted bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can also be read using a plate reader by measuring the optical density at 600 nm.
-
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | Experimental Value | Experimental Value |
Potential Mechanism of Action: Induction of Apoptosis
Should the initial screening reveal potent anticancer activity, a plausible mechanism to investigate is the induction of apoptosis. Many cytotoxic compounds exert their effects by activating the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.
Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive compound.
References
- MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.
- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline.
- MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
- PMC. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives.
- PubMed Central. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus.
- NIH. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
- PubMed. (2024). Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- NIH. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens.
- PubMed. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
- NIH. (n.d.). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents.
- MDPI. (n.d.). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2.
- MDPI. (n.d.). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of trifluoromethyl (-CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline by Column Chromatography
Welcome to the technical support center for the purification of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar compounds. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during column chromatography purification.
Disclaimer: Specific experimental data for this compound is not widely published. The protocols and advice provided herein are based on the known properties of its close structural isomers, such as 4-Bromo-3-(trifluoromethyl)aniline and 4-Bromo-2-(trifluoromethyl)aniline, combined with established principles for the chromatography of halogenated and basic compounds.[1][2][3] Users should always perform preliminary small-scale tests.
Section 1: Pre-Chromatography Checklist & Compound Profile
Before beginning any purification, a thorough understanding of your compound and crude mixture is essential. This section addresses the foundational knowledge required for a successful separation.
FAQ: What are the key physicochemical properties of this compound that influence chromatography?
Understanding the properties of this compound is the first step in designing a robust purification protocol. Its structure contains a basic amino group, which can interact strongly with acidic silica gel, and several lipophilic groups (-Br, -CF₃), which dictate its solubility.
Table 1: Physicochemical Properties of Structurally Similar Anilines
| Property | Value (for 4-Bromo-3-(trifluoromethyl)aniline) | Value (for 4-Bromo-2-(trifluoromethyl)aniline) | Significance for Chromatography |
|---|---|---|---|
| Molecular Weight | 240.02 g/mol [1][3] | 240.02 g/mol [2] | Affects diffusion rate; useful for mass-based detection. |
| Appearance | White to off-white crystalline solid[4] | Solid | Indicates the pure compound is a solid. Crude oils suggest impurities. |
| Melting Point | 47-49 °C[1][4] | Not specified | A low or broad melting range in crude material suggests impurities. |
| Boiling Point | 81-84 °C @ 0.5 mmHg[1][4] | 84-86 °C @ 5 mmHg[5] | Relatively low volatility; care must be taken during solvent removal. |
| pKa (Predicted) | 2.67 ± 0.10[4] | Not specified | Low pKa indicates a weakly basic aniline. The -F and -CF₃ groups are strongly electron-withdrawing, reducing the basicity of the amino group. |
| Solubility | Soluble in Methanol[4] | Predicted soluble in DCM, Ether | Guides the choice of solvents for sample loading and the mobile phase. |
Expert Insight: The key takeaway from these properties is the compound's basicity. While weakened by electron-withdrawing groups, the lone pair on the nitrogen of the aniline can still form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of peak tailing and poor recovery, a critical issue we will address.[6]
Section 2: Method Development Using Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing and optimizing the solvent system (mobile phase) for your column. Do not proceed to the column without a well-resolved TLC plate.
FAQ: How do I select the right mobile phase for my separation using TLC?
The goal is to find a solvent system where your target compound has a Retention Factor (Rƒ) between 0.25 and 0.40, with clear separation from all impurities.
Step-by-Step Protocol: TLC Solvent System Screening
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Select Initial Solvents: A standard starting point for compounds of moderate polarity is a mixture of a non-polar solvent (Hexane or Cyclohexane) and a more polar solvent (Ethyl Acetate, EtOAc).
-
Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate:
-
Start with a low-polarity mixture, such as 95:5 Hexane:EtOAc.
-
Place the plate in a sealed chamber with the chosen eluent.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rƒ for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
Optimize: Adjust the solvent ratio based on the results.
-
If Rƒ is too low (<0.2): Increase the polarity (e.g., change to 80:20 Hexane:EtOAc).
-
If Rƒ is too high (>0.5): Decrease the polarity (e.g., change to 98:2 Hexane:EtOAc).
-
If spots are streaking: This is a crucial indicator of amine-silica interaction. Add 0.5-1% triethylamine (NEt₃) to your mobile phase and re-run the TLC.[7][8]
-
Caption: TLC solvent system optimization workflow.
Section 3: Detailed Column Chromatography Protocol
Once you have an optimized solvent system, you can proceed with the preparative column chromatography.
FAQ: What is the best way to pack, load, and run the column for this compound?
A well-executed protocol is critical for achieving high purity. The following is a robust, general-purpose procedure.
Experimental Protocol: Flash Column Chromatography
-
Column & Silica Selection:
-
Choose a column with an appropriate diameter for your sample size.
-
Use flash-grade silica gel (40-63 µm).
-
Mass Ratio: Aim for a silica-to-crude-compound mass ratio between 40:1 and 100:1. Higher ratios yield better separation.
-
-
Packing the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.
-
In a beaker, make a slurry of the required amount of silica gel in your initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc).
-
Pour the slurry into the column. Use pressure (air or nitrogen) to pack the silica bed firmly, ensuring no cracks or air bubbles. The top of the bed should be flat.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Loading the Sample (Dry Loading is Recommended):
-
Because anilines can be strongly adsorbed, dry loading often gives superior results to wet loading.[9]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of fresh silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Running the Column:
-
Carefully add your starting eluent to the column.
-
Begin eluting the column using positive pressure. Start with your low-polarity solvent system determined from TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase as the column runs. For example, start with 100% Hexane, then move to 98:2 Hexane:EtOAc, then 95:5, and so on. A slow, shallow gradient is key to good separation.
-
Crucial Step for Amines: Ensure that your eluent contains the same percentage of triethylamine (or other base) that you used for TLC optimization.[6]
-
-
Collecting and Analyzing Fractions:
-
Collect fractions in an array of test tubes.
-
Monitor the elution of compounds by spotting every few fractions on a TLC plate.
-
Once the desired product begins to elute, analyze fractions more frequently.
-
Combine the fractions that contain only the pure product.
-
Section 4: Troubleshooting Guide
Even with a good protocol, issues can arise. This section provides solutions to the most common problems encountered when purifying substituted anilines.
Q1: My compound is streaking down the column and the collected fractions are still impure. What is happening?
A1: This is the classic sign of strong interaction between your basic aniline and the acidic silica gel. The silanol groups on the silica surface are protonating the aniline, causing it to "stick" and elute slowly and asymmetrically (tailing).[10]
-
Primary Solution: The most effective solution is to neutralize the acidic sites on the silica.
-
Add a Basic Modifier: Add 0.5-1% triethylamine (NEt₃) or 0.1-0.5% ammonium hydroxide to your mobile phase.[6][11] The competitive base will interact with the silanol groups, allowing your aniline to pass through unimpeded. This should be tested on TLC first.
-
Use Deactivated Silica: You can pre-treat your silica gel by making a slurry with a solvent containing a small percentage of triethylamine, then evaporating the solvent to create a "neutralized" stationary phase.[11]
-
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like neutral or basic alumina, which is better suited for purifying basic compounds.[12]
Q2: My compound won't come off the column, even when I flush with 100% ethyl acetate.
A2: This indicates either irreversible binding, decomposition, or an incorrect choice of eluent.
-
Possible Cause 1: Decomposition. Anilines can be sensitive to the acidic environment of silica and may decompose on the column, especially over long periods.[13]
-
Test: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, then elute it. If you see new spots or a dark streak from the baseline, your compound is likely unstable on silica.
-
Solution: Run the column faster, use deactivated silica as described above, or consider an alternative purification method like recrystallization.
-
-
Possible Cause 2: Insufficient Polarity. While unlikely if you've used TLC, your compound may require a much stronger solvent.
-
Solution: Try flushing with a small amount of 9:1 DCM:Methanol. This is a very polar mixture and should elute most compounds.
-
-
Possible Cause 3: Precipitation. If your compound is poorly soluble in the mobile phase, it may have precipitated at the top of the column.
-
Solution: This requires repacking the column and choosing a solvent system in which the compound is more soluble, or using the dry loading method with a solvent that fully dissolves the compound initially.
-
Q3: The separation was perfect on my TLC plate, but on the column, everything is eluting together.
A3: This is a common and frustrating issue that often relates to overloading or differences between the TLC plate and the column environment.
-
Overloading: You may have loaded too much crude material for the amount of silica used. This saturates the stationary phase, preventing proper separation.
-
Solution: Decrease the amount of compound loaded or, more effectively, increase the amount of silica gel (aim for a >50:1 ratio).
-
-
Solvent Strength Discrepancy: The binding properties of bulk silica can differ slightly from the silica on a TLC plate (which contains a binder and fluorescent indicator).[14] The eluent that gave an Rƒ of 0.3 on TLC might be too strong for the column.
-
Solution: Start the column with a mobile phase that is slightly less polar than your optimized TLC system.
-
-
Sample Loading Solvent: If you performed a "wet load" using a strong solvent (like pure DCM or methanol), that strong solvent can carry all your compounds down the column together in the initial band, ruining the separation.
-
Solution: Always use the dry loading method, or if wet loading, dissolve the sample in the absolute minimum amount of the weakest possible solvent.[15]
-
Caption: Troubleshooting flowchart for common column chromatography issues.
Section 5: Post-Chromatography and Final Analysis
FAQ: How do I properly isolate my compound and confirm its purity?
-
Combine and Evaporate: After identifying the pure fractions by TLC, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator. Be cautious with temperature and pressure to avoid evaporating your product.[8]
-
Final Purity Check: After obtaining the isolated solid or oil, perform a final purity analysis.
-
Run a single TLC spot of the final product against a spot of the crude material. The pure sample should show only one spot.
-
For quantitative purity assessment and confirmation of identity, use techniques such as ¹H NMR, ¹⁹F NMR, LC-MS, or GC-MS.
-
This structured approach, from understanding the compound's properties to systematic troubleshooting, will enable you to efficiently and effectively purify this compound and related molecules, ensuring the high quality required for subsequent research and development.
References
- University of Rochester, Department of Chemistry.
- PubChem. Compound Summary for CID 67960, 4-Bromo-2-(trifluoromethyl)aniline. [Link]
- PubChem. Compound Summary for CID 67852, 4-Bromo-3-(trifluoromethyl)aniline. [Link]
- ChemistryViews.
- Jinan Future chemical Co.,Ltd. 4-Bromo-3-(trifluoromethyl)aniline Chemical Properties. [Link]
- Phenomenex. Troubleshooting Guide. [Link]
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- University of Rochester, Department of Chemistry.
- ResearchGate.
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- ResearchGate.
- The Royal Society of Chemistry.
- LCGC International.
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removing isomeric impurities from 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomeric purity. We will address common issues in a direct question-and-answer format, providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
FAQ 1: I've completed the bromination of 2-fluoro-3-(trifluoromethyl)aniline. What are the likely isomeric impurities, and why do they form?
Answer:
In the electrophilic bromination of 2-fluoro-3-(trifluoromethyl)aniline, the potent activating effect of the amino (-NH₂) group directs the incoming bromine electrophile primarily to the ortho and para positions relative to it.
-
Desired Product: The main product is This compound , where bromination occurs at the C4 position, which is para to the amino group.
-
Primary Isomeric Impurity: The most common regioisomeric impurity is 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline . This results from bromination at the C6 position, which is ortho to the amino group. While the C4 position is generally favored, some degree of C6 substitution is often unavoidable.
-
Over-bromination Impurity: It is also common to see di-substituted byproducts, such as 4,6-Dibromo-2-fluoro-3-(trifluoromethyl)aniline , especially if the reaction is not carefully controlled.[1][2]
The ratio of these products is influenced by factors like the brominating agent used (e.g., NBS vs. Br₂), solvent, and reaction temperature.[3][4]
Below is a summary of the key species you may encounter in your crude product mixture.
Table 1: Potential Products and Impurities in the Bromination Reaction
| Compound Name | Structure | Role |
|---|---|---|
| This compound | BrC1=C(C(F)(F)F)C(F)=C(N)C=C1 | Desired Product |
| 6-Bromo-2-fluoro-3-(trifluoromethyl)aniline | BrC1=CC(N)=C(F)C(C(F)(F)F)=C1 | Isomeric Impurity |
| 4,6-Dibromo-2-fluoro-3-(trifluoromethyl)aniline | BrC1=C(Br)C(N)=C(F)C(C(F)(F)F)=C1 | Over-bromination Impurity |
| 2-fluoro-3-(trifluoromethyl)aniline | FC1=C(N)C=CC=C1C(F)(F)F | Unreacted Starting Material |
FAQ 2: My initial analysis (GC/HPLC) shows several closely eluting peaks. How can I definitively identify the correct 4-Bromo isomer?
Answer:
Differentiating these isomers requires robust analytical techniques. While chromatographic retention times provide the first clue, spectroscopic analysis is essential for confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique. All isomers will have the same molecular ion peak (m/z = 240/242, corresponding to the bromine isotopes). However, their fragmentation patterns and retention times will differ slightly. A well-optimized GC method can often resolve these isomers.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is also effective for separating these isomers due to subtle differences in their polarity.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The key is to analyze the coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹⁹F NMR spectrum.[9]
¹H NMR Analysis: The aromatic protons will show distinct splitting patterns (coupling constants) depending on their neighbors.
-
For the 4-Bromo product , you will observe two doublets in the aromatic region, corresponding to the protons at C5 and C6.
-
For the 6-Bromo impurity , you will also see two doublets, but their chemical shifts and coupling constants will differ, corresponding to the protons at C4 and C5.
¹⁹F NMR Analysis: The trifluoromethyl (-CF₃) group's chemical shift is highly sensitive to its electronic environment. The electron-withdrawing bromine atom will influence the -CF₃ resonance differently depending on its position.[10][11] You can expect a distinct chemical shift for the -CF₃ group in the 4-bromo, 6-bromo, and 4,6-dibromo species.
Table 2: Representative Analytical Data for Isomer Identification
| Compound | Expected ¹H NMR Aromatic Signal Pattern | Expected ¹⁹F NMR (-CF₃) Shift |
|---|---|---|
| 4-Bromo Isomer | Two distinct doublets | Single peak at a characteristic shift |
| 6-Bromo Isomer | Two distinct doublets (different shifts/couplings) | Single peak, shifted relative to the 4-bromo isomer |
| 4,6-Dibromo Isomer | One singlet (from the C5 proton) | Single peak, shifted relative to mono-bromo isomers |
FAQ 3: How can I remove the 6-Bromo and other impurities using recrystallization?
Answer:
Recrystallization is an effective, scalable purification method that exploits differences in solubility between the desired product and impurities in a given solvent at varying temperatures.[12][13] The goal is to find a solvent system that dissolves the desired product and impurities when hot but allows only the desired, less soluble product to crystallize upon cooling, leaving the more soluble impurities in the mother liquor.
Workflow for Recrystallization:
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and near their boiling points. The ideal solvent will dissolve the product poorly at low temperatures but completely at high temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the recovery of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Analysis: Dry the crystals and analyze their purity using GC-MS or HPLC. Also, analyze the mother liquor to confirm that the impurities were successfully removed.
Table 3: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alcohols | Isopropanol, Ethanol | Good for moderately polar compounds. |
| Hydrocarbons | Heptane, Hexane, Toluene | Good for nonpolar compounds; often used as an anti-solvent. |
| Mixed Solvents | Ethanol/Water, Toluene/Heptane | Allows for fine-tuning of polarity and solubility. |
FAQ 4: Recrystallization was insufficient. What are the best practices for purification by column chromatography?
Answer:
When isomers have very similar solubilities, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Due to polarity differences, the isomers will travel through the column at different rates.
Workflow for Column Chromatography:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find one that gives good separation between the spots of the desired product and the impurities (a ΔRf of >0.2 is ideal).
-
Column Packing: Properly pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 4: Starting Conditions for Column Chromatography
| Parameter | Recommendation |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (TLC) | Start with Hexane:Ethyl Acetate mixtures (e.g., 95:5, 90:10) |
| Elution Method | Isocratic or shallow gradient elution |
Visualized Workflow: From Crude Product to Pure Compound
The following diagram outlines the logical workflow for the analysis and purification of your synthesized this compound.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Product
This protocol provides a general method for analyzing halogenated anilines.[1][5]
-
Sample Preparation: Prepare a sample solution by dissolving ~1 mg of your crude product in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. A capillary column suitable for amine analysis (e.g., DB-5ms) is recommended.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, then hold for 5 minutes.
-
MS Scan Range: 50-500 m/z
-
-
Analysis: Identify the main component and impurities by their retention times and mass spectra. Calculate purity based on the peak area percentage.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add ~50 mg of crude product. Add a selected solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.
-
Cooling: Allow the tube to cool to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals that form.
-
Scale-Up: Once a good solvent is found, add the bulk crude product to an Erlenmeyer flask. Add the minimum amount of hot solvent to completely dissolve the solid.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Collect the formed crystals via vacuum filtration, washing with a minimal amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed. (2009). Multinuclear magnetic resonance studies of fluoronitroanilines.
- ACS Publications. (2011).
- ACS Publications.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Google Patents.
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS).
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline.
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- ChemicalBook. 4-Bromo-3-(trifluoromethyl)aniline synthesis.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- Taylor & Francis Online. (2021).
- ACS Publications. (2024).
- ResearchGate. (2025). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- MDPI. (2022).
- ScienceDirect. Fluorine NMR.
- YouTube. (2020).
- RSC Publishing.
- Sigma-Aldrich. 4-Bromo-3-(trifluoromethyl)aniline 98.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- YouTube. (2016).
- PrepChem.com.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- PubChem. 4-Bromo-3-(trifluoromethyl)aniline.
- Google Patents.
- YouTube. (2020).
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- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Chromatography of Anilines
Welcome to our dedicated technical support guide for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in chromatography: the peak tailing of anilines on silica gel. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Part 1: Understanding the Problem - The Root Cause of Aniline Peak Tailing
Before troubleshooting, it is crucial to understand the fundamental interactions that cause poor peak shape for anilines and other basic compounds on standard silica gel.
Q: Why do my aniline compounds consistently show tailing peaks on silica gel columns?
A: The primary cause of peak tailing for anilines is a strong, undesirable secondary interaction between the basic analyte and the stationary phase.[1][2] Here's the breakdown of the mechanism:
-
The Nature of Silica: Standard silica gel is not inert. Its surface is covered with hydroxyl groups known as silanols (Si-OH) .[3][4] These silanol groups are weakly acidic (pKa ≈ 5), making the silica surface itself acidic.[3][5]
-
The Nature of Anilines: Anilines are basic compounds due to the lone pair of electrons on the nitrogen atom. In the slightly acidic environment of the silica surface, the aniline's amino group can become protonated (positively charged).
-
The Interaction: The basic aniline molecules engage in strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups.[3][6][7] This interaction is a different, stronger retention mechanism than the intended normal-phase partitioning. Molecules that experience this interaction are retained longer than those that don't, leading to a slow, gradual elution from these active sites, which manifests as an asymmetric or "tailing" peak.[1][3]
This unwanted secondary interaction is especially problematic with older "Type A" silica, which has a higher concentration of active silanols and trace metal impurities that increase their acidity.[8][9][10]
Visualization: Analyte-Surface Interaction
The following diagram illustrates the problematic interaction between an aniline molecule and the active silanol sites on the silica gel surface.
Caption: Aniline interacting with acidic silanol sites, causing peak tailing.
Part 2: Troubleshooting Guide - Strategies for Symmetrical Peaks
This section is designed as a practical, step-by-step guide to systematically eliminate peak tailing.
Q: My aniline peak is tailing. What is the first and simplest thing I should try?
A: The most direct and common solution is to modify your mobile phase by adding a small amount of a basic competitor, often called a "silanol suppressor."[9][11]
Strategy 1: Mobile Phase Modification with a Basic Additive
-
The Principle: A basic additive, such as triethylamine (TEA), is more basic than aniline. It will preferentially bind to the acidic silanol sites on the silica, effectively masking them.[9][12] This prevents your aniline analyte from engaging in these strong secondary interactions, allowing it to elute symmetrically based on the primary separation mechanism.
-
Most Common Additive: Triethylamine (TEA).
-
Typical Concentration: Start with 0.1% to 0.5% (v/v) TEA in your eluent system. In some cases, up to 2% may be required.[11]
Experimental Protocol: Preparing a Modified Mobile Phase
-
Prepare your primary eluent: Mix your chosen solvents (e.g., 90:10 Hexane:Ethyl Acetate) in the desired ratio.
-
Measure the additive: Using a micropipette, add the calculated volume of triethylamine to the eluent mixture. For a 100 mL mobile phase, 100 µL is 0.1%.
-
Mix thoroughly: Cap the solvent reservoir and swirl gently or sonicate for a few minutes to ensure the additive is homogeneously distributed.
-
Equilibrate the column: Before injecting your sample, flush the column with at least 5-10 column volumes of the new, modified mobile phase to ensure the silica surface is fully neutralized.
Visualization: How Basic Additives Work
Caption: Basic additive (TEA) masks silanol sites, enabling symmetrical elution.
Q: I've added TEA, but the peak is still not perfectly symmetrical. What's my next step?
A: If mobile phase modification is insufficient, the issue may lie with the stationary phase itself. Your next step is to ensure you are using modern, high-quality silica columns.
Strategy 2: Stationary Phase Selection and Optimization
-
The Principle: Not all silica is created equal. Modern manufacturing techniques produce silica that is inherently less problematic for basic compounds.
-
Key Feature to Look For: End-capping . End-capping is a chemical process that deactivates most of the residual silanol groups by reacting them with a small, inert silylating agent (like trimethylsilylchloride).[5][13][14] This creates a less polar, less acidic surface, physically blocking the sites that cause tailing.[2][5][15]
-
Recommendation: For routine analysis of anilines, always select a column that is specified by the manufacturer as "end-capped" . Many modern columns are even "double" or "triple" end-capped for maximum deactivation.[14][15] Furthermore, opt for columns packed with high-purity "Type B" silica , which has significantly lower metal content and thus less silanol activity than older "Type A" silica.[8][16]
Q: My compound is very sensitive, or tailing persists even with an end-capped column and TEA. Are there other options?
A: Yes. When standard approaches fail, or if your aniline derivative is unstable on silica, you should consider alternative stationary phases.
Strategy 3: Utilizing Alternative Stationary Phases
| Stationary Phase | Principle of Operation | Best For... | Considerations |
| Neutral Alumina | Lacks the acidic silanol groups of silica; provides a basic surface.[11] | Basic compounds that show strong tailing or degradation on silica. | Activity grade must be carefully chosen; separation selectivity will differ from silica. |
| Reverse-Phase (C18, C8) | Separation is based on hydrophobicity. The stationary phase is non-polar.[11] | Polar aniline derivatives that are poorly retained in normal-phase systems. | Requires polar mobile phases (e.g., Methanol/Water, Acetonitrile/Water). May still require pH control or buffers for good peak shape. |
| Polymer-Based Columns | Made from organic polymers (e.g., polystyrene-divinylbenzene). Completely free of silanol groups.[8] | Any basic compound where silanol interactions must be completely eliminated. | Generally offer lower efficiency than silica-based columns; stable over a wide pH range. |
Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting aniline peak tailing.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can adjusting the mobile phase pH help without adding TEA?
A: Yes, pH control is a valid strategy, particularly in reversed-phase HPLC.[17] For silica-based columns, lowering the mobile phase pH (e.g., to pH < 3 with 0.1% formic acid) will protonate the silanol groups, suppressing their ionization and reducing ionic interactions with basic analytes.[3][8][9] However, strong hydrogen bonding can still occur, so this method may not completely eliminate tailing.[18] Conversely, on pH-stable columns (like hybrid or polymer-based), raising the pH to a level well above the aniline's pKa will neutralize the analyte, which can dramatically improve peak shape.[16]
Q2: I see peak fronting, not tailing. What causes this?
A: Peak fronting is typically a symptom of column overload or a sample solvent mismatch.[19] If you inject your sample dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to broaden and front. Always try to dissolve your sample in the mobile phase itself whenever possible.[6]
Q3: Will adding TEA affect my compound's retention time?
A: Yes, you should expect a change in retention time (Rf). By masking the strong secondary retention sites (silanols), you are eliminating a major retentive force. As a result, your aniline will likely elute faster (have a shorter retention time / higher Rf) and in a much sharper band.
Q4: Is TEA compatible with all detectors?
A: Triethylamine is compatible with UV detectors. However, it is a strong ion-suppressing agent and can interfere with mass spectrometry (MS) detection, particularly in positive electrospray ionization mode (ESI+). For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred for pH control.
Q5: My column performance degraded quickly after I started using TEA. Why?
A: While effective, basic modifiers like TEA can accelerate the dissolution of the silica backbone, especially at higher concentrations or pH values.[9][10] This can shorten column lifetime. It is a trade-off between peak shape and column longevity. To mitigate this, use the lowest concentration of TEA that provides an acceptable peak shape and ensure you are using a high-quality, end-capped column designed for stability.
References
- Phenomenex. The role of end-capping in reversed-phase.
- Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns.
- Chemistry For Everyone. (2025). Why Is End-Capping Used In Liquid Chromatography? [Online] YouTube.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
- A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- MDPI. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Pharma Growth Hub. (2022). What is the effect of free Silanols in RPLC & how to reduce it? [Online] YouTube.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
- Galenvs. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- ResearchGate. (2019). Effect of pH value on aniline adsorption on GO.
- ResearchGate. (2021). Separation of anilines on Sil-RCC3-C18 column (a) and ODS column (b).
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Agilent. Control pH During Method Development for Better Chromatography.
- HPLC Troubleshooting Guide.
- GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics.
- ResearchGate. (2020). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase.
- ResearchGate. (2021). Effect of initial pH on adsorption of (a) aniline and (b) dimethyl aniline.
- Element Lab Solutions. (2023). Peak Tailing in HPLC.
- Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Online] YouTube.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
- Ma, Y. et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.
- Garkani-Nejad, Z. et al. (2014). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. Journal of Separation Science.
- Semantic Scholar. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase.
- Restek. (2014).[15]Troubleshooting HPLC- Tailing Peaks.
- Imperial College London. HYDROGEN BONDING TO SILANOLS.
- MDPI. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview.
- Royal Society of Chemistry. (1982). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst.
- Wikipedia. Silanol.
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- 7. HYDROGEN BONDING TO SILANOLS [ch.ic.ac.uk]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 4-bromo-2-fluoro-3-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging electrophilic aromatic substitution. As a key building block in pharmaceuticals and agrochemicals, achieving high yield and purity of this compound is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, providing a robust framework for successful synthesis.
Core Synthetic Challenge: Regioselectivity and Over-Bromination
The synthesis of this compound involves the bromination of 2-fluoro-3-(trifluoromethyl)aniline. The core challenge lies in controlling the reaction's regioselectivity and preventing the formation of multiple brominated byproducts. The starting material possesses a strongly activating amino group (-NH₂) which directs electrophiles to the ortho and para positions, and two deactivating groups, fluoro (-F) and trifluoromethyl (-CF₃). This electronic tug-of-war necessitates precise control over reaction conditions to favor the desired C-4 bromination. The bulky -CF₃ group provides steric hindrance, which can be leveraged to achieve the desired selectivity.[2]
Caption: General reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low, and TLC analysis shows multiple products. What is the primary cause?
A1: The most common reason for low yield and a complex product mixture is over-bromination . The starting aniline is highly activated by the amino group, making it susceptible to multiple electrophilic additions if conditions are not carefully controlled.[2] This leads to the formation of di-bromo and potentially tri-bromo species, consuming your starting material and complicating purification.
Q2: How can I effectively prevent or minimize over-bromination?
A2: Controlling the reaction kinetics is paramount. Three factors are critical:
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between -10°C and 0°C) is essential to slow down the reaction rate.[2] This increases the selectivity for the electronically and sterically favored mono-bromination at the C-4 position.
-
Slow Reagent Addition: Adding the brominating agent dropwise or in small portions over an extended period (e.g., >1 hour) prevents localized high concentrations of the electrophile. This minimizes the chance of a second bromination event occurring on the newly formed, still-activated mono-bromo product.
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent. NBS is a solid, making it easier to handle, and it provides a slow, controlled release of the bromine electrophile, which significantly enhances selectivity and reduces the formation of byproducts.[2][3]
Q3: I've controlled for over-bromination but am still seeing a significant isomeric byproduct. How can I improve regioselectivity?
A3: Achieving high regioselectivity for the 4-bromo isomer depends on leveraging the electronic and steric factors of the substituents.
-
Electronic Effects: The -NH₂ group is a powerful ortho, para-director, activating positions 4 and 6. The -F group is also an ortho, para-director, while the -CF₃ is a meta-director. The dominant activating -NH₂ group primarily dictates the positions of attack.
-
Steric Hindrance: The bulky trifluoromethyl group at position 3 sterically hinders attack at the adjacent ortho position (C-2, which is already substituted) and influences the approach to C-4. The primary isomeric byproduct is often the 6-bromo isomer.
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂) are commonly used.[4][5] It is advisable to conduct small-scale solvent screens to find the optimal medium that maximizes the yield of the desired 4-bromo product.
Q4: My workup is difficult, and purification by column chromatography is low-yielding. What is a more robust procedure?
A4: A clean workup is essential for straightforward purification.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench any remaining brominating agent with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution.
-
Base Wash: If using NBS, a wash with an aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) is crucial to remove the succinimide byproduct, which can complicate extraction and crystallization.[6]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: While column chromatography is effective, the crude product can sometimes be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if the purity is reasonably high after the workup. This can be more efficient for larger-scale reactions.
Troubleshooting Guide
Use the following diagram and table to diagnose and resolve common experimental issues.
Caption: A step-by-step guide to troubleshooting common synthesis issues.
| Symptom | Probable Cause | Recommended Action |
| Low yield with multiple, less polar spots on TLC. | Over-bromination due to harsh reaction conditions.[2] | Decrease reaction temperature to -10°C to 0°C. Add the brominating agent (NBS) portion-wise or as a solution dropwise over at least one hour. Use exactly 1.0 equivalent of NBS. |
| Significant amount of starting material remains after several hours. | Incomplete reaction . | Ensure reagents are pure and dry. After the slow addition of NBS at low temperature is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[4] |
| Yield is good, but the product is contaminated with an isomer. | Poor regioselectivity . | Verify that the temperature was strictly controlled during addition. Consider screening alternative aprotic solvents (e.g., switching from DMF to CH₂Cl₂ or THF) to assess the impact on isomer ratios.[2] |
| Product is an oil or difficult to crystallize after workup. | Contamination with byproducts , such as succinimide. | During workup, perform a thorough wash with 1N NaOH or saturated NaHCO₃ to remove acidic byproducts. Ensure the organic layer is washed with brine and thoroughly dried before solvent evaporation.[6] |
Optimized Experimental Protocol
This protocol is designed for the selective mono-bromination of 2-fluoro-3-(trifluoromethyl)aniline using N-Bromosuccinimide.
Materials:
-
2-fluoro-3-(trifluoromethyl)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath.
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0°C using an ice-salt bath with vigorous stirring.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of NBS).
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over a period of at least 1 hour. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup & Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous sodium thiosulfate solution until the orange/brown color fades.
-
Extraction: Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) to remove succinimide and any acidic byproducts. Then, wash with water (1x) and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting solid or oil by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
This comprehensive guide should provide the necessary framework to diagnose issues and systematically improve the yield and purity of your this compound synthesis.
References
- Fox, G. J., Hallas, G., Hepworth, J. D., & Paskins, K. N. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure.
- Prajapati, D., & Sandhu, J. S. (1998). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 739-742.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline.
- Organic Chemistry. (n.d.). Bromination - Common Conditions.
- ResearchGate. (n.d.). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds.
- Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube.
- ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account.
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.
- PubMed Central. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
Sources
Technical Support Center: Troubleshooting Low Signal Intensity in Mass Spectrometry for Halogenated Compounds
Welcome to the technical support center for analyzing halogenated compounds by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity during their experiments. Here, we will delve into the common causes of this issue and provide systematic, field-proven troubleshooting strategies to enhance your analytical outcomes. Our approach is grounded in explaining the "why" behind each step, empowering you to make informed decisions in your future experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my halogenated compounds show low signal intensity in mass spectrometry, especially in positive ion mode?
A1: Halogenated compounds often exhibit low signal intensity in positive ion mode due to the high electronegativity of halogen atoms (Fluorine, Chlorine, Bromine). This inherent chemical property means they are more likely to stabilize a negative charge rather than acquire a proton to form a positive ion. Consequently, ionization efficiency in positive electrospray ionization (ESI) or even atmospheric pressure chemical ionization (APCI) can be significantly reduced. For many halogenated compounds, switching to negative ion mode is a crucial first step to improving signal intensity.[1]
Q2: I'm not seeing the expected molecular ion for my halogenated compound. What could be the issue?
A2: The absence of a clear molecular ion can be due to several factors. Halogenated compounds, particularly those with more labile C-X bonds (where X is a halogen), can be prone to in-source fragmentation.[2] This means the molecule may be breaking apart in the ionization source before it is detected. You may see prominent fragment ions corresponding to the loss of the halogen atom or a hydrogen halide molecule. Additionally, poor ionization efficiency for your specific compound and chosen ionization technique can lead to a weak or absent molecular ion signal.[2]
Q3: What are the characteristic isotopic patterns for chlorine and bromine that I should look for?
A3: Chlorine and bromine have distinct, naturally occurring heavy isotopes that create signature patterns in a mass spectrum.
-
Chlorine: A compound with one chlorine atom will show two peaks for the molecular ion: one at the molecular weight (M) and another at M+2, with an intensity ratio of approximately 3:1.[2][3][4]
-
Bromine: A compound with one bromine atom will also have M and M+2 peaks, but their intensity ratio will be nearly 1:1.[2][3][4]
The presence of multiple halogen atoms will result in more complex but predictable patterns (e.g., M, M+2, M+4).[2] If your observed ratios deviate significantly from the theoretical values, it could indicate co-eluting impurities or unexpected adduct formation.
Q4: Which ionization technique, ESI or APCI, is generally better for my halogenated compound?
A4: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of your analyte.
-
ESI is generally preferred for polar to moderately polar compounds that are already ionized in solution.[2]
-
APCI is often a better choice for less polar, more volatile compounds that are not easily ionized in solution.[2][5] For many non-polar halogenated compounds, APCI may provide better sensitivity.[2][6]
It is always advisable to screen both ionization techniques and polarities to determine the most favorable response for your compound of interest.[7]
Q5: What are common adducts I should look for with halogenated compounds?
A5: In ESI, adduct formation is a common phenomenon.
-
Positive Ion Mode: Look for sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[2][8]
-
Negative Ion Mode: You might observe formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts if these are present in your mobile phase.[2][8] Chloride adducts ([M+Cl]⁻) can also be observed for some neutral compounds.[8][9]
The formation of these adducts can sometimes be leveraged to enhance the signal of a compound that does not readily ionize on its own.
In-Depth Troubleshooting Guides
Issue 1: No or Very Low Signal Intensity
This is a common and frustrating issue. The following systematic approach will help you diagnose and resolve the problem.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low or no MS signal.
Detailed Steps and Explanations
-
Verify Sample Integrity and Concentration: Before suspecting instrument issues, ensure your sample is correctly prepared. A sample that is too dilute will naturally produce a weak signal, while an overly concentrated sample can lead to ion suppression.[10]
-
Check the LC System: For LC-MS applications, ensure there are no leaks in the system and that the correct mobile phases are being delivered at the expected flow rate. A clogged column or injector can also lead to low signal.
-
Confirm MS Tune and Calibration: Always ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[10] A failed tune or outdated calibration is a common reason for poor sensitivity.[10]
-
Optimize Ion Source Parameters: This is a critical step for halogenated compounds. Systematically adjust source parameters one at a time to find the optimal settings.
-
Capillary/Sprayer Voltage: Adjust in small increments. Excessively high voltages can cause unstable signals or corona discharge.[7]
-
Gas Flows (Nebulizer and Drying Gas): These affect droplet formation and desolvation. Optimize to ensure efficient ion generation without excessive fragmentation.[7][11]
-
Drying Gas Temperature: Higher temperatures can improve desolvation but may also cause thermal degradation of labile compounds.[11]
-
-
Evaluate Ionization Technique and Polarity:
-
Switch to Negative Ion Mode: This is often the most effective change for improving the signal of halogenated compounds. Their electronegativity makes them more likely to form stable negative ions (e.g., [M-H]⁻ or adducts).[1]
-
Try APCI: If your compound is less polar and thermally stable, APCI can be more efficient than ESI.[2][5][12]
-
-
Address Potential Matrix Effects and Ion Suppression: If your sample is in a complex matrix (e.g., plasma, soil extract), co-eluting compounds can interfere with the ionization of your analyte.[10]
-
Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]
-
Chromatographic Separation: Improve the separation of your analyte from matrix components by modifying the gradient or using a different column.
-
Issue 2: Significant In-Source Fragmentation and Absent Molecular Ion
If you observe fragment ions but little to no molecular ion, the ionization process is likely too energetic for your compound.
Workflow to Reduce In-Source Fragmentation
Caption: A logical workflow for reducing in-source fragmentation.
Detailed Steps and Explanations
-
Reduce Source Energy: High source temperatures or voltages can induce fragmentation.[2] Systematically reduce the source temperature, capillary voltage (in ESI), or corona discharge current (in APCI) to find a balance between ionization efficiency and fragmentation.
-
Use a Softer Ionization Technique: If available, try a different ionization method that imparts less energy to the molecule. ESI is generally considered a "softer" technique than APCI.[2][12] Atmospheric Pressure Photoionization (APPI) is another option for nonpolar compounds and can sometimes be gentler than APCI.[12]
-
Optimize Mobile Phase Composition: The mobile phase can influence the stability of the generated ions. For ESI, the addition of a small amount of a modifier like ammonium acetate or formate can sometimes help stabilize the molecular ion by promoting the formation of adducts like [M+NH₄]⁺ or [M+HCOO]⁻.[2]
-
Promote Adduct Formation: For compounds that are difficult to protonate or deprotonate, intentionally forming adducts can be a good strategy. Adding a small amount of sodium acetate or chloride to the mobile phase can encourage the formation of [M+Na]⁺ or [M+Cl]⁻ ions, which may be more stable than the protonated or deprotonated molecule.[9][13]
Data and Protocols
Table 1: Recommended Starting Ion Source Parameters for Halogenated Compounds
| Parameter | ESI (Negative Ion Mode) | APCI (Negative Ion Mode) | Rationale |
| Capillary Voltage | -2500 to -3500 V | - | Optimizes spray stability and ion formation. |
| Corona Current | N/A | -5 to -10 µA | Initiates the chemical ionization process. |
| Nebulizer Pressure | 30 - 50 psi | 40 - 60 psi | Aids in droplet formation and desolvation. |
| Drying Gas Flow | 8 - 12 L/min | 5 - 10 L/min | Removes solvent from droplets to form gas-phase ions. |
| Drying Gas Temp. | 250 - 350 °C | 350 - 450 °C | Higher temperatures are needed for APCI to vaporize the sample. |
| Vaporizer Temp. | N/A | 300 - 400 °C | Ensures complete vaporization of the sample before ionization.[6] |
Note: These are general starting points and should be optimized for your specific compound and instrument.[2]
Protocol: Screening for Optimal Ionization Conditions
This protocol outlines a systematic approach to quickly determine the best ionization technique and polarity for your halogenated analyte.
-
Prepare a Standard Solution: Make a solution of your analyte at a known concentration (e.g., 1 µg/mL) in a solvent mixture that is representative of your mobile phase (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 10 µL/min). This provides a constant and stable signal for optimization.
-
Screening Sequence:
-
Set the mass spectrometer to scan a relevant mass range.
-
Start with ESI in positive ion mode. Record the signal intensity of the molecular ion and any major adducts or fragments.
-
Switch to ESI in negative ion mode. Record the signal intensity.
-
If your instrument has APCI capabilities, switch to the APCI source.
-
Screen APCI in positive ion mode. Record the signal intensity.
-
Screen APCI in negative ion mode. Record the signal intensity.
-
-
Data Evaluation: Compare the signal intensities obtained from the four different conditions (ESI+, ESI-, APCI+, APCI-). The condition that provides the highest signal-to-noise ratio for the ion of interest is the optimal choice for your method development.
Conclusion
Troubleshooting low signal intensity for halogenated compounds in mass spectrometry requires a systematic and logical approach. By understanding the fundamental principles of ionization and the unique chemical properties of halogens, you can effectively diagnose and resolve common issues. Remember to consider the electronegativity of your analyte, explore negative ion mode, and carefully optimize your ion source parameters. This guide provides a framework to enhance your analytical success and generate high-quality, reliable data.
References
- Haraguchi, K., et al. (2008). Negative APCI-LC/MS/MS method for determination of natural persistent halogenated products in marine biota. Analytical Chemistry.
- Haraguchi, K., et al. (2008). Negative APCI-LC/MS/MS Method for Determination of Natural Persistent Halogenated Products in Marine Biota. Analytical Chemistry.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Barrow, M. P., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Nature.
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
- Jurchen, J. C., & Williams, E. R. (n.d.). Formation and decompositions of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
- LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed.
- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
- ResearchGate. (n.d.). Negative Ion Electrospray of bromo- and chloroacetic acids and an evaluation of exact mass measurements with bench-top time-of-flight mass spectrometer.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- ResearchGate. (2025). The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Michigan State University. (n.d.). Mass Spectrometry.
- Google Patents. (n.d.). Methods for reducing adduct formation for mass spectrometry analysis.
- ResearchGate. (2025). (PDF) Negative ion mode mass spectrometry- an overview.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Kagramanov, N. D., & Tyutyunov, A. A. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine Notes.
- Agilent. (n.d.). Optimizing the Agilent Multimode Source.
- Waters Corporation. (2018). Fundamentals of MS (2 of 7) - Adduct Ions.
- YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
- PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.
- LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
- Spectroscopy Online. (2010). Ion Burn and the Dirt of Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
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- 5. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Solvent Selection for Recrystallization of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
This guide provides a comprehensive framework for selecting an appropriate solvent system for the purification of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline via recrystallization. Tailored for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible purification process.
Part 1: Foundational Principles & Analyte Analysis
A successful recrystallization hinges on the differential solubility of the target compound at varying temperatures.[1] The ideal solvent will completely dissolve the solute at an elevated temperature but will have poor solubility for it upon cooling, allowing for the formation of pure crystals while impurities remain in the solution (mother liquor).[1]
Q1: What are the key structural features of this compound that influence solvent selection?
A1: The solubility behavior of this compound is governed by a combination of polar and non-polar characteristics derived from its functional groups:
-
Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor. This suggests potential solubility in polar protic solvents like alcohols.[2]
-
Aromatic Ring: The benzene ring itself provides a non-polar, hydrophobic backbone.
-
Halogen & Trifluoromethyl Substituents (-Br, -F, -CF₃): These groups are strongly electron-withdrawing and significantly increase the molecule's molecular weight and non-polar surface area. The trifluoromethyl group, in particular, is highly lipophilic.
This combination of a polar hydrogen-bonding group with a large, non-polar, and halogenated aromatic structure indicates that a single solvent may not be ideal. The molecule possesses a mixed polarity, making it a prime candidate for purification using a binary (two-solvent) system. While no specific melting point is publicly documented for this exact isomer, closely related compounds like 4-Bromo-3-(trifluoromethyl)aniline have a melting point of 47-49 °C, confirming it is a solid at room temperature.[3][4][5]
Q2: What defines an ideal solvent or solvent system for recrystallization?
A2: The selection process is guided by several critical criteria:
-
High Temperature Coefficient of Solubility: The compound must be highly soluble in the solvent at or near its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.
-
Avoidance of "Oiling Out": The solvent's boiling point should, ideally, be lower than the melting point of the solute to prevent the compound from melting in the hot solvent and separating as an oil instead of crystallizing.[6]
Part 2: Experimental Protocol for Solvent Screening
A systematic, small-scale screening is the most efficient method to identify the optimal solvent system. This protocol minimizes the use of valuable compound.
Step-by-Step Methodology
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Initial Cold Solubility Test: To each tube, add 0.5 mL of a different candidate solvent at room temperature. Agitate the mixture. A suitable single solvent will not dissolve the compound at this stage.
-
Hot Solubility Test: Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Add the same solvent dropwise, with agitation, until the solid just dissolves. Record the approximate volume of solvent needed. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.
-
Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
-
Binary System Screening (if needed): If no single solvent is effective, proceed to test binary systems. Dissolve the compound in a minimum amount of a hot "soluble solvent" (e.g., ethanol, acetone). Then, add a "poor solvent" or "anti-solvent" (e.g., water, hexane) dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the hot "soluble solvent" to redissolve the precipitate, then allow the solution to cool slowly.[7]
Data Summary Table for Solvent Screening
| Solvent/System | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Single Solvents | |||||
| Heptane/Hexane | Non-Polar | 98 / 69 | |||
| Toluene | Non-Polar | 111 | |||
| Ethyl Acetate | Intermediate | 77 | |||
| Acetone | Intermediate | 56 | |||
| Isopropanol | Polar Protic | 82 | |||
| Ethanol | Polar Protic | 78 | |||
| Methanol | Polar Protic | 65 | |||
| Binary Systems | |||||
| Ethanol/Water | - | - | |||
| Acetone/Hexane | - | - | |||
| Ethyl Acetate/Heptane | - | - |
Solvent Selection Workflow
This diagram illustrates the logical progression for identifying a suitable recrystallization solvent.
Caption: A decision-making workflow for selecting a recrystallization solvent.
Part 3: Troubleshooting Guide
Q3: My compound separated as an oil instead of crystals ("oiling out"). What should I do?
A3: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is common with impure compounds that have a depressed melting point.[6]
-
Solution 1: Add More Solvent. Your solution may be too concentrated, causing precipitation to occur too quickly at a high temperature. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point.
-
Solution 3: Slower Cooling. Insulate the flask to ensure the solution cools as slowly as possible, allowing more time for crystal nucleation to occur at a temperature below the compound's melting point.
Q4: I have a very low yield or no crystals at all. What went wrong?
A4: This is one of the most common issues in recrystallization.
-
Cause 1: Too Much Solvent. This is the most frequent reason for poor yield.[6] If you added too much hot solvent, the solution will not become saturated upon cooling.
-
Fix: Gently boil away some of the solvent to concentrate the solution, then attempt to cool and crystallize again.[6]
-
-
Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it should but lacks a nucleation point for crystal growth to begin.
-
Fix: Try scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites. If available, add a tiny "seed crystal" of the pure compound.
-
-
Cause 3: Premature Crystallization. If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized in the filter funnel.
-
Fix: Ensure the funnel and receiving flask are pre-heated. Filter the hot solution quickly and in small portions. If crystallization occurs, you may need to add slightly more hot solvent than the minimum required.
-
Q5: My final crystals are still colored. How can I remove colored impurities?
A5: Colored impurities can often be removed by using activated carbon (charcoal).
-
Procedure: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated carbon. Swirl the mixture and briefly re-heat it. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
Part 4: Frequently Asked Questions (FAQs)
Q6: What is a good starting solvent system to try for this compound?
A6: Based on its mixed polarity, a binary system of a lower alcohol and water (e.g., Ethanol/Water or Isopropanol/Water ) is an excellent starting point. Alternatively, a non-polar hydrocarbon with a more polar aprotic solvent, such as Heptane/Ethyl Acetate , is a strong candidate.[7]
Q7: How do I perform a hot filtration correctly to remove insoluble impurities?
A7:
-
Use a short-stemmed or stemless glass funnel with fluted filter paper to increase the filtration speed.
-
Place a small amount of the recrystallization solvent in the receiving Erlenmeyer flask and heat it on a hot plate, so the vapors keep the funnel warm.
-
Ensure the solution containing your compound remains at or near its boiling point.
-
Pour the hot solution through the filter paper in portions.
-
After filtration, rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.
Q8: What are the primary safety concerns with this compound and common solvents?
A8: this compound and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled, and they cause skin and serious eye irritation.[8][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (e.g., heptane, ethanol, acetone) are flammable and should be handled with care, away from open flames or spark sources.
References
- PubChem. 4-Bromo-2-(trifluoromethyl)aniline.
- PubChem. 4-Bromo-3-(trifluoromethyl)aniline.
- Google Patents.
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- University of Geneva.
- AGC Chemicals Europe.
- National Institutes of Health (NIH).
- ResearchGate.
- Google Patents.
- EnviroTech Europe. The advantages of using fluorinated solvents for your vapour degreasing process. [Link]
- University of Rochester.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- PubChem. 4-Bromo-3-fluoro-2-methylaniline.
- University of Rochester.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- YouTube.
- YouTube.
Sources
- 1. mt.com [mt.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature for Selective Bromination
Welcome to the technical support center for selective bromination. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the outcomes of their bromination reactions. Temperature is one of the most critical parameters influencing the rate, selectivity, and yield of these transformations. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Fundamental Principles - FAQs on Temperature Effects
This section addresses the core principles governing the relationship between temperature and bromination outcomes. Understanding these concepts is essential for logical troubleshooting.
Q1: How does temperature generally affect reaction rate and selectivity in bromination?
As a general rule, increasing the reaction temperature increases the reaction rate. According to the Arrhenius equation, a higher temperature provides more molecules with sufficient kinetic energy to overcome the activation energy barrier.[1] However, this increase in rate often comes at the cost of selectivity. Higher temperatures can lead to the formation of undesired byproducts, such as di- or poly-brominated compounds, because the increased energy allows for less favorable reaction pathways to occur.[2][3] Conversely, lowering the temperature slows the reaction but can significantly enhance selectivity by allowing the reaction to proceed more controllably via the lowest energy pathway.[2][4]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
This concept is crucial when a reaction can yield two or more different products.
-
Kinetic Control : At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., the one with the lowest activation energy). This is the kinetic product.[5][6] Short reaction times also favor kinetic control.
-
Thermodynamic Control : At higher temperatures, the reaction becomes reversible. This allows the products to equilibrate. The major product will be the most stable one (the one with the lowest Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product.[5][6] Longer reaction times are necessary to reach this equilibrium.
For example, the electrophilic addition of HBr to 1,3-butadiene at low temperatures (below 0°C) favors the 1,2-adduct (kinetic product), while at higher temperatures (e.g., 40°C), it favors the more stable 1,4-adduct (thermodynamic product).[5][6]
Caption: Relationship between temperature, reaction control, and product outcome.
Q3: How does temperature impact free-radical bromination (e.g., with NBS)?
Free-radical bromination, such as the allylic or benzylic bromination using N-Bromosuccinimide (NBS), is highly sensitive to temperature. The reaction requires initiation, which can be achieved with heat (thermolysis) or UV light (photolysis).[2][7]
-
Initiation : The temperature must be high enough to initiate the formation of bromine radicals, often with the help of a radical initiator like AIBN or benzoyl peroxide.[7][8] For many reactions, this corresponds to the reflux temperature of the solvent (e.g., carbon tetrachloride or acetonitrile).[7][8]
-
Selectivity : While heat is needed for initiation, excessive temperatures decrease selectivity. For instance, in a benzylic bromination study, increasing the temperature from 40°C to 60°C caused selectivity for the mono-brominated product to drop from 99% to 93%.[2][3] For highly reactive substrates, cooling the reaction to 0°C can provide excellent control and prevent the formation of dibrominated byproducts.[2][3]
Q4: How does temperature influence the regioselectivity of electrophilic aromatic bromination?
In electrophilic aromatic substitution (EAS), temperature can influence the ratio of ortho, para, and meta isomers. Often, the para isomer is the thermodynamically more stable product due to reduced steric hindrance, while the ortho isomer may be the kinetically favored product. Performing the reaction at the lowest effective temperature often increases selectivity for a single isomer by favoring the kinetic pathway.[4] For example, in the bromination of an aromatic compound with a π-donor substituent, performing the reaction at its lowest effective temperature can yield exclusively the para isomer, whereas higher temperatures lead to the formation of the ortho isomer as well.[4]
Part 2: Troubleshooting Guide - Common Issues & Solutions
Q1: My reaction has a low conversion rate. Should I increase the temperature?
Yes, a low reaction temperature is a common cause of slow or incomplete reactions. If a significant amount of starting material remains, the activation energy barrier may not be sufficiently overcome.
-
Suggested Solution : Gradually increase the reaction temperature in 10°C increments. For many benzylic brominations, if room temperature is ineffective, increasing to 40°C or 60°C may be necessary.[2][3] For some unreactive substrates, temperatures up to 80°C might be required.[2] Always monitor the reaction closely by TLC or GC-MS during this process to avoid the sudden formation of byproducts as the temperature rises.
Q2: I'm getting a lot of di-brominated or poly-brominated byproducts. How can I improve mono-selectivity?
This is a classic sign that the reaction temperature is too high or the reaction is highly exothermic, creating localized hot spots.[2]
-
Suggested Solutions :
-
Lower the Temperature : This is the most effective solution. Reducing the temperature slows the second bromination step more than the first, enhancing mono-selectivity. For reactive substrates, running the reaction at 0°C or even lower can provide excellent results.[2][4]
-
Control Exotherms : For exothermic reactions, add the brominating agent (e.g., NBS) slowly or portion-wise to manage heat generation.[2] Ensure vigorous stirring to dissipate heat and use an appropriate cooling bath (e.g., ice-water) to maintain a constant temperature.[2]
-
Consider Flow Chemistry : Continuous flow reactors offer superior heat transfer compared to batch processes, providing precise temperature control and minimizing byproduct formation.[2][3]
-
Q3: My reaction is producing an unexpected regioisomer. Can temperature help?
Yes, temperature is a key factor in regioselectivity, often tied to kinetic vs. thermodynamic control.[9] An unexpected isomer could be the thermodynamic product formed at too high a temperature.
-
Suggested Solution : Perform the reaction at a range of lower temperatures (e.g., 0°C, -40°C, -78°C) to determine if the desired isomer is the kinetic product.[9] Lowering the temperature can increase selectivity by preventing the reaction from reaching the equilibrium state that favors the more stable, but undesired, isomer.[4]
Q4: My reaction is highly exothermic and difficult to control. What strategies can I use?
Effective temperature control is critical for safety and selectivity in exothermic reactions.[2]
-
Suggested Solutions :
-
Slow Reagent Addition : Add the brominating agent dropwise via a syringe pump or an addition funnel.
-
Efficient Cooling : Use a cryostat or a well-maintained ice bath for precise temperature control.
-
Vigorous Stirring : Ensure the reaction mixture is well-agitated to prevent localized hot spots where byproducts can form.[2]
-
Solvent Choice : A solvent that refluxes at a temperature slightly above the desired reaction temperature can help dissipate heat.
-
Q5: I'm seeing allylic bromination products when I want vicinal dibromide from an alkene. What's wrong?
You are likely promoting a free-radical pathway instead of the desired electrophilic addition pathway. While temperature can play a role, the primary factors here are the choice of reagent and the presence of radical initiators.
-
Suggested Solutions :
-
Use the Right Reagent : For vicinal dibromination, use molecular bromine (Br₂).[10] NBS is specifically used to promote allylic bromination and should be avoided.[10][11]
-
Exclude Light : Perform the reaction in the dark by wrapping the flask in aluminum foil. UV light initiates radical chain reactions.[10]
-
Control Temperature : While electrophilic addition of Br₂ is often fast even at 0°C, high temperatures can favor radical pathways. Running the reaction at room temperature or below is typically sufficient.[12]
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in Electrophilic Aromatic Bromination
This protocol outlines a systematic approach to finding the optimal temperature for regioselectivity.
-
Setup : To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the aromatic substrate (1.0 mmol) and an anhydrous solvent (e.g., CH₂Cl₂, 10 mL).
-
Cooling : Cool the stirred solution to the initial test temperature (e.g., -78°C using a dry ice/acetone bath).
-
Catalyst Addition : Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 mmol).
-
Brominating Agent Addition : Add a solution of the brominating agent (e.g., NBS, 1.1 mmol) in the same solvent (5 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring : Stir the reaction at this temperature and monitor its progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes).
-
Temperature Increase (If Needed) : If no reaction occurs after 2-3 hours, allow the mixture to warm slowly to the next temperature point (e.g., -40°C, then 0°C) and continue monitoring.[9]
-
Quenching : Once the starting material is consumed or the optimal product ratio is achieved, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Workup : Proceed with standard aqueous workup and purification.
Protocol 2: Selective Benzylic Bromination using NBS under Thermal Initiation
This protocol is for a standard Wohl-Ziegler reaction where mono-selectivity is desired.[7]
-
Setup : In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the benzylic substrate (1.0 mmol) in an anhydrous solvent (e.g., acetonitrile, 15 mL).
-
Reagent Addition : Add NBS (1.05 mmol) and a radical initiator (e.g., AIBN, 0.1 mmol).
-
Heating : Heat the reaction mixture to the reflux temperature of the solvent using a heating mantle with a temperature controller. For acetonitrile, this is ~82°C. For less reactive substrates, a higher boiling solvent may be needed.
-
Monitoring for Over-Bromination : Monitor the reaction closely. High temperatures and prolonged reaction times can lead to the formation of the dibrominated product.[2]
-
Cooling and Workup : Once TLC/GC-MS shows consumption of the starting material and maximum formation of the mono-brominated product, cool the reaction to room temperature.
-
Purification : Filter off the succinimide byproduct and wash it with a small amount of cold solvent. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Part 4: Data & Visualizations
Table 1: Summary of Temperature Effects on Bromination Selectivity
| Reaction Type | Substrate Type | Common Issue | Effect of Increasing Temperature | Recommended Action for Higher Selectivity |
| Benzylic Bromination | Toluene Derivatives | Di-bromination | Decreases mono-selectivity (e.g., 99% -> 93%)[2][3] | Lower temperature to 0-40°C[2][3] |
| Electrophilic Aromatic | Activated Arenes | Poor Regioselectivity | Favors thermodynamic product (often less desired)[4][9] | Perform reaction at lowest effective temperature (-78°C to 0°C)[4][9] |
| Alkene Addition (HBr) | Conjugated Dienes | 1,2 vs. 1,4 addition | Shifts from kinetic (1,2) to thermodynamic (1,4) product[5] | Use < 0°C for kinetic product; > 40°C for thermodynamic[5][6] |
| Alkane Bromination | Alkanes | Poor Regioselectivity | Decreases selectivity between 1°, 2°, and 3° hydrogens[13] | Use lowest practical temperature that allows reaction to proceed. |
Troubleshooting Workflow for Poor Selectivity
Caption: A stepwise workflow for troubleshooting poor selectivity in bromination reactions.
References
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.).
- BenchChem. (2025).
- Dai, H. F., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3406-3426. PubMed Central. [Link]
- Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229.
- BenchChem. (2025).
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- University of Calgary. (n.d.). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]
- Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023). 5.
- Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023). Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.ucr.edu [chemistry.ucr.edu]
Technical Support Center: Chromatography of Basic Compounds Using Triethylamine (TEA)
Welcome to the technical support guide for utilizing triethylamine (TEA) in chromatographic applications. This resource is designed for researchers, scientists, and drug development professionals who are working with basic compounds and encountering challenges such as poor peak shape. Here, we will delve into the mechanisms, protocols, and troubleshooting strategies to empower you to optimize your separations effectively.
Section 1: Fundamentals of TEA in Reversed-Phase HPLC
This section covers the foundational knowledge required to understand why and how TEA is used to improve the chromatography of basic compounds.
Q1: I'm analyzing a basic compound, and my peaks are showing significant tailing. What is happening?
A: Peak tailing for basic compounds is a classic and frequent issue in reversed-phase HPLC. It is most often caused by secondary ionic interactions between the positively charged basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of the silica-based stationary phase.[1][2]
Even with modern, high-purity, end-capped columns, a significant number of residual silanol groups remain.[1] At mobile phase pH values commonly used in reversed-phase (typically pH 2-8), some of these silanols will be ionized. Your protonated basic analyte (e.g., a compound with an amine group, R-NH₃⁺) is strongly attracted to these sites. This strong, non-ideal interaction is a different retention mechanism than the intended hydrophobic (reversed-phase) mechanism, causing some analyte molecules to be retained longer than the main population. This delayed elution results in a skewed, asymmetric peak shape known as tailing.
Q2: How does adding triethylamine (TEA) to the mobile phase fix peak tailing?
A: Triethylamine acts as a "competing base" or a "silanol masking agent."[3] Being a small basic molecule, TEA is added to the mobile phase in a small concentration. In the mobile phase, TEA becomes protonated (Et₃N → Et₃NH⁺). This positively charged triethylammonium ion has a high affinity for the ionized silanol groups on the stationary phase.[2][4]
By binding to these active silanol sites, TEA effectively "masks" or "shields" them from your basic analyte.[2] This minimizes the undesirable secondary ionic interactions, allowing your analyte to interact primarily with the hydrophobic C18 (or other) stationary phase. The result is a more uniform retention process, leading to sharper, more symmetrical peaks and often a reduction in retention time.[1][5]
Mechanism of TEA as a Silanol Suppressor
Caption: TEA competitively blocks active silanol sites, preventing analyte interaction and improving peak shape.
Section 2: Practical Application & Protocols
This section provides actionable guidance on how to implement TEA in your methods, from choosing the right concentration to preparing the mobile phase.
Q3: What is the typical concentration range for TEA in the mobile phase, and how do I choose the right one?
A: The optimal concentration of TEA depends on the specific analyte, the column being used, and the mobile phase pH. However, a general working range is between 0.1% and 1.0% (v/v).[6] It is often recommended to start with a low concentration, such as 0.1% (v/v), and incrementally increase it if peak shape does not sufficiently improve.[7] For many applications, a concentration of 10-25 mM is effective.[2][8]
Over-concentration can sometimes lead to new problems, so it's a matter of finding the "sweet spot." Below is a table summarizing the typical effects of varying TEA concentration.
Table 1: General Effects of TEA Concentration on Chromatographic Performance
| TEA Concentration | Peak Asymmetry (Tailing Factor) | Retention Time (Basic Analytes) | Potential Issues |
| None | High (e.g., > 2.0) | Long and variable | Severe peak tailing, poor reproducibility. |
| Low (0.05% - 0.1%) | Significantly Improved (e.g., 1.2 - 1.5) | Decreased | May be insufficient for highly basic compounds or older columns. |
| Medium (0.2% - 0.5%) | Optimal (e.g., 1.0 - 1.2) | Further Decreased and Stabilized | Generally a good starting point for method development. |
| High (> 0.5%) | May Worsen (Peak Fronting) | Minimal further change | Can overload the column, may cause ion-pairing effects, increased baseline noise.[1] |
Q4: What is the correct procedure for preparing a mobile phase with TEA?
A: Accurate and consistent mobile phase preparation is critical for reproducible results. TEA is often used in combination with an acid (like acetic acid or phosphoric acid) to form a buffered system.
Experimental Protocol 1: Preparation of a Buffered Acetonitrile/Water Mobile Phase with TEA
-
Prepare the Aqueous Component: Measure out approximately 90% of the final required volume of high-purity (e.g., 18.2 MΩ·cm) water into a clean glass media bottle.
-
Add Buffer Components: If using a buffer salt (e.g., ammonium acetate), add and dissolve it completely.
-
Add TEA: Using a calibrated pipette, add the required volume of high-purity TEA. For example, for 1 L of mobile phase at 0.1% TEA, add 1.0 mL.
-
Adjust pH: This is a critical step. Slowly add an appropriate acid (e.g., glacial acetic acid, phosphoric acid) while monitoring the pH with a calibrated meter. Adjust to the target pH for your method. The combination of TEA with an acid like acetic acid forms a buffer system (e.g., triethylammonium acetate, TEAA).[9]
-
Final Volume and Mixing: Add water to the final desired volume and mix thoroughly.
-
Add Organic Solvent: Measure the required volume of the aqueous buffer and the organic solvent (e.g., HPLC-grade acetonitrile or methanol) into the final mobile phase reservoir. For example, for a 50:50 mobile phase, mix 500 mL of the prepared aqueous buffer with 500 mL of acetonitrile.
-
Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
Section 3: Troubleshooting Guide
Even with TEA, problems can arise. This section addresses common issues and provides a logical workflow for solving them.
Q5: I've added TEA, but my basic analyte peaks are still tailing. What should I do?
A: If tailing persists, it indicates that the secondary silanol interactions are not being sufficiently suppressed. Follow this troubleshooting workflow.
Troubleshooting Workflow for Persistent Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving persistent peak tailing issues.
-
Increase TEA Concentration: As a first step, incrementally increase the TEA concentration (e.g., from 0.1% to 0.3%, then to 0.5%). This may be all that is needed to sufficiently mask the active sites.
-
Verify Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, working at a lower pH (e.g., 2.5-4.5) keeps the analytes consistently protonated and helps suppress silanol ionization.[3] If the pH is too high, silanols become more active.
-
Evaluate Column Condition: Columns degrade over time, especially when used with aggressive mobile phases.[3] High pH (>7.5-8) can dissolve the underlying silica, exposing more active silanols.[10] If the column is old or has been used with harsh conditions, it may be irreversibly damaged. Try the method on a new column to confirm.
-
Check for Contamination: Strongly retained basic compounds from previous injections can act as new secondary interaction sites. A proper column cleaning procedure may be required (see Q7).
Q6: I'm using TEA, but now I'm seeing peak fronting. What is the cause?
A: Peak fronting is the inverse of tailing and often points to column overload. This can happen in two ways:
-
Sample Overload: The mass of the analyte injected is too high for the column's capacity, leading to a saturated stationary phase. To check this, simply dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed sample overload.[7]
-
Additive Overload: While less common, a very high concentration of TEA can itself begin to alter the stationary phase characteristics, potentially leading to fronting. If you are using a high concentration (>0.5%), try reducing it.
Section 4: Special Considerations & Alternatives
TEA is a powerful tool, but it's not suitable for all applications, especially those involving mass spectrometry.
Q7: Can I use a mobile phase containing TEA with my LC-MS system?
A: It is highly discouraged to use triethylamine with any mass spectrometer. TEA is a potent ion-suppressing agent.[11] In the electrospray ionization (ESI) source, the volatile and highly basic TEA will preferentially ionize, outcompeting your analyte for charge. This leads to a dramatic decrease or complete loss of your analyte's signal.[12][13]
Furthermore, TEA is known to cause a strong "memory effect," meaning it contaminates the ion source, transfer optics, and even the vacuum system of the mass spectrometer.[11][14] This contamination is very difficult to remove and can suppress the signal for all subsequent analyses, even those not using TEA.[11]
Q8: What are the best MS-compatible alternatives to TEA for analyzing basic compounds?
A: For LC-MS applications, you must use volatile mobile phase additives that provide good chromatography without causing severe ion suppression. The most common and effective alternatives are:
-
Formic Acid (FA): Typically used at 0.1% (v/v), formic acid is the most common additive for reversed-phase LC-MS. It provides a low pH, which helps to produce protonated [M+H]⁺ ions for positive mode ESI while also controlling the ionization of silanol groups.[15]
-
Ammonium Formate (AF) / Ammonium Acetate (AA): These are volatile buffer salts used at concentrations typically between 5-20 mM.[16][17][18] They are excellent for controlling pH and improving peak shape for basic compounds in a more neutral pH range (typically pH 3-6) and are fully compatible with MS.[15] They can be used alone or in combination with the corresponding acid (e.g., ammonium formate with formic acid).[17]
Q9: How do I properly clean my HPLC system and column after using TEA?
A: Thoroughly cleaning the system after using TEA is critical to prevent it from affecting future analyses, especially if the system will be connected to an MS detector.
Experimental Protocol 2: Column and System Cleaning After TEA Use
-
Initial Flush (Buffer Removal): First, replace the TEA-containing mobile phase with a mixture of the same organic/aqueous ratio but without the buffer salts or TEA. For example, if you used 50:50 Acetonitrile:Water with TEA, flush the system and column with 50:50 Acetonitrile:Water for at least 30 minutes (or 10-20 column volumes).[19] This prevents buffer precipitation in the next step.
-
High Organic Flush: Increase the organic solvent concentration to 95-100% (e.g., 100% Acetonitrile). Flush the system and column for at least 30-60 minutes. This helps remove strongly retained hydrophobic compounds.[8]
-
Intermediate Polarity Flush (Optional but Recommended): For stubborn residues, an isopropanol (IPA) flush is very effective. Flush the column with 100% IPA for 30 minutes.[19]
-
Re-equilibration: Before the next analysis, slowly re-equilibrate the column with the new mobile phase, starting with an intermediate composition if necessary (e.g., flush with 50:50 Acetonitrile:Water before introducing a new buffered mobile phase).[19]
-
System Decontamination: If you suspect heavy system contamination, it may be necessary to flush all tubing, the injector, and the detector flow cell with a sequence of solvents like water, methanol, isopropanol, and then back to the starting solvent for your next method.[19]
References
- Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
- General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed.
- How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Sepuxianyun.
- The persistent memory effect of triethylamine in the analysis of phospholipids by liquid chromatography/mass spectrometry. ResearchGate.
- What's Happening to My Column? LCGC International.
- Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. YouTube.
- Mobile phases compatible for LC/MS. Shimadzu.
- Improved efficiency in micellar liquid chromatography using triethylamine and 1-butanol as mobile phase additives to reduce surfactant adsorption. ResearchGate.
- HPLC Column Cleaning & Washing Procedure. GL Sciences.
- Column Cleaning and Storage. GL Sciences.
- Chromatography Problem Solving and Troubleshooting. Separation Science.
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
- HPLC Troubleshooting Guide. University of Iceland.
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex.
- Can I use triethylamine-acetic acid buffer for LC-MS instead of (trietylamine) TEA. ResearchGate.
- HPLC solvents and mobile phase additives. UCL.
- Mobile phases compatible for LCMS. Shimadzu.
- If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? ResearchGate.
- Care, Maintenance, and Troubleshooting of HPLC Columns. Agilent.
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- Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions. MicroSolv.
- Contamination ions in LC/MS. Chromatography Forum.
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
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Technical Support Center: Interpreting Bromine Isotopic Patterns in Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the characteristic isotopic patterns of bromine. Here, you will find in-depth answers to frequently asked questions and robust troubleshooting guides to resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the characteristic isotopic pattern of bromine in mass spectrometry?
A1: The distinctive isotopic pattern of bromine arises from the natural abundance of its two stable isotopes: ⁷⁹Br and ⁸¹Br. These isotopes have nearly equal natural abundances, with approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br.[1] This near 1:1 ratio is unique among elements commonly found in organic molecules.
Consequently, a molecule containing a single bromine atom will exhibit two prominent peaks in its mass spectrum, separated by two mass-to-charge units (m/z). These peaks are referred to as the molecular ion peak (M) and the M+2 peak, and their intensity ratio will be approximately 1:1.[2][3][4] This signature doublet is a strong indicator of the presence of one bromine atom in the analyzed molecule.
Q2: How does the isotopic pattern change with multiple bromine atoms in a molecule?
A2: The complexity of the isotopic pattern increases with the number of bromine atoms. The relative intensities of the peaks in the isotopic cluster can be predicted using the binomial expansion.
-
Two Bromine Atoms: A compound with two bromine atoms will show a characteristic triplet of peaks at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1.[4][5]
-
Three Bromine Atoms: For a compound with three bromine atoms, a quartet of peaks will be observed at M, M+2, M+4, and M+6 with an intensity ratio of roughly 1:3:3:1.[6]
This predictable pattern is a powerful tool for determining the number of bromine atoms in an unknown compound.[7]
Q3: How does the presence of other elements, like carbon, affect the bromine isotopic pattern?
A3: While the bromine isotopes dominate the M+2, M+4, etc., peaks, other elements with naturally occurring heavy isotopes, most notably carbon (¹³C), also contribute to the isotopic cluster. The natural abundance of ¹³C is approximately 1.1%. For every carbon atom in a molecule, there is a small contribution to the M+1 peak.
In a brominated compound, you will observe the characteristic bromine pattern (M, M+2, etc.), and each of these major peaks will have a smaller M+1 satellite peak corresponding to the presence of a ¹³C atom. For larger molecules with many carbon atoms, the intensity of the M+1 peak can become significant and should be considered during spectral interpretation.
Q4: Are there any variations in the natural abundance of bromine isotopes?
A4: While the ~1:1 ratio of ⁷⁹Br to ⁸¹Br is a very reliable hallmark, slight natural variations in isotopic abundances can occur in different geological and biological samples.[8] For most routine analyses in drug discovery and synthetic chemistry, these variations are negligible. However, for high-precision isotope ratio measurements, such as in environmental or geological studies, these subtle differences can be significant and require specialized techniques like continuous-flow isotope ratio mass spectrometry (CF-IRMS) for accurate determination.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectrometry analysis of brominated compounds.
Issue 1: Distorted or Unexpected Isotopic Ratios
Symptom: The observed intensity ratio of the M and M+2 peaks for a monobrominated compound deviates significantly from the expected 1:1 ratio.
Potential Causes & Solutions:
-
Co-eluting Interferences: An unrelated compound with a similar m/z value may be co-eluting with your analyte, artificially enhancing the intensity of one of the isotopic peaks.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Modify your liquid chromatography (LC) or gas chromatography (GC) method to better separate the analyte from interfering species.[10] This could involve changing the gradient, flow rate, or column chemistry.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, can resolve ions with very small mass differences, allowing you to distinguish your analyte's isotopic peaks from interfering ions.[11]
-
-
-
Detector Saturation: If the analyte concentration is too high, the detector can become saturated, leading to non-linear signal response and distorted peak intensities.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of your sample and re-inject it.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.[12]
-
-
-
Fourier Transform (FT-MS) Signal Processing Artifacts: In FT-based instruments, closely spaced, high-intensity signals can interfere with each other during the Fourier transform process, leading to distortions in both peak shape and abundance.[13]
-
Troubleshooting Steps:
-
Optimize Acquisition Parameters: Adjust the transient acquisition time and other instrument-specific parameters to improve the resolution and accuracy of the isotopic pattern.
-
Consult Instrument-Specific Manuals: Refer to the manufacturer's guidelines for analyzing high-abundance, closely spaced ions.
-
-
Troubleshooting Workflow: Distorted Isotopic Ratios
Caption: Workflow for troubleshooting distorted bromine isotopic ratios.
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
Symptom: The isotopic cluster peaks are broad, asymmetrical, or split.
Potential Causes & Solutions:
-
Chromatographic Issues: Poor peak shape is often rooted in the chromatography preceding mass analysis.
-
Troubleshooting Steps:
-
Column Deterioration: The column may be contaminated or have a void at the inlet.[12] Try flushing the column or replacing it.
-
Inappropriate Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, especially for early eluting peaks.[14] Whenever possible, dissolve the sample in the initial mobile phase.
-
Analyte Overload: Injecting too much sample can lead to peak fronting. Dilute your sample.
-
-
-
Ion Source Effects: The conditions in the ion source can impact peak shape.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Adjust settings like spray voltage, gas flows, and temperatures to ensure stable and efficient ionization.
-
Clean the Ion Source: Contamination in the ion source can lead to peak tailing and signal suppression. Regular cleaning is essential.
-
-
Issue 3: Unidentified Peaks in the Isotopic Cluster (Adduct Formation)
Symptom: You observe unexpected peaks in the mass spectrum, often at M+23, M+39, or other non-bromine related mass additions.
Potential Causes & Solutions:
-
Adduct Formation: In soft ionization techniques like electrospray ionization (ESI), molecules can form adducts with ions present in the mobile phase or from contaminants.[15] Common adducts include:
-
Sodium ([M+Na]⁺)
-
Potassium ([M+K]⁺)
-
Ammonium ([M+NH₄]⁺)
-
Formate ([M+HCOO]⁻)
-
Acetate ([M+CH₃COO]⁻)
Since bromine itself can form adducts, you might see a cluster of peaks corresponding to [M+⁷⁹Br]⁻ and [M+⁸¹Br]⁻ in negative ion mode.[16]
-
Troubleshooting Steps:
-
Identify the Adduct: Calculate the mass difference between the unexpected peak and your molecular ion to identify the adducting species.
-
Modify Mobile Phase: To suppress sodium and potassium adducts in positive ion mode, add a small amount of formic acid or ammonium formate/acetate to the mobile phase.[17][18] This provides a plentiful source of protons (H⁺) or ammonium ions (NH₄⁺) to favor the formation of [M+H]⁺ or [M+NH₄]⁺.
-
Use High-Purity Solvents and Additives: Ensure that your mobile phase components are of high purity to minimize sources of metal ion contamination.
-
-
Adduct Identification and Mitigation
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Technical Support Center: Synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline. This valuable intermediate is crucial for the development of various pharmaceutical and agrochemical agents. Scaling up its synthesis from the bench to pilot or production scale presents unique challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and purification strategies. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and scale-up.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves the regioselective electrophilic bromination of 2-fluoro-3-(trifluoromethyl)aniline. The primary challenge lies in achieving high regioselectivity and minimizing the formation of impurities, particularly di-brominated species and other positional isomers.
Fundamental Chemistry: The reaction is governed by the directing effects of the substituents on the aniline ring. The powerful activating and ortho, para-directing effect of the amino (-NH₂) group is the dominant influence. The fluorine (-F) atom is a deactivating ortho, para-director, while the trifluoromethyl (-CF₃) group is a strong deactivating, meta-directing group. The position para to the amino group is sterically accessible and electronically favored, making it the primary site for bromination.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a lab scale?
The most prevalent and reliable lab-scale method is the direct bromination of 2-fluoro-3-(trifluoromethyl)aniline using an electrophilic bromine source. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is a common choice due to its mild nature and ease of handling compared to liquid bromine.[1][2] The reaction is typically performed at or slightly below room temperature to control exothermicity and improve selectivity.[2]
Q2: Why is regioselectivity a concern, and how is it controlled?
Regioselectivity is critical to ensure the bromine atom is introduced at the C4 position, para to the amino group. While the directing groups strongly favor this outcome, aggressive reaction conditions (high temperature, excess brominating agent) can lead to the formation of other isomers or di-brominated byproducts.
Control is achieved by:
-
Choice of Brominating Agent: Mild agents like NBS are preferred over Br₂ to reduce side reactions.[3]
-
Stoichiometry: Using a slight excess (1.0-1.1 equivalents) of the brominating agent ensures complete conversion of the starting material without promoting over-bromination.
-
Temperature Control: Maintaining a consistent temperature (e.g., 0-20 °C) is crucial. Exothermic reactions can lead to a loss of selectivity.
-
Solvent: Polar aprotic solvents like DMF or Dichloromethane (DCM) are effective for this transformation.[1]
Q3: What are the primary impurities I should expect to see?
The most common impurities include:
-
Unreacted Starting Material: 2-fluoro-3-(trifluoromethyl)aniline.
-
Di-brominated Product: 4,6-Dibromo-2-fluoro-3-(trifluoromethyl)aniline is a likely byproduct if excess brominating agent is used or if reaction conditions are not well-controlled. Traces of dibrominated products have been reported in similar syntheses.[2]
-
Other Isomers: While less common due to the strong directing effects, minor amounts of other positional isomers could form.
-
Byproducts from the Brominating Agent: For example, succinimide is a byproduct when using NBS. This is typically removed during the aqueous workup.
Q4: Is an N-protection strategy necessary for this synthesis?
For a simple monobromination, protecting the aniline's amino group (e.g., as an acetanilide) is generally not necessary and adds extra steps to the synthesis (protection and deprotection).[4] The reactivity of the aromatic ring is sufficiently high, and the directing effects are strong enough to achieve good selectivity without protection. However, if significant side reactions related to the amino group (e.g., oxidation) are observed, especially during scale-up, a protection strategy could be considered.
III. Troubleshooting Guide: Scaling Up Synthesis
Issue 1: Low Yield or Incomplete Conversion
You observe a significant amount of starting material remaining after the expected reaction time, even with a full equivalent of the brominating agent.
| Potential Cause | Explanation & Validation | Recommended Action |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light, losing its electrophilic bromine. | Validate: Test the NBS with a standard substrate or use a fresh, sealed bottle. Action: Use a newly purchased, high-purity lot of NBS. |
| Insufficient Reaction Time/Temp | The reaction kinetics may be slower than anticipated, especially if run at a lower temperature to ensure selectivity. | Validate: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes).[1] Action: Extend the reaction time until TLC/LC-MS shows consumption of the starting material. A modest increase in temperature (e.g., from 0 °C to 20 °C) can be cautiously explored. |
| Poor Solubility | The starting material or reagents may not be fully dissolved at the reaction concentration, limiting the reaction rate. | Validate: Visually inspect the reaction mixture for undissolved solids. Action: Increase the solvent volume or consider a co-solvent system. Ensure vigorous stirring, especially in larger reactors, to maintain a homogeneous mixture. |
Issue 2: Formation of Significant Di-brominated Impurity (>5%)
Your LC-MS or GC-MS analysis shows a significant peak corresponding to the di-bromo product, complicating purification and reducing the yield of the desired product.
Caption: Troubleshooting decision tree for di-bromination impurity issues.
| Potential Cause | Explanation & Validation | Recommended Action |
| Poor Control of Addition | Adding the brominating agent too quickly, especially as a solid, can create localized areas of high concentration, promoting a second bromination on the already-formed product before the starting material has fully reacted. | Validate: Review the addition procedure. Was it added in one portion or too rapidly? Action: Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of the aniline.[2] For larger scales, use a syringe pump for a slow, controlled addition rate. |
| Excess Brominating Agent | An error in weighing or using more than ~1.1 equivalents of the brominating agent will inevitably lead to over-bromination once the starting material is consumed. | Validate: Double-check all calculations and the recorded masses of reagents. Action: Carefully control the stoichiometry. Aim for 1.05 equivalents of the brominating agent to balance conversion and impurity formation. |
| Thermal Runaway | The bromination is exothermic. A rapid temperature increase can significantly accelerate the rate of the second bromination relative to the first, destroying selectivity. | Validate: Review the temperature logs for any spikes during addition. Action: Ensure the reactor has adequate cooling capacity. For large-scale reactions, pre-cool the aniline solution and maintain cooling throughout the controlled addition of the brominating agent.[1] |
Issue 3: Difficult Purification and Product Isolation
The crude product is an oil or a dark, impure solid that is difficult to handle and purify by recrystallization.
| Potential Cause | Explanation & Validation | Recommended Action |
| Incomplete Workup | Residual acidic species or byproducts (like succinimide) can inhibit crystallization and contribute to the dark color. | Validate: Check the pH of the aqueous layer after washes to ensure neutralization is complete. Action: Perform thorough aqueous washes. A wash with a dilute sodium bicarbonate or sodium carbonate solution can help remove acidic impurities, followed by a brine wash to break up emulsions and remove water.[1][2] |
| High Impurity Load | If the level of impurities (e.g., di-bromo product, starting material) is too high, it can act as a eutectic contaminant, preventing the desired product from crystallizing effectively. | Validate: Analyze the crude product by LC-MS or ¹H NMR to quantify the impurity levels. Action: If recrystallization fails, column chromatography is the most effective alternative.[1] A gradient elution with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) on silica gel should provide good separation. |
| Residual Solvent | Trapped solvent from the extraction (e.g., DMF, Ethyl Acetate) can cause the product to oil out. | Validate: A ¹H NMR of the crude product will show characteristic solvent peaks. Action: Ensure the product is dried thoroughly under high vacuum. If DMF was the reaction solvent, ensure it is sufficiently removed during the aqueous workup, as it has a high boiling point. Multiple extractions are key.[2] |
IV. Analytical Characterization
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
LC-MS: Ideal for checking purity and confirming the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, you should observe two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]
-
¹H and ¹⁹F NMR: Provides definitive structural confirmation. The ¹H NMR will show characteristic aromatic splitting patterns, and the ¹⁹F NMR will show a singlet for the -CF₃ group.
-
Melting Point: The pure product should have a sharp melting point. The literature value for the similar 4-Bromo-3-(trifluoromethyl)aniline is 47-50 °C.[2] A broad or depressed melting point indicates the presence of impurities.
V. References
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Org. Synth. 1977, 56, 32. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
Sources
proper disposal and decontamination of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline waste
Introduction
Welcome to the Technical Support Center for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline (CAS No. not available for this specific isomer, refer to similar structures like CAS 445-02-3). This guide is designed for researchers, scientists, and drug development professionals. As a substituted halogenated aromatic amine, this compound requires meticulous handling, storage, and disposal to ensure laboratory safety and environmental compliance. This document provides in-depth, field-proven insights into proper waste management and decontamination procedures, moving beyond basic protocols to explain the scientific rationale behind each recommendation.
Core Hazard Summary
Before proceeding, it is critical to recognize the primary hazards associated with this compound and its structural isomers.
| Hazard Classification | Description | GHS H-Code (Typical) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | H302, H312, H332 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | H315 |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | H319 |
| Target Organ Toxicity | May cause respiratory irritation.[2][3] | H335 |
This table summarizes typical hazards for brominated trifluoromethyl anilines. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
Waste Disposal Workflow
Proper disposal is not merely a procedural task; it is a critical safety system. The primary directive is the strict segregation of halogenated waste from all other waste streams. The rationale is twofold: regulatory compliance and cost. Halogenated waste streams require high-temperature incineration with subsequent "scrubbing" of flue gases to neutralize acidic gases like HF and HBr.[4][5] Non-halogenated solvent waste, conversely, can often be recycled as fuel for cement kilns.[4] Mixing these streams results in the entire volume being treated via the more complex and expensive incineration route.[4][6]
References
- Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety. (n.d.). University of Kansas.
- Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
- Chemical Waste | Environmental Health & Safety (EHS). (n.d.). University of Maryland, Baltimore.
- Laboratory Hazardous Chemical Waste Guidelines. (2025, September). University of California, Irvine Environmental Health & Safety.
- Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
- Pajkos, A., et al. (2015). Comparison of Test Methods To Screen For Residual Chemical Contamination On Medical Device Surfaces. Biomedical Instrumentation & Technology.
- Chemical waste management: combining compatible used organic solvents. (2022, August 25). University of Louisville Department of Environmental Health and Safety.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- Weidlich, T., & Prokeš, L. (2014). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry.
- Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)aniline. (2025, September 18). Alfa Aesar.
- Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). FEMS Microbiology Letters.
- Decontamination using sodium hypochlorite. (2021, September 9). Karolinska Institutet Staff Portal.
- Chemical/Biological and Decontamination Agent Information. (n.d.). US EPA.
- Decontamination - Biosafety Manual. (n.d.). Stanford Environmental Health & Safety.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2021). Environmental Science & Technology.
- Sodium Hypochlorite. (n.d.). Medical Countermeasures Database - CHEMM.
- Combustion of brominated flame retardants and behavior of its byproducts. (2001). Chemosphere.
- Cleaning and disinfection of respiratory equipment. (n.d.). World Health Organization. In Infection Prevention and Control of Epidemic- and Pandemic-Prone Acute Respiratory Infections in Health Care.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). Chemical Engineering Transactions.
- Fox, G. J., et al. (1973). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses.
- Tracking Aromatic Amines from Sources to Surface Waters. (2015). Environmental Science & Technology.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology.
- 4-Bromo-2-(trifluoromethyl)aniline. (n.d.). PubChem.
- Aromatic amines from azo dye reduction. (2003). Chemosphere.
- Combustion of brominated flame retardants and behavior of its byproducts. (2001). Chemosphere.
- An Unexpected Incident with 4-Trifluoromethylaniline. (2015). Organic Process Research & Development.
- Bromination of Aniline (video). (n.d.). Khan Academy.
- Changes in the aromatic amines concentration during the process of degradation. (2016). ResearchGate.
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube.
- Treatment of waste from atomic emission spectrometric techniques and reuse in undergraduate lab classes for qualitative analysis. (2017). ResearchGate.
- Wastewater Aquatic Plant & Insect Control. (n.d.). TEAM LAB Chemical Co.
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Validation & Comparative
1H NMR spectrum of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction: Deciphering a Complex Aromatic System
This compound is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its utility often lies in its potential as a building block for more complex molecules, where the precise arrangement of its functional groups—an amine, a bromine atom, a fluorine atom, and a trifluoromethyl group—can be leveraged for specific chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. However, interpreting the ¹H NMR spectrum of a molecule like this compound presents a unique and instructive challenge. The aromatic ring is adorned with substituents that exert powerful and competing electronic effects, leading to a nuanced spectrum that requires careful analysis. The presence of a fluorine atom introduces heteronuclear coupling, further complicating the splitting patterns of the aromatic protons.
This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of this molecule. We will deconstruct the predicted spectral data by examining the interplay of substituent effects, explore comparative data from structurally related compounds, and provide a robust experimental protocol for acquiring a high-fidelity spectrum.
Structural Features and Proton Environments
The molecular structure of this compound contains two distinct sets of protons that will give rise to signals in the ¹H NMR spectrum: the aromatic protons (H-5 and H-6) and the amine protons (-NH₂).
Caption: Structure of this compound with key protons labeled.
Predicted ¹H NMR Spectrum: A Deep Dive
A priori analysis of the structure allows for a detailed prediction of the ¹H NMR spectrum. The chemical shifts are governed by the electronic effects of the substituents, while the signal multiplicities arise from spin-spin coupling between neighboring protons (J_HH) and through-bond coupling to the fluorine atom (J_HF).
Substituent Electronic Effects
-
-NH₂ (Amine): A powerful electron-donating group (EDG) through resonance. It increases electron density primarily at the ortho and para positions, causing significant shielding (upfield shift) of nearby protons.
-
-F (Fluoro): Highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This deshields nearby protons. It also has a weaker, opposing electron-donating resonance effect (+R).
-
-CF₃ (Trifluoromethyl): An extremely potent electron-withdrawing group (EWG) due to the cumulative inductive effect of the three fluorine atoms. It strongly deshields the entire aromatic system.[1][2]
-
-Br (Bromo): An electron-withdrawing group via induction, but also a weak electron-donating group through resonance. Its overall effect is typically deshielding.
Analysis of Aromatic Protons (H-5 and H-6)
The two aromatic protons are chemically non-equivalent and will appear as distinct signals.
-
H-6: This proton is positioned ortho to the strongly electron-donating -NH₂ group, which will cause a significant upfield (shielding) effect. It is meta to both the -F and -CF₃ groups.
-
H-5: This proton is ortho to the -Br atom and meta to the -NH₂ group. More importantly, it is closer to the powerful electron-withdrawing -CF₃ and -F groups than H-6.
Prediction: H-6 will be found at a considerably higher field (lower ppm) than H-5 due to the dominant shielding effect of the adjacent amine group. H-5 will be shifted downfield due to the proximity of three electron-withdrawing substituents.
Splitting Patterns (Multiplicity)
The multiplicities are dictated by coupling to adjacent nuclei with non-zero spin (¹H and ¹⁹F are both spin I=1/2).[3]
Caption: Key spin-spin coupling interactions for the aromatic protons.
-
Signal for H-6:
-
It will be split by H-5 into a doublet (ortho coupling, ³J_HH ≈ 7-10 Hz).
-
Each peak of this doublet will be further split by the fluorine at C-2 into a smaller doublet (meta coupling, ⁴J_HF ≈ 2-4 Hz).
-
Predicted Multiplicity: Doublet of doublets (dd).
-
-
Signal for H-5:
-
It will be split by H-6 into a doublet (ortho coupling, ³J_HH ≈ 7-10 Hz).
-
Each peak of this doublet will be further split by the fluorine at C-2 into another doublet (ortho coupling, ³J_HF ≈ 5-10 Hz).
-
Predicted Multiplicity: Doublet of doublets (dd).
-
Analysis of Amine Protons (-NH₂)
The two protons of the amine group are chemically equivalent. Their signal is often broadened due to quadrupolar effects from the ¹⁴N nucleus and chemical exchange with trace amounts of acid or water. The chemical shift is highly dependent on solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl₃, the signal is typically found between 3-5 ppm.
Prediction: A broad singlet with an integration of 2H.
Summary of Predicted Spectral Data
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~6.8 - 7.1 | 1H | Doublet of Doublets (dd) | ³J_HH ≈ 7-10, ⁴J_HF ≈ 2-4 | H-6 |
| ~7.3 - 7.6 | 1H | Doublet of Doublets (dd) | ³J_HH ≈ 7-10, ³J_HF ≈ 5-10 | H-5 |
| ~3.5 - 5.0 | 2H | Broad Singlet (br s) | - | -NH₂ |
Comparative Analysis with Related Structures
To substantiate our predictions, we can compare the ¹H NMR data of structurally analogous compounds. This comparison helps isolate the influence of each substituent on the final spectrum.
| Compound | Aromatic Protons (δ, ppm and Multiplicity) | Key Observation | Reference |
| 4-Bromo-2-fluoroaniline | Complex multiplet | Illustrates the baseline shifts and couplings from -NH₂, -F, and -Br without the powerful -CF₃ group. | [4] |
| 4-Bromo-2-(trifluoromethyl)aniline | H-3: ~7.7 (d), H-5: ~7.3 (dd), H-6: ~6.8 (d) | The -CF₃ group at position 2 strongly deshields the adjacent H-3. | [5][6] |
| 4-Bromo-3-(trifluoromethyl)aniline | H-2: ~7.1 (d), H-5: ~6.9 (dd), H-6: ~7.3 (d) | Shows the deshielding effect of the -CF₃ group on its ortho protons (H-2 and H-5). | [7][8] |
| 4-Fluoro-3-(trifluoromethyl)aniline | H-2: ~6.9 (m), H-5: ~6.8 (m), H-6: ~6.7 (m) | Removing the bromine atom results in a general upfield shift of all aromatic protons. | [9] |
This comparative data reinforces our predictions. The presence of a strong ortho EDG (-NH₂) consistently shifts the adjacent proton (H-6) upfield, while the powerful EWG (-CF₃) causes significant downfield shifts, especially for protons in close proximity.
Experimental Protocol for Spectrum Acquisition
Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum.
Part A: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. CDCl₃ is a common first choice for its versatility.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
Part B: Instrument Parameters (400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Program (PULPROG) | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample. |
| Relaxation Delay (D1) | 5.0 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Spectral Width (SW) | 16 ppm | A standard width covering the full range of typical organic proton signals. |
| Acquisition Time (AQ) | ~4 seconds | Provides adequate digital resolution. |
| Temperature (TE) | 298 K (25 °C) | Standard operating temperature. |
Part C: Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). If tetramethylsilane (TMS) is used as an internal standard, set its signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. biophysics.org [biophysics.org]
- 4. 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-ブロモ-2-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline 98 393-36-2 [sigmaaldrich.com]
- 8. 4-Bromo-3-(trifluoromethyl)aniline(393-36-2) 1H NMR [m.chemicalbook.com]
- 9. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
mass spectrometry analysis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction: Characterizing a Complex Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization and purity assessment of synthetic intermediates are paramount. This compound (C₇H₄BrF₄N) is a highly functionalized aromatic amine whose unique substitution pattern makes it a valuable building block. However, the same features that make it synthetically useful—the presence of bromine, fluorine, a trifluoromethyl group, and an amine moiety—present a distinct analytical challenge.
Mass spectrometry (MS) stands as the definitive technique for the analysis of such compounds, offering unparalleled sensitivity and structural insight. The choice of MS methodology, however, is not trivial. The physicochemical properties of the analyte dictate the optimal approach, from the sample introduction technique to the method of ionization.
This guide provides an in-depth comparison of the primary mass spectrometry workflows applicable to this compound. We will explore the causal logic behind selecting either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), compare the utility of different ionization sources, and provide robust, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently select and implement the ideal analytical strategy for this and structurally related molecules.
Analyte at a Glance:
-
Molecular Formula: C₇H₄BrF₄N
-
Monoisotopic Mass: 256.9463 Da (⁷⁹Br), 258.9443 Da (⁸¹Br)
-
Key Structural Features:
-
Basic Amine Group (-NH₂): A site for protonation, making it suitable for Electrospray Ionization (ESI).
-
Halogens (Br, F): The bromine atom provides a highly characteristic 1:1 isotopic signature for the molecular ion (M⁺ and M⁺+2), which is a crucial diagnostic tool[1].
-
Trifluoromethyl Group (-CF₃): An electron-withdrawing group that influences the molecule's polarity and fragmentation behavior.
-
Aromatic System: A stable core structure.
-
Strategic Decision: Choosing Between GC-MS and LC-MS
The first and most critical decision is the choice of chromatographic separation. This choice is fundamentally dictated by the analyte's volatility and thermal stability. For small, relatively non-polar molecules like halogenated anilines, both GC and LC are viable options, leading to a decision based on the specific analytical goal.
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Caption: Decision workflow for selecting the appropriate MS technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation
GC-MS is a powerful technique for volatile and semi-volatile compounds, and it remains a gold standard for definitive structural identification[2]. The causality for its selection rests on two pillars: the high separation efficiency of capillary GC and the extensive, reproducible fragmentation produced by Electron Ionization (EI).
Why GC-MS/EI is a Strong Candidate:
-
Volatility: With a boiling point estimated from similar isomers (e.g., 81-84 °C at 0.5 mm Hg for a related compound), the analyte is sufficiently volatile for GC analysis[3][4].
-
Structural Elucidation: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) into the molecule, causing predictable and repeatable bond cleavages. The resulting fragmentation pattern is a molecular fingerprint, invaluable for confirming the structure and identifying impurities.
While a library spectrum for this specific isomer is not publicly available, a fragmentation pathway can be confidently proposed based on established chemical principles and data from close isomers[5][6][7]. The stability of the aromatic ring and the relative bond strengths of the substituents are the primary drivers of fragmentation.
The most characteristic feature will be the molecular ion peak displaying the bromine isotopic pattern at m/z 257 and 259 (relative to the ⁷⁹Br peak). Key fragmentation steps would include:
-
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond on the aromatic ring, would result in a significant fragment at m/z 178.
-
Loss of Trifluoromethyl Group: Loss of the ·CF₃ radical would yield a fragment at m/z 188/190.
-
Loss of Fluorine: Loss of a ring fluorine atom would produce a fragment at m/z 238/240.
Caption: Proposed key EI fragmentation pathways for the analyte.
This protocol provides a robust starting point for the analysis.
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Dilute this stock to a working concentration of approximately 0.1 mg/mL for injection[2].
-
-
GC System & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A non-polar or mid-polarity column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS System & Conditions:
-
MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Confirm the retention time of the main peak against a reference standard.
-
Examine the mass spectrum for the molecular ion pair at m/z 257/259 with an approximate 1:1 intensity ratio.
-
Identify key fragments and compare them to the proposed fragmentation pattern to confirm identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Alternative
LC-MS is the method of choice for compounds that are thermally labile, non-volatile, or highly polar[2]. For this compound, while it is GC-amenable, LC-MS offers significant advantages, particularly for high-throughput screening in complex matrices (e.g., reaction mixtures, biological fluids) and for quantitative precision. The key decision in LC-MS is the choice of ionization source.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules[8]. The basic aniline group on the target molecule makes it a prime candidate for positive-mode ESI, where it will readily accept a proton to form the pseudomolecular ion, [M+H]⁺. This preserves the molecular weight information with minimal fragmentation, which is ideal for quantification.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for small, less polar, and more volatile compounds that are challenging to ionize by ESI[8][9]. It involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge. Given that the analyte is relatively non-polar and volatile, APCI is an excellent and often more robust alternative to ESI, being less susceptible to ion suppression from salts in the mobile phase[10].
This protocol is designed for impurity profiling and quantification.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a working concentration of 0.1 mg/mL or lower to avoid column overload[1].
-
-
LC System & Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: A reverse-phase C18 column is standard (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[11].
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% Formic Acid (to promote protonation for positive ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
-
MS System & Conditions:
-
MS System: Single quadrupole (e.g., Waters ACQUITY QDa) for routine analysis or a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap for definitive identification.
-
Ionization Mode (ESI):
-
Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 650 L/hr.
-
-
Ionization Mode (APCI):
-
Mode: Positive APCI (+).
-
Corona Current: 4.0 µA.
-
Probe Temperature: 450°C.
-
-
Acquisition:
-
For quantification: Selected Ion Monitoring (SIM) of the [M+H]⁺ ions at m/z 258 and 260.
-
For impurity profiling: Full Scan from m/z 100 to 500.
-
-
-
Data Analysis:
-
Identify the main component peak by its retention time and the presence of the protonated molecular ions at m/z 258/260.
-
Use the full scan data to identify potential impurities, which can be further characterized using tandem MS (MS/MS) to induce fragmentation and elucidate their structures[1].
-
Performance Comparison Guide
The choice between GC-MS and LC-MS is not about which is "better," but which is best suited for the analytical question at hand.
| Parameter | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |
| Primary Application | Definitive structural elucidation, impurity ID, analysis of volatile compounds. | Quantification, purity analysis of polar compounds, high-throughput screening. | Quantification, purity analysis of moderately polar to non-polar volatile compounds. |
| Sample Requirements | Must be volatile and thermally stable. | Must be soluble in mobile phase; polarity is key. | Must be thermally stable and somewhat volatile. |
| Structural Information | Excellent (extensive, reproducible fragmentation). | Limited (soft ionization preserves molecular ion). MS/MS is required for fragmentation. | Limited (soft ionization, but some in-source fragmentation can occur). |
| Molecular Ion | M⁺˙ (Radical Cation), often low abundance. | [M+H]⁺ or [M-H]⁻, typically high abundance. | [M+H]⁺, typically high abundance. |
| Key Advantage | Rich, library-searchable mass spectra. | Broad applicability to polar molecules, less sample prep for aqueous samples. | Robustness, less susceptible to matrix effects from salts than ESI. |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Prone to ion suppression; not ideal for non-polar analytes. | Requires thermal stability; not suitable for large biomolecules. |
Conclusion and Expert Recommendation
For the comprehensive characterization of This compound , a dual-methodology approach provides the most complete and self-validating data package.
-
For definitive identification and structural elucidation of unknown impurities: GC-MS with Electron Ionization is the superior choice. Its reproducible fragmentation patterns provide a molecular fingerprint that is unmatched for structural confirmation. The presence of the characteristic bromine isotopic pattern in both the molecular ion and bromine-containing fragments makes this a highly confident analysis.
-
For routine purity testing, quantification, and high-throughput analysis: LC-MS is the more practical and efficient workflow.
-
ESI is the recommended starting point due to the basicity of the aniline group, which ensures robust ionization.
-
APCI should be considered a powerful alternative, especially if matrix suppression is an issue or if the compound shows better response, given its favorable volatility and polarity profile[10][12].
-
By understanding the fundamental principles of each technique and the specific physicochemical properties of the analyte, researchers can strategically deploy the right mass spectrometry tool to ensure the quality, purity, and identity of this critical chemical intermediate, thereby accelerating the drug development pipeline.
References
- PubChem. 4-Bromo-2-(trifluoromethyl)aniline.
- PubChem. 4-Bromo-3-(trifluoromethyl)aniline.
- Jinan Future chemical Co.,Ltd. 4-Bromo-3-(trifluoromethyl)aniline CAS: 393-36-2. [Link]
- Biotage.
- Microsaic Systems. Straight to the Source: ESI vs APCI…. [Link]
- AxisPharm. Electrospray and APCI Mass Analysis. [Link]
- MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
- Agilent Technologies. ESI vs APCI.
- Hren, et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. [Link]
- Chemistry LibreTexts. 1.7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 [chemicalbook.com]
- 5. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 9. youtube.com [youtube.com]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. biotage.com [biotage.com]
FTIR spectrum interpretation for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
An Expert's Guide to Interpreting the FTIR Spectrum of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: A Comparative Approach
As a Senior Application Scientist, the structural elucidation of complex aromatic compounds is a common challenge where precision and methodical interpretation are paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique, offering a rapid and powerful method to identify functional groups and confirm molecular identity. This guide provides an in-depth analysis of the FTIR spectrum of this compound, a highly substituted aniline derivative relevant in pharmaceutical and materials science research.
We will move beyond a simple peak-listing exercise. Instead, this guide will explain the causal relationships between molecular structure and vibrational frequencies, compare the target molecule's expected spectrum with that of its structural isomers, and provide a robust experimental protocol for acquiring high-quality data.
The Anatomy of the Spectrum: A Predictive Analysis
The structure of this compound presents a fascinating case for FTIR interpretation due to its multiple, electronically influential substituents on an aniline framework. Before examining an experimental spectrum, we can predict the key vibrational modes based on established group frequencies.
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
-
N-H Stretching Vibrations (Primary Amine) : The -NH₂ group is the most prominent feature in this region. Primary amines characteristically exhibit two distinct bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). For aniline, these appear around 3441 cm⁻¹ and 3356 cm⁻¹, respectively[1]. In our target molecule, the presence of electron-withdrawing groups (F, Br, CF₃) will influence the N-H bond strength and its vibrational frequency. We anticipate these peaks to be sharp and located in the 3500-3300 cm⁻¹ range.
-
Aromatic C-H Stretching Vibrations : The C-H bonds on the benzene ring will produce stretching vibrations at wavenumbers slightly above those of aliphatic C-H bonds. These peaks are typically of weak to medium intensity and are expected in the 3100-3000 cm⁻¹ region[2][3].
Mid-Frequency and Fingerprint Regions (2000 cm⁻¹ - 650 cm⁻¹)
This region is information-rich, containing the unique "fingerprint" of the molecule arising from complex stretching and bending vibrations.
-
Aromatic C=C In-Ring Vibrations : The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands, typically of variable intensity, in the 1620-1450 cm⁻¹ range[2][4]. For substituted anilines, prominent peaks are often observed around 1600 cm⁻¹ and 1500 cm⁻¹[1].
-
N-H Bending (Scissoring) Vibration : The in-plane bending of the -NH₂ group typically appears as a medium to strong band around 1625-1580 cm⁻¹ [5]. This may overlap with the aromatic C=C stretching bands.
-
The Trifluoromethyl (-CF₃) Group Signature : The -CF₃ group provides one of the most intense and unambiguous signatures in the spectrum. The C-F stretching vibrations within this group are exceptionally strong due to the high polarity of the bond. This results in multiple, very strong absorption bands typically found in the 1400-1000 cm⁻¹ region[5]. The symmetric and asymmetric stretches of the CF₃ group are powerful diagnostic tools.
-
Aryl C-F and C-N Stretching : The stretching vibration of the fluorine atom attached directly to the aromatic ring (Aryl-F) is expected to produce a strong band between 1250-1000 cm⁻¹ [6][7]. The aromatic C-N stretch also occurs in this vicinity, typically between 1330-1250 cm⁻¹ [1]. These absorptions will likely overlap with the intense -CF₃ signals, creating a complex but highly characteristic pattern.
-
Aromatic C-H Out-of-Plane (o.o.p.) Bending : The pattern of C-H o.o.p. bending vibrations in the 900-675 cm⁻¹ range is highly diagnostic of the substitution pattern on the aromatic ring[2][8]. Our target molecule is 1,2,3,4-tetrasubstituted, with two adjacent free hydrogens. This specific arrangement is expected to produce a characteristic absorption pattern in this region, which is critical for distinguishing it from its isomers[9].
-
C-Br Stretching Vibration : The C-Br stretching vibration is expected at a much lower frequency, typically in the 700-500 cm⁻¹ range[10]. This peak may be weak and can sometimes fall outside the range of standard mid-IR detectors or be obscured by other vibrations.
Comparative Analysis: Distinguishing Structural Isomers
The true power of FTIR analysis is revealed when comparing the spectra of closely related compounds. Let's consider how the spectrum of our target molecule, This compound , would differ from its isomer, 2-Bromo-4-(trifluoromethyl)aniline . While many features (N-H, -CF₃, aromatic C=C stretches) will appear in similar regions, the key differentiators lie in the fingerprint region.
The primary distinction will arise from the C-H out-of-plane bending vibrations .
-
This compound : Has two adjacent aromatic hydrogens. This pattern typically gives rise to a strong absorption band in the 850-800 cm⁻¹ region.
-
2-Bromo-4-(trifluoromethyl)aniline : Has a 1,2,4-substitution pattern with two non-adjacent aromatic hydrogens. This arrangement leads to a different set of o.o.p. bending bands[4][8].
This subtle yet significant difference in the fingerprint region allows for the unambiguous identification of each isomer.
Summary of Expected Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance & Notes |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp peaks of medium intensity. |
| 3100-3000 | C-H Stretch | Aromatic Ring | Weak to medium, sharp peaks. |
| 1620-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong peak, may overlap with C=C stretch.[5] |
| 1620-1450 | C=C Stretch (In-ring) | Aromatic Ring | Multiple peaks of variable intensity.[2][4] |
| 1400-1000 | C-F Asymmetric & Symmetric Stretch | Trifluoromethyl (-CF₃) | Multiple, very strong, and broad absorptions. Highly characteristic.[5] |
| 1330-1250 | C-N Stretch | Aromatic Amine | Medium to strong intensity. |
| 1250-1000 | C-F Stretch | Aryl-Fluoride | Strong absorption, likely convoluted with -CF₃ peaks.[6][7] |
| 900-675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Pattern is highly diagnostic of the 1,2,3,4-tetrasubstitution. |
| 700-500 | C-Br Stretch | Aryl-Bromide | Weak to medium peak in the low-frequency region.[10] |
Visualizing the Interpretation Workflow
The logical process of moving from a raw spectrum to a confirmed structure can be visualized. This workflow ensures that all spectral features are systematically considered.
Caption: Logical workflow for the interpretation of an FTIR spectrum.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Trustworthy data begins with a robust experimental protocol. Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility[11][12][13].
Objective: To obtain a clean, high-resolution mid-IR spectrum of solid this compound.
Apparatus:
-
FTIR Spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory[14].
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
System Preparation & Background Scan:
-
Causality: A background scan is crucial to measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software subtracts this background from the sample scan to produce a pure spectrum of the analyte.
-
Procedure:
-
Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free tissue lightly dampened with isopropanol and allow it to fully evaporate.
-
Initiate the "Background" or "Reference" scan function in the spectrometer software. Allow the scan to complete (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
-
-
Sample Application:
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The IR beam's evanescent wave only penetrates a few micrometers into the sample, so air gaps will severely weaken the spectrum[12].
-
Procedure:
-
Place a small amount (a few milligrams is sufficient) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid particles and the crystal surface.
-
-
-
Sample Spectrum Acquisition:
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible from the baseline noise.
-
Procedure:
-
Initiate the "Sample" scan function. Use the same number of scans as the background for consistency.
-
The software will automatically perform the background subtraction and display the final absorbance spectrum.
-
-
-
Data Processing & Cleaning:
-
Causality: Raw data may require minor corrections for optimal presentation and analysis. An ATR correction algorithm adjusts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum[15].
-
Procedure:
-
Apply a baseline correction if necessary to ensure the baseline is flat at 0 absorbance.
-
Apply the software's built-in ATR correction function.
-
After analysis, clean the ATR crystal thoroughly with a solvent-dampened wipe to prevent cross-contamination.
-
-
By following this self-validating protocol, researchers can be confident in the quality and integrity of their spectral data, forming a trustworthy foundation for accurate interpretation.
References
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A Senior Application Scientist's Guide to Purity Analysis of Halogenated Anilines: HPLC vs. GC-MS
Introduction: The Critical Role of Purity in Halogenated Aniline Intermediates
Halogenated anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers. The precise identity and purity of these intermediates are not merely a matter of quality control; they are paramount to ensuring the safety, efficacy, and batch-to-batch consistency of the final product. An isomeric impurity or a reaction byproduct, even at trace levels, can alter the pharmacological profile of an active pharmaceutical ingredient (API) or the performance of a high-tech material.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of these critical compounds. As a senior application scientist, my goal is not to declare a single "best" method, but to illuminate the fundamental principles, practical trade-offs, and causal logic behind choosing the right tool for your specific analytical challenge, be it routine quality control, impurity identification, or method development. Our discussion will be grounded in authoritative standards, including the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Robust Workhorse
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[4][5] A high-pressure pump forces the mobile phase and sample through the column, leading to separation based on the analytes' physicochemical properties, such as polarity, and their affinity for the stationary phase.[6]
Causality in Action: Why HPLC is a Primary Choice
The primary reason for HPLC's widespread use in this application lies in its direct compatibility with the inherent properties of many halogenated anilines. These compounds are often polar and can be thermally labile (prone to degradation at high temperatures).[7]
-
Direct Analysis: HPLC operates at or near ambient temperatures, circumventing the risk of thermal degradation that can occur in a heated GC inlet. This allows for the direct analysis of the parent compound and its impurities without the need for chemical modification (derivatization).[7][8]
-
Versatility: The use of reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is particularly well-suited for the separation of polar to moderately non-polar halogenated anilines and their potential impurities.[9]
A typical HPLC system is a self-contained unit comprising a solvent delivery system (pump), an injector, a column, a detector (most commonly a UV-Vis detector for aromatic compounds like anilines), and a data processing unit.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase coated on the inner walls of a long, thin capillary column.[11] A carrier gas (like helium) sweeps the volatilized sample through the column, where separation occurs. Coupling this to a Mass Spectrometer (MS) provides a powerful analytical combination. The MS ionizes the eluting compounds, fragments them in a predictable manner, and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a unique "mass spectrum" or chemical fingerprint for each component.[12][13]
Causality in Action: The Derivatization Imperative
While GC offers superior separation efficiency, its direct application to halogenated anilines is often problematic. The causality is rooted in the chemistry of the amine (-NH2) functional group:
-
Polarity and Adsorption: The amine group is polar and capable of hydrogen bonding. This can cause strong interactions with active sites on the GC column or inlet liner, leading to poor peak shape (tailing) and reduced analytical accuracy.[14]
-
Volatility: Many halogenated anilines are not sufficiently volatile at standard GC operating temperatures.
To overcome these challenges, a crucial pre-analytical step is required: derivatization . This involves a chemical reaction to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group.[14] A common approach is acylation using a reagent like trifluoroacetic anhydride (TFAA), which converts the aniline to a trifluoroacetamide derivative. This not only improves chromatographic performance but can also enhance sensitivity, particularly with an Electron Capture Detector (ECD).[15]
The unparalleled advantage of GC-MS is its definitive identification capability. The mass spectrum of an unknown impurity can be compared against extensive spectral libraries (like NIST) for confident structural elucidation, a feature that standard HPLC-UV detectors cannot provide.[12]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these techniques is a function of the analytical objective. For routine quality control where the primary impurities are known, HPLC's simplicity and robustness are often favored. For investigational work, such as identifying unknown degradation products or characterizing a new synthesis route, the structural elucidation power of GC-MS is indispensable.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Analyte Amenability | Excellent for polar, non-volatile, and thermally labile compounds.[7] | Best for volatile and thermally stable compounds. | HPLC operates at low temperatures, avoiding degradation. GC requires analytes to be stable in a hot inlet (~250°C). |
| Derivatization | Generally not required.[8] | Often mandatory for anilines to improve volatility and peak shape.[14][16] | The polar amine group in anilines is incompatible with direct GC analysis, necessitating chemical modification. |
| Identification Power | Based on retention time comparison with a reference standard. UV spectrum provides limited structural info. | Definitive identification via mass spectral fragmentation patterns and library matching.[17] | Mass spectrometry provides a unique chemical fingerprint, allowing for the identification of unknown impurities. |
| Sensitivity | Good, dependent on the analyte's UV absorbance. | Excellent, especially in Selected Ion Monitoring (SIM) mode. Can be enhanced by derivatization.[18] | MS is an inherently sensitive detection technique, and SIM mode filters out noise to focus on ions of interest. |
| Speed of Analysis | Typical run times are 10-30 minutes. | Run times are comparable (10-30 min), but sample preparation is longer due to derivatization. | The derivatization step adds significant time and complexity to the GC-MS workflow. |
| Quantitative Precision | Excellent, with %RSD values typically <1.5%.[19] | Good, but can be affected by the efficiency and reproducibility of the derivatization step. | HPLC's direct injection is highly automated and reproducible. The multi-step derivatization in GC can introduce variability. |
| Regulatory Standing | Widely accepted and documented in pharmacopeias (e.g., USP <621>) for purity and assay testing.[1] | Also widely accepted, particularly for volatile impurity analysis and structural confirmation.[20] | Both are mature, well-understood techniques with extensive regulatory precedent. |
Experimental Protocols: A Practical Application
To illustrate the practical application, we will outline protocols for the purity analysis of a representative compound: 4-Bromo-2-chloroaniline . These protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) as mandated by regulatory guidelines to ensure the system is performing correctly before sample analysis.[21]
Protocol 1: HPLC-UV Purity Analysis of 4-Bromo-2-chloroaniline
This protocol is designed for robust, routine quantification of the main component and known impurities.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 65:35 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of 4-Bromo-2-chloroaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Run Time: 20 minutes
-
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.[19]
-
Analysis: Inject the standard and sample solutions. Calculate purity using the area normalization method (Area %).
Protocol 2: GC-MS Purity Analysis of 4-Bromo-2-chloroaniline (with Derivatization)
This protocol is designed for the identification and quantification of volatile impurities.
Methodology:
-
Reagent Preparation:
-
Solvent: Dichloromethane (GC grade)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA)
-
Base: Pyridine
-
-
Standard Solution Preparation (1 mg/mL): Accurately weigh 10 mg of 4-Bromo-2-chloroaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Sample Solution Preparation (1 mg/mL): Prepare the sample solution in the same manner.
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 50 µL of pyridine.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 20:1)
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Mode: Full Scan (m/z 50-450)
-
-
Analysis: Inject the derivatized standard and sample. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by peak area percentage.
Visualizing the Analytical Workflows
Diagrams help clarify the distinct steps and complexity of each technique.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis, including the critical derivatization step.
Conclusion: A Symbiotic Approach to Ensuring Purity
In the purity analysis of halogenated anilines, HPLC and GC-MS are not competitors but complementary tools.
-
HPLC is the ideal choice for routine quality control. Its robustness, precision, and freedom from derivatization make it highly efficient for verifying the purity of known compounds against established specifications.[22]
-
GC-MS is the indispensable tool for investigation and deep characterization. Its power to definitively identify unknown impurities is crucial during process development, degradation studies, and troubleshooting.[22]
For comprehensive quality assurance in a drug development or manufacturing setting, a symbiotic approach is the most authoritative. HPLC should be employed for routine batch release testing due to its efficiency and precision. GC-MS should be used to validate the HPLC method by confirming the identity of known impurities and to periodically screen for any new or unexpected byproducts that may arise from changes in raw materials or manufacturing processes. This dual strategy ensures not only that your product meets specifications but also that you have a profound understanding of its impurity profile, which is the bedrock of scientific integrity and product quality.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
- Title: <621> CHROM
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- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: YouTube (Pharma Talks) URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC Intern
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL:[Link]
- Title: Principle of HPLC | HPLC System Working Explained Source: Pharmaguideline URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
- Title: Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds Source: Taylor & Francis Online URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: The Principle of HPLC and Its application in Pharmaceutical Analysis Source: YouTube URL:[Link]
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- Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: FDA URL:[Link]
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- Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL:[Link]
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- Title: Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv
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A Comparative Guide to the Reactivity of 4-Bromoaniline vs. 4-Chloroaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions form the backbone of many synthetic routes in drug discovery and materials science. A crucial factor dictating the efficiency and feasibility of these transformations is the choice of the aryl halide. This guide provides an in-depth technical comparison of the reactivity of two common substrates, 4-bromoaniline and 4-chloroaniline, in widely used cross-coupling reactions.
The Fundamental Difference: C-X Bond Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This trend is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions.
The C-Br bond (bond energy: ~276-285 kJ/mol) is significantly weaker than the C-Cl bond (bond energy: ~327-339 kJ/mol), making 4-bromoaniline inherently more reactive than 4-chloroaniline.[2][3][4] Consequently, 4-bromoaniline is often the substrate of choice for reliable and high-yielding cross-coupling reactions with conventional catalyst systems.[1] However, the lower cost and greater availability of aryl chlorides have spurred the development of highly active catalyst systems capable of activating the more robust C-Cl bond.[1][5]
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, clearly illustrates the reactivity difference between 4-bromoaniline and 4-chloroaniline.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling of 4-haloanilines.
Experimental Data Comparison:
Studies have shown that under identical reaction conditions, 4-bromoaniline consistently provides higher yields in shorter reaction times compared to 4-chloroaniline. For instance, in a micellar Suzuki cross-coupling with 2-thienylboronic acid, 4-bromoaniline achieved a 91% yield in just 15 minutes.[6] In contrast, the coupling of aryl chlorides typically requires more forcing conditions, such as higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition of the C-Cl bond.[5][7]
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd-Polymer Hybrid | 70°C, 6h | >95% | [8] |
| 4-Chloroaniline | Phenylboronic acid | Pd(OAc)₂/PCy₃ | High Temp | Moderate | [7] |
| 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | RT, 15 min | 91% | [6] |
Causality Behind Experimental Choices: The choice of a more reactive catalyst system for 4-chloroaniline is a direct consequence of the stronger C-Cl bond. Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or XPhos increase the electron density on the palladium center, which in turn enhances its ability to oxidatively add into the C-Cl bond.[9] The use of higher temperatures provides the necessary activation energy to overcome the higher energy barrier of C-Cl bond cleavage.[2]
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[10][11] Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical parameter.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reactivity Comparison:
While 4-bromoaniline is readily coupled with a variety of amines using standard Buchwald-Hartwig catalyst systems, the amination of 4-chloroaniline often necessitates the use of more specialized and highly active catalysts.[12] The development of sterically hindered and electron-rich phosphine ligands by Buchwald and Hartwig was a significant breakthrough, enabling the efficient coupling of less reactive aryl chlorides.[10]
| Aryl Halide | Amine | Catalyst System | Base | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂/BINAP | NaOtBu | High | [10] |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃/XPhos | K₃PO₄ | High | [12] |
Self-Validating Protocol Design: When developing a protocol for a Buchwald-Hartwig reaction, starting with the more reactive 4-bromoaniline can serve as a positive control to validate the catalyst system, base, and solvent before attempting the more challenging coupling with 4-chloroaniline. If the reaction with 4-bromoaniline fails, it points to an issue with the fundamental reaction setup rather than the inertness of the C-X bond.
Heck Reaction: Arylation of Alkenes
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also exhibits a similar reactivity trend.[13][14]
Experimental Workflow:
Caption: A typical experimental workflow for a Heck reaction.
Performance Insights: The coupling of 4-bromoaniline in Heck reactions is generally efficient with standard palladium sources like Pd(OAc)₂ and phosphine ligands such as PPh₃.[13] In contrast, successful Heck reactions with 4-chloroaniline often require ligandless conditions at high temperatures or the use of more robust catalyst systems, such as those employing palladacycles or NHC ligands, to achieve reasonable yields.[15]
Experimental Protocols
Representative Suzuki-Miyaura Coupling of 4-Bromoaniline:
-
Materials: 4-bromoaniline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).
-
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoaniline, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Representative Suzuki-Miyaura Coupling of 4-Chloroaniline (Illustrating Necessary Modifications):
-
Materials: 4-chloroaniline (1.0 eq), Phenylboronic acid (1.5 eq), XPhos Pd G3 (2 mol%), K₃PO₄ (2.5 eq), Anhydrous 1,4-Dioxane.[18]
-
Procedure:
-
Follow steps 1 and 2 from the 4-bromoaniline procedure.
-
Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir for an extended period (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Follow steps 5-7 from the 4-bromoaniline procedure for workup and purification.
-
Conclusion
The choice between 4-bromoaniline and 4-chloroaniline in cross-coupling reactions is a trade-off between reactivity and cost. 4-Bromoaniline offers higher reactivity, allowing for milder conditions and a broader range of compatible catalyst systems.[1] This makes it a reliable choice for complex syntheses where yield and reaction robustness are paramount. Conversely, 4-chloroaniline is a more economical starting material, but its lower reactivity necessitates the use of more sophisticated and often more expensive, highly active catalyst systems and more forcing reaction conditions.[1][19] A thorough understanding of the principles of C-X bond activation and the ever-expanding toolbox of palladium catalysts is crucial for researchers to design efficient, cost-effective, and scalable synthetic routes.
References
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. URL
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. URL
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). URL
- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Advances in Cross-Coupling Reactions Using 2-Bromo-3-chloroaniline. URL
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodoaniline - Benchchem. URL
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I)
- Buchwald–Hartwig amin
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- Buchwald-Hartwig Coupling - Alfa Chemistry. URL
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- Buchwald-Hartwig Amin
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
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- Cross-Coupling C
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- Heck Reaction—St
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylaniline Analogs
Introduction: The Strategic Importance of the Trifluoromethylaniline Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the trifluoromethylaniline scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Its prevalence in pharmaceuticals stems from the unique and often synergistic interplay of the trifluoromethyl (-CF3) group and the aniline moiety. The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical and pharmacological properties.[1] This potent electron-withdrawing group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Consequently, trifluoromethylated compounds frequently exhibit improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.[1]
The aniline core, while a versatile building block, presents its own set of challenges, primarily related to metabolic instability and potential toxicity.[3][4][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylaniline analogs. We will dissect the impact of structural modifications on biological activity, offering a framework for rational drug design and lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.
Deconstructing the Trifluoromethylaniline Scaffold: A Three-Point Analysis of SAR
The exploration of the SAR of trifluoromethylaniline analogs can be systematically approached by considering modifications at three key positions: the trifluoromethyl group, the aromatic ring, and the aniline nitrogen. Each of these regions offers a unique opportunity to modulate the compound's biological activity and pharmacokinetic properties.
The Trifluoromethyl Group: More Than Just a Metabolic Shield
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, often employed to enhance drug efficacy and safety. Its strong electron-withdrawing nature significantly alters the electronic properties of the aniline ring, which can lead to more potent interactions with biological targets.[1]
A primary role of the -CF3 group is to block metabolic oxidation.[7] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to increase a drug's half-life.[2][7] This is due to the high bond dissociation energy of the C-F bond, making it resistant to cleavage by metabolic enzymes.[2]
Furthermore, the trifluoromethyl group significantly impacts a molecule's lipophilicity, as indicated by its positive Hansch π value of +0.88.[2] This increased lipophilicity can enhance membrane permeability and, consequently, improve oral bioavailability.[1][2] However, excessive lipophilicity can lead to off-target effects and toxicity, necessitating a careful balance.
The Aromatic Ring: The Power of Positional Isomerism and Substitution
The substitution pattern on the aromatic ring of trifluoromethylaniline analogs is a critical determinant of their biological activity and selectivity. The position of the trifluoromethyl group relative to the amino group (ortho, meta, or para) dictates the electronic distribution and steric environment of the molecule, influencing its binding to target proteins. For instance, 4-(trifluoromethyl)aniline is a common building block in many pharmaceuticals.[8]
Introducing additional substituents on the aromatic ring provides a powerful means to fine-tune a compound's properties. The nature and position of these substituents can modulate:
-
Target Affinity and Selectivity: Halogens, alkyl, and alkoxy groups can be introduced to probe specific interactions within a receptor's binding pocket. For example, the addition of a chlorine atom can introduce a new hydrogen bond acceptor or create favorable van der Waals interactions.
-
Physicochemical Properties: Substituents can alter a compound's solubility, pKa, and lipophilicity. For example, introducing a polar group like a hydroxyl or a carboxylic acid can increase aqueous solubility.
-
Metabolic Stability: Strategic placement of substituents can block potential sites of metabolism on the aromatic ring, further enhancing the compound's metabolic stability.
The Aniline Nitrogen: A Gateway for Diverse Functionality
The amino group of the aniline moiety is a versatile handle for chemical modification. It can be acylated, alkylated, or incorporated into various heterocyclic systems to generate a wide range of analogs with diverse biological activities. These modifications can significantly impact a compound's:
-
Target Interactions: The nitrogen atom can act as a hydrogen bond donor or acceptor, and its substitution pattern can influence the overall shape and conformational flexibility of the molecule, thereby affecting its fit within a binding site.
-
Pharmacokinetic Profile: Modifications at the aniline nitrogen can alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, converting the primary amine to a secondary or tertiary amine can impact its basicity and interaction with metabolic enzymes.
-
Toxicity Profile: The aniline moiety itself can be a "structural alert" due to its potential for metabolic activation to reactive intermediates.[3][4] Bioisosteric replacement of the aniline group with other functionalities is a common strategy to mitigate this risk while retaining biological activity.[3][4][5][6][9]
Comparative Analysis of Trifluoromethylaniline Analogs: An Illustrative Guide
To provide a clearer understanding of the SAR principles discussed, the following table presents illustrative data for a hypothetical series of trifluoromethylaniline analogs targeting a generic kinase. This data, while not from a specific experimental study, is based on established trends in medicinal chemistry.
| Analog | R1 | R2 | R3 | Kinase IC50 (nM) | Microsomal Stability (t½, min) | LogP | Rationale for Modification |
| 1 (Parent) | H | H | H | 500 | 15 | 3.2 | Baseline compound |
| 2 | 4-Cl | H | H | 150 | 25 | 3.9 | Introduce halogen for potential new binding interactions and to block metabolism. |
| 3 | 3-Me | H | H | 300 | 10 | 3.7 | Addition of a methyl group to probe steric tolerance in the binding pocket. |
| 4 | H | COCH3 | H | 800 | 45 | 2.8 | Acylation of the aniline nitrogen to assess the importance of the basic amine. |
| 5 | 4-Cl | COCH3 | H | 250 | 60 | 3.5 | Combine beneficial modifications to improve both potency and metabolic stability. |
| 6 | 4-Cl | H | 2-pyridyl | 50 | >120 | 3.1 | Introduce a heterocyclic ring to explore additional binding interactions and improve properties. |
This table presents illustrative data to demonstrate SAR principles and does not represent actual experimental results.
Experimental Protocols for SAR Studies
The systematic evaluation of trifluoromethylaniline analogs requires robust and reproducible experimental protocols. Below are detailed methodologies for a representative biological assay and a key physicochemical property determination.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
384-well white, flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 5 µL of assay buffer to all wells. Add 50 nL of the serially diluted test compounds to the appropriate wells. Include positive control (no inhibitor) and negative control (no enzyme) wells.
-
Enzyme Addition: Add 2.5 µL of the kinase enzyme solution (at a 2X final concentration) to all wells except the negative control wells.
-
Initiation of Reaction: Add 2.5 µL of a mixture of the kinase substrate and ATP (at a 2X final concentration) to all wells to initiate the kinase reaction. The final volume in each well should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC with UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate overnight. Collect each layer separately.
-
Compound Solution Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, add equal volumes of the aqueous compound solution and the pre-saturated n-octanol (e.g., 2 mL of each).
-
Equilibration: Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing. Allow the vial to stand at room temperature for 24 hours to reach equilibrium, with occasional gentle shaking.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC-UV).
-
Calculation of LogP:
-
Calculate the concentration of the compound in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
Visualizing SAR: Workflows and Decision-Making
Visual tools can greatly aid in the understanding and application of SAR principles. The following diagrams, generated using Graphviz, illustrate key concepts in the SAR-driven drug discovery process.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A decision tree for the lead optimization of trifluoromethylaniline analogs.
Conclusion: A Forward-Looking Perspective
The structure-activity relationship of trifluoromethylaniline analogs is a rich and complex field that continues to yield novel therapeutic agents. A systematic and iterative approach to analog design, guided by a deep understanding of the principles outlined in this guide, is essential for success. By carefully considering the interplay of the trifluoromethyl group, the aromatic ring substitution pattern, and modifications to the aniline nitrogen, researchers can rationally design compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold, coupled with innovative synthetic methodologies and a commitment to rigorous biological evaluation, will undoubtedly lead to the discovery of the next generation of impactful medicines.
References
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Publications.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Google Cloud.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ResearchGate.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- Cresset Blog: Aniline replacement in drug-like compounds. (2024). BioPartner UK.
- Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. (n.d.). PubMed Central.
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
- Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. (2024). RSC Publishing.
- Application Notes & Protocols: Experimental Design for Isoscabertopin Structure-Activity Relationship (SAR) Studies. (n.d.). Benchchem.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (2025). ResearchGate.
- The Role of 2-Methyl-3-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PubMed Central.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025). Request PDF.
- Development of a bench-scale pharmaceutical synthesis. (2017). DORAS.
- Exploring the Versatility of Trifluoromethylaniline Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Practice of Structure Activity Relationships (SAR) in Toxicology. (n.d.). Oxford Academic.
- Structure Activity Relationships. (2005). Drug Design Org.
- The Practice of Structure Activity Relationships (SAR) in Toxicology. (n.d.). ResearchGate.
- 4-(Trifluoromethyl)aniline. (n.d.). PubChem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). PDF.
- The Trifluoromethyl Group in Medical Chemistry. (n.d.). ACS Publications.
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A Senior Application Scientist's Guide to the Synthesis and LC-MS Validation of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The compound 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is an exemplar of a high-value building block, offering multiple, distinct reaction sites for the construction of complex molecular architectures. While its direct applications are still emerging in public literature, its close analogues, such as 4-bromo-3-(trifluoromethyl)aniline, are crucial intermediates in the synthesis of blockbuster drugs like the prostate cancer medication Enzalutamide and the multiple sclerosis treatment Siponimod.[2]
This guide provides a comprehensive framework for the synthesis of this compound and the subsequent validation of its purity and identity using Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, we recognize that the reliability of any downstream application hinges on the quality of its starting materials. Therefore, this document emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating workflow from synthesis to final analysis.
Part 1: Synthesis of this compound
The synthesis of this compound is most logically achieved via electrophilic aromatic substitution on the precursor, 2-Fluoro-3-(trifluoromethyl)aniline. The directing effects of the substituents on the aniline ring are critical to achieving the desired regioselectivity. The amino (-NH2) group is a powerful ortho-, para-director, while the fluoro (-F) group is a deactivating ortho-, para-director, and the trifluoromethyl (-CF3) group is a deactivating meta-director. The position para to the strongly activating amino group is the most favorable site for bromination.
Proposed Synthetic Workflow
The proposed synthesis involves the direct bromination of 2-Fluoro-3-(trifluoromethyl)aniline using a mild brominating agent to prevent over-bromination and side reactions. A process analogous to the catalytic bromination of 2-fluoroaniline provides a reliable template for this transformation.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH2Cl2).
-
Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C. Causality: The use of NBS provides a controlled source of electrophilic bromine, minimizing the formation of di-brominated impurities.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Potential Synthetic Impurities
A robust analytical method must be able to separate the target compound from potential impurities, including:
-
Unreacted Starting Material: 2-Fluoro-3-(trifluoromethyl)aniline.
-
Positional Isomers: Other brominated isomers, although less likely due to directing group effects.
-
Over-brominated Species: Di-bromo-2-fluoro-3-(trifluoromethyl)aniline.
Part 2: LC-MS Method Development and Validation
LC-MS is the gold standard for this analysis due to its high sensitivity and specificity, providing both chromatographic separation and mass-based identification. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in a ~1:1 ratio), makes MS detection particularly definitive.
Step-by-Step Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized product.
-
Dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of ~10 µg/mL for analysis. Causality: Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.
-
-
LC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization and helps to produce sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. | A gradient is necessary to elute the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility of retention times. |
| Injection Volume | 2 µL | Small volume to prevent column overload and peak fronting. |
| MS Detector | Single Quadrupole or Tandem Quadrupole (QqQ) | Single quad is sufficient for identification and purity assessment; QqQ is superior for trace-level quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic aniline nitrogen is readily protonated in the acidic mobile phase, leading to strong [M+H]+ ions. |
| Scan Mode | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) at m/z 258 & 260 | Full scan is used for impurity identification. SIM mode provides maximum sensitivity for quantifying the target analyte by focusing on its specific molecular ions. |
| Key MS Voltages | Optimize Capillary, Cone Voltage | Tuning is essential to maximize ion transmission and minimize in-source fragmentation. |
Validation Protocol: A System Based on ICH Q2(R2) Guidelines
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[3] The following framework, grounded in the International Council for Harmonisation (ICH) guidelines, ensures the trustworthiness and authority of the analytical results.
Caption: A structured workflow for LC-MS method validation based on ICH guidelines.
1. Specificity / Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank (mobile phase).
-
Analyze a solution of the 2-Fluoro-3-(trifluoromethyl)aniline starting material.
-
Analyze the synthesized this compound sample.
-
If available, analyze known related impurities individually.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any impurity peaks (Resolution > 2.0). The mass spectrum of the main peak must correspond to the target analyte, including the characteristic M+ and M+2 isotopic pattern for a single bromine atom (m/z 258 and 260 for the [M+H]+ ion).
2. Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from a certified reference standard, typically spanning 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Perform recovery studies by spiking a known amount of pure analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
Estimate based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.
-
Prepare a series of dilute solutions and inject them to confirm the S/N ratios.
-
-
Acceptance Criteria: At the LOQ concentration, the precision (RSD) should be ≤ 10%.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Slightly vary parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.02 mL/min).
-
-
Analyze a system suitability sample under each condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, resolution) should remain within predefined limits for all variations.
Part 3: Comparison with Alternative Analytical Techniques
While LC-MS is the preferred method, other techniques can be employed. The choice depends on the specific analytical goal, available instrumentation, and the nature of expected impurities.
| Technique | Pros | Cons | Best For |
| LC-MS (This Guide) | - High sensitivity and specificity.- Provides molecular weight information for definitive identification.- Ideal for non-volatile or thermally labile compounds.- Bromine isotope pattern is a clear identifier. | - Higher equipment and maintenance costs.- Potential for ion suppression from matrix components. | Definitive identification, impurity profiling, and precise quantification of the final product. |
| GC-MS (Gas Chromatography-MS) | - Excellent separation efficiency for volatile compounds.- Provides structural information through standardized fragmentation libraries.- Highly sensitive. | - The aniline may require derivatization to improve volatility and peak shape.- Not suitable for non-volatile or thermally labile impurities.- High temperatures can cause analyte degradation. | Analysis of volatile starting materials or byproducts; confirmation of identity if derivatization is used. |
| HPLC-UV (HPLC with UV Detection) | - Robust, reliable, and widely available.- Excellent quantitative precision.- Lower cost compared to MS. | - Lacks the specificity of MS; identification is based solely on retention time.- Co-eluting impurities with similar UV spectra can be missed.- Lower sensitivity than MS for many compounds. | Routine quality control for purity assessment (area percent) once the impurity profile is well-established. |
Conclusion
The validation of the synthesis of this compound is a critical step in ensuring its quality and suitability for high-stakes applications in research and development. A meticulously validated LC-MS method, built on the principles of ICH guidelines, provides an unimpeachable system for confirming identity, assessing purity, and quantifying impurities. This guide offers a comprehensive, scientifically-grounded framework that combines synthetic strategy with rigorous analytical validation, empowering researchers, scientists, and drug development professionals to proceed with confidence in the integrity of their chemical intermediates.
References
- ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 127).
- Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- Groom, C. R., et al. (2016). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E, 72(Pt 5), 644–647.
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
- PubChem. (n.d.). 2-Bromo-3-(trifluoromethyl)aniline.
- k21 Engine Global. (2025, December 31). In-Depth Overview of the k21 Engine_ Global Applications, Advantages, and Innovations.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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A Researcher's Guide to the Quality Analysis of Fluorinated Brominated Anilines in Drug Discovery
For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. This guide provides an in-depth comparison and analysis of the quality control parameters for 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline and its closely related structural isomers, which are pivotal building blocks in medicinal chemistry. Understanding the nuances of their Certificates of Analysis (CoA) is critical for ensuring the reproducibility and success of synthetic campaigns.
Introduction: The Critical Role of Positional Isomers in Synthesis
This compound and its isomers are highly functionalized aromatic amines. The specific arrangement of the bromo, fluoro, and trifluoromethyl groups on the aniline ring dictates the molecule's reactivity, physical properties, and ultimately its utility in the synthesis of complex pharmaceutical compounds. A seemingly minor shift in the position of a substituent can lead to vastly different biological activities and patentability of the final drug candidate. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental aspect of the research and development process.
This guide will dissect the typical Certificate of Analysis for these compounds, offering a comparative look at two commercially available and structurally similar alternatives: 4-Bromo-3-(trifluoromethyl)aniline and 4-Bromo-2-(trifluoromethyl)aniline. We will explore the underlying analytical techniques, interpret the data, and provide actionable insights for researchers.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a chemical. While a CoA for the specific isomer this compound is not publicly available, we can infer its likely specifications by examining the CoAs of its close relatives.
Table 1: Comparative Analysis of Key Quality Parameters
| Parameter | 4-Bromo-3-(trifluoromethyl)aniline | 4-Bromo-2-(trifluoromethyl)aniline | Expected for this compound |
| CAS Number | 393-36-2[1][2] | 445-02-3[3][4] | 1187386-36-3 |
| Molecular Formula | C₇H₅BrF₃N[1][5] | C₇H₅BrF₃N[3][4] | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol [1][5] | 240.02 g/mol [3][4] | 258.02 g/mol |
| Appearance | Nearly white solid[6] | Colorless to light yellow liquid[7] | Likely a solid or liquid |
| Purity (Assay) | ≥97% - 98% (GC or Elemental Analysis)[6] | ≥97% (GC)[3][7] | ≥97% (typically by GC or HPLC) |
| Identification | ¹H NMR, IR | ¹H NMR[7] | ¹H NMR, ¹⁹F NMR, IR, MS |
| Water Content (KF) | Not always specified, but important | 0.24%[7] | ≤ 0.5% |
| Melting/Boiling Point | mp: 47-49 °C; bp: 81-84 °C/0.5 mmHg[2] | bp: 84-86 °C/5 mmHg[3] | To be determined |
Expert Insights: The most significant initial difference to note is the physical state. 4-Bromo-3-(trifluoromethyl)aniline is a solid, while 4-Bromo-2-(trifluoromethyl)aniline is a liquid at room temperature[6][7]. This has practical implications for handling, storage, and reaction setup. The introduction of a fluorine atom in our target compound, this compound, will increase its molecular weight and may influence its physical state and chromatographic behavior.
Core Analytical Methodologies: Ensuring Identity and Purity
The trustworthiness of a CoA hinges on the robustness of the analytical methods employed. Here, we detail the standard protocols for the key experiments.
Gas Chromatography (GC) for Purity Assessment
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is the workhorse for determining the purity of volatile and thermally stable compounds like halogenated anilines.
Experimental Protocol:
-
Instrument: Agilent 7890B GC system with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Causality: The choice of a non-polar HP-5 column is based on the relatively non-polar nature of the analyte. The temperature program is designed to ensure the elution of the main compound and any potential impurities within a reasonable timeframe while maintaining good peak shape.
Caption: Gas Chromatography workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For fluorinated compounds, both ¹H and ¹⁹F NMR are indispensable.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Acquire 16-32 scans.
-
Reference the solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Expected signals: Aromatic protons and the amine (-NH₂) protons. The splitting patterns will be complex due to coupling between ¹H and ¹⁹F.
-
-
¹⁹F NMR:
-
Acquire 64-128 scans.
-
Reference to an external standard (e.g., CFCl₃ at δ 0 ppm).
-
Expected signals: A singlet for the -CF₃ group.
-
Trustworthiness: A consistent ¹H and ¹⁹F NMR spectrum that matches the proposed structure is the gold standard for identity confirmation. The chemical shifts and coupling constants provide a unique fingerprint of the molecule. For example, spectra for 4-Bromo-3-(trifluoromethyl)aniline are available for comparison in public databases[8].
Caption: NMR workflow for structural confirmation.
Implications for Drug Development: Why Purity Matters
In the context of drug development, even small impurities can have significant consequences:
-
Side Reactions: Impurities can lead to the formation of unintended byproducts, complicating purification and reducing yields.
-
Altered Biological Activity: An impurity could be biologically active, leading to misleading results in screening assays or causing off-target effects.
-
Regulatory Hurdles: Regulatory agencies like the FDA have strict guidelines on the characterization and control of impurities in active pharmaceutical ingredients (APIs).
Expert Recommendation: Always perform an independent, in-house quality control check on critical starting materials, even if a supplier's CoA is provided. This self-validating system is crucial for ensuring the integrity of your research.
Conclusion
While a specific Certificate of Analysis for this compound may not be readily accessible, a thorough understanding of the analytical techniques and a comparative analysis with its structural isomers provide a robust framework for quality assessment. Researchers should prioritize purity as determined by chromatography and confirm structural identity using NMR. By applying the principles and protocols outlined in this guide, scientists can proceed with confidence in the quality of their starting materials, laying a solid foundation for successful drug discovery and development.
References
- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline.
- Thermo Fisher Scientific. (n.d.). Certificate of Analysis: 4-Bromo-3-(trifluoromethyl)aniline, 98%.
- MedChemExpress. (n.d.). Certificate of Analysis: 4-Bromo-2-(trifluoromethyl)aniline.
- GSRS. (n.d.). 4-BROMO-3-(TRIFLUOROMETHYL)ANILINE.
- Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-trifluoromethyl aniline, 98%.
- SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline.
- Avantor. (n.d.). Certificate of Analysis.
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A Comparative Guide to Oxidative Addition Rates: Aryl Bromides vs. Aryl Chlorides
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- 10. researchgate.net [researchgate.net]
analytical methods for quantifying 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
An authoritative guide to the quantitative analysis of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline, comparing the performance and application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Imperative for a Key Synthetic Building Block
This compound is a highly functionalized aromatic amine, serving as a critical intermediate in the synthesis of complex pharmaceuticals and advanced agrochemicals. The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a trifluoromethyl group—imparts unique chemical properties that are leveraged in drug discovery and material science. Consequently, the purity and concentration of this intermediate must be rigorously controlled to ensure the safety, efficacy, and batch-to-batch consistency of the final product.
This guide, written for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of the two most powerful and prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present comparative performance data to empower you to select the optimal method for your specific analytical objective. The validation of these analytical methods is a documented process crucial for ensuring data integrity and regulatory compliance.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Quantification
High-Performance Liquid Chromatography is the cornerstone of quality control in the pharmaceutical industry for its robustness, precision, and applicability to a wide range of compounds. For a molecule like this compound, which is non-volatile and possesses a strong UV chromophore, reverse-phase HPLC with UV detection is the method of choice for accurate and reliable quantification.
Causality of Method Design
The fundamental principle of this HPLC method is the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase.
-
Stationary Phase Selection : A C18 (octadecylsilyl) column is selected due to its strong hydrophobic retention of the aromatic aniline structure. This provides excellent separation from more polar starting materials or potential degradation products.
-
Mobile Phase Composition : A gradient elution using a mixture of water and a polar organic solvent (like methanol or acetonitrile) is employed. Starting with a higher water concentration allows for the elution of any highly polar impurities, after which the increasing organic solvent concentration elutes the target analyte and other non-polar impurities. The inclusion of a small amount of acid, like formic acid, can improve peak shape by ensuring the aniline nitrogen is consistently protonated.[4]
-
UV Wavelength Detection : The aromatic ring system in the analyte provides strong ultraviolet absorbance. A UV-Vis detector is set to a wavelength of maximum absorbance (λ-max), determined by running a UV scan, to ensure the highest sensitivity for quantification.
Experimental Protocol: HPLC-UV Analysis
This protocol is a robust starting point and must be fully validated for its intended use according to ICH guidelines.[3]
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).
-
Chemicals and Reagents :
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Formic acid (LC-MS grade).
-
-
Chromatographic Conditions :
-
Column : Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient Program :
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-22 min: 50% B (equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm.
-
-
Sample Preparation :
-
Standard Stock Solution (1 mg/mL) : Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).[5]
-
Working Standard & Calibration Curve : Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) to construct a calibration curve.
-
Sample Solution : Prepare the sample to be analyzed in the same diluent to an expected concentration within the calibration range.[5]
-
HPLC Workflow Diagram
Caption: Workflow for quantitative analysis by HPLC-UV.
Expected Performance & Validation Data
The following table summarizes typical performance characteristics that should be established during method validation.
| Parameter | Typical Specification | Rationale & Importance |
| Linearity (R²) | ≥ 0.999 | Demonstrates a proportional response of the detector to analyte concentration. Essential for accurate quantification across a range.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value. Ensures there is no systematic bias in the method.[6] |
| Precision (% RSD) | ≤ 2.0% | Assesses the random error and repeatability of the method. A low RSD indicates the method is consistent.[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. Important for impurity analysis. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. Defines the lower end of the working range.[6] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Tool for Purity and Impurity Identification
While HPLC excels at routine quantification, GC-MS offers unparalleled separation efficiency for volatile compounds and provides definitive structural information from mass spectra.[7] This makes it an indispensable tool for identifying and quantifying volatile impurities, such as residual starting materials or side-products from the synthesis of this compound.
Causality of Method Design
-
Principle of Separation : GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The aniline derivative is sufficiently volatile for GC analysis.
-
Stationary Phase Selection : A low-polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or equivalent), is ideal. This phase separates compounds primarily based on their boiling points, which is effective for resolving isomers and other related substances.[8]
-
Temperature Programming : A programmed temperature ramp is critical. It begins at a lower temperature to focus the analytes at the head of the column and then gradually increases. This ensures that low-boiling point impurities elute first as sharp peaks, followed by the main analyte and any higher-boiling point compounds.
-
MS Detection : Electron Ionization (EI) is the standard ionization technique for this type of analysis. It creates predictable and reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for unambiguous identification by comparing the obtained spectrum to a library or a reference standard. The mass-to-charge ratio (m/z) of the molecular ion confirms the compound's molecular weight.[9]
Experimental Protocol: GC-MS Analysis
This protocol is designed for purity assessment and impurity identification and must be validated for quantitative purposes.[7]
-
Instrumentation : A Gas Chromatograph (GC) system with a temperature-programmable oven and split/splitless injector, coupled to a Mass Spectrometer (MS) detector (e.g., a single quadrupole).
-
Chemicals and Reagents :
-
This compound reference standard.
-
Dichloromethane (DCM) or Ethyl Acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
-
-
Chromatographic & MS Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 280 °C.
-
Injection Mode : Split (e.g., 50:1 ratio for purity analysis).
-
Injection Volume : 1 µL.
-
Oven Program :
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp : 280 °C.
-
Ion Source Temp : 230 °C.[9]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 50 - 450 m/z.
-
-
Sample Preparation :
-
Standard/Sample Solution (1 mg/mL) : Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.[5] Further dilution may be necessary depending on sensitivity requirements.
-
GC-MS Workflow Diagram
Caption: Workflow for purity analysis by GC-MS.
Head-to-Head Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS is dictated by the specific analytical goal.[5] A direct comparison highlights their complementary strengths.
| Feature | HPLC-UV | GC-MS |
| Primary Application | Routine QC, Assay, Quantification | Impurity Identification, Purity Analysis |
| Analyte Suitability | Non-volatile, Thermally Labile | Volatile, Thermally Stable |
| Quantitative Precision | Excellent, low %RSD | Good, but can be more variable |
| Identification Power | Based on Retention Time only | Definitive (Mass Spectrum "Fingerprint") |
| Sample Throughput | Moderate to High | Moderate |
| Robustness | High (workhorse instrument) | Moderate (requires more maintenance) |
| Solvent Consumption | High | Low |
Conclusion: Selecting the Right Tool for the Job
For the robust, high-precision quantification of this compound required in a quality control setting, HPLC-UV is the superior method . Its reliability, precision, and ease of use make it ideal for routine batch release testing and stability studies.
Conversely, when the objective is to conduct a comprehensive purity analysis, identify unknown impurities, or troubleshoot a synthesis, GC-MS is the indispensable tool . Its high separation efficiency combined with the definitive structural information from mass spectrometry provides an unparalleled level of analytical detail.[5][7]
Ultimately, a comprehensive analytical strategy for a critical intermediate like this compound often involves both techniques. HPLC is used to confirm the potency and purity against known standards, while GC-MS is employed to investigate the impurity profile and ensure no unexpected or potentially harmful volatile species are present. This dual approach ensures the highest level of quality and confidence in the material destined for further synthesis.
References
- Benchchem. (n.d.). GC-MS Analysis of Halogenated Aniline Derivatives.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Benchchem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- American Chemical Society. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960.
- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- The Pharma Review. (n.d.). Analytical method validation: A brief review.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline CAS#: 393-36-2.
- Benchchem. (n.d.). A Technical Guide to 4-(Trifluoromethyl)aniline-d4 for Researchers.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- Benchchem. (n.d.). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide.
- Benchchem. (n.d.). Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS.
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- PubMed. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline.
- BLDpharm. (n.d.). 159329-03-0|this compound.
- ResearchGate. (2025). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
- Benchchem. (n.d.). The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide.
- ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline synthesis.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Thermo Fisher Scientific. (2017). Related substances analysis of 3-(trifluoromethyl) aniline. AppsLab Library.
- National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
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A Comparative Spectroscopic Guide to Substituted Aniline Isomers
<Senior Application Scientist
Introduction
Substituted anilines are a cornerstone of modern chemical and pharmaceutical sciences. As pivotal intermediates in the synthesis of dyes, polymers, and a vast array of pharmaceuticals, the ability to unequivocally identify and differentiate between their structural isomers is of paramount importance. Positional isomerism in the aniline scaffold can dramatically alter a molecule's biological activity, toxicity, and physicochemical properties. Consequently, robust analytical methodologies are essential for researchers, scientists, and drug development professionals to ensure the correct isomeric form is utilized, and to monitor the purity of these critical compounds.
This guide provides an in-depth, comparative analysis of the spectroscopic data for three classes of monosubstituted aniline isomers: toluidines (methyl-), chloroanilines, and nitroanilines. By examining their signatures across Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the subtle yet distinct spectral differences that arise from the ortho, meta, and para positioning of substituents. This document is designed not merely as a repository of data, but as a practical guide, explaining the causality behind experimental choices and providing field-proven insights into the structural elucidation of these vital chemical entities.
Comparative Spectroscopic Analysis of Isomers
The electronic and steric effects of a substituent on the aniline ring system profoundly influence its interaction with electromagnetic radiation. The following sections detail how the position of methyl, chloro, and nitro groups creates distinguishable fingerprints in various spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For substituted anilines, the key transitions involve the π-electrons of the benzene ring and the non-bonding electrons of the amino group. The position of the substituent alters the energy of these transitions, resulting in shifts in the maximum absorption wavelength (λmax).
-
Causality of Spectral Shifts: The amino group (-NH₂) is an activating, electron-donating group, while the nature of the substituent (electron-donating like -CH₃ or electron-withdrawing like -NO₂ and -Cl) and its position relative to the -NH₂ group dictates the extent of conjugation and the energy of the electronic transitions. In general, para-isomers exhibit a greater degree of conjugation, leading to a bathochromic (red) shift (longer λmax) compared to their ortho and meta counterparts. This is particularly pronounced in p-nitroaniline due to the strong intramolecular charge transfer (ICT) between the donor -NH₂ and the acceptor -NO₂ group.[1]
Table 1: UV-Vis Absorption Maxima (λmax) of Substituted Aniline Isomers
| Isomer | Solvent | λmax (nm) | Reference(s) |
| o-Toluidine | N/A | ~286 | [2][3] |
| m-Toluidine | N/A | ~290 | N/A |
| p-Toluidine | Isooctane | 293 | [4] |
| o-Chloroaniline | N/A | ~288 | N/A |
| m-Chloroaniline | N/A | ~292 | N/A |
| p-Chloroaniline | N/A | ~297 | N/A |
| o-Nitroaniline | Aqueous KClO₄ | 428 | [5][6] |
| m-Nitroaniline | Aqueous KClO₄ | 375 | [5][6] |
| p-Nitroaniline | Aqueous KClO₄ | 395 | [5][6] |
Note: λmax values can vary with the solvent used.[1] The data presented provides a comparative overview.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups and discerning substitution patterns on an aromatic ring. The key vibrational modes for substituted anilines include the N-H stretches of the amino group, C-N stretching, and the out-of-plane C-H bending vibrations in the aromatic region.
-
Expert Insight: The N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region for the primary amine, are sensitive to hydrogen bonding. The out-of-plane C-H bending vibrations between 900 and 690 cm⁻¹ are particularly diagnostic for the substitution pattern on the benzene ring. For instance, a para-substituted ring often shows a strong band between 810-840 cm⁻¹.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted Aniline Isomers
| Isomer | N-H Stretch | C-N Stretch | Aromatic C-H Bending (Substitution Pattern) | Reference(s) |
| Toluidines | ~3400-3500 | ~1250-1340 | Distinguishable patterns for o, m, p | N/A |
| Chloroanilines | ~3400-3500 | ~1250-1330 | Distinguishable patterns for o, m, p | N/A |
| Nitroanilines | ~3350-3500 | ~1280-1350 | Distinguishable patterns for o, m, p | [5][7] |
| p-Nitroaniline | N/A | ~1345 (NO₂ sym) | ~1628 (NH₂ scissoring) | [5] |
Note: The presence of the nitro group in nitroanilines introduces strong characteristic bands for symmetric and asymmetric NO₂ stretching (typically around 1350 and 1530 cm⁻¹ respectively).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly indicative of the isomer's structure.
-
¹H NMR: The electron-donating or -withdrawing nature of the substituent and its position relative to the amino group and other protons on the ring leads to distinct chemical shifts and splitting patterns. For example, in p-chloroaniline, the symmetry of the molecule results in a simpler A₂B₂ spin system in the aromatic region, often appearing as two doublets.[8] In contrast, the ortho and meta isomers will exhibit more complex splitting patterns.[9] The chemical shift of the -NH₂ protons can vary and is often seen as a broad singlet.[10]
-
¹³C NMR: The position of the substituent directly impacts the chemical shifts of the carbon atoms in the aromatic ring. The carbons directly attached to the nitrogen (C-N) and the substituent (C-X) are particularly informative.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Chloroaniline Isomers in CDCl₃
| Isomer | Aromatic Protons | NH₂ Protons | Reference(s) |
| o-Chloroaniline | ~6.7-7.2 (complex multiplet) | ~3.8 (broad s) | N/A |
| m-Chloroaniline | ~6.6-7.1 (complex multiplet) | ~3.7 (broad s) | [9] |
| p-Chloroaniline | ~6.6 (d), ~7.1 (d) | ~3.6 (broad s) | [11] |
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Toluidine Isomers in CDCl₃
| Isomer | Aromatic Carbons | CH₃ Carbon | Reference(s) |
| o-Toluidine | 114.88, 118.47, 126.89, ... | 17.17 | [12][13] |
| m-Toluidine | ~112-139 | ~21 | [14] |
| p-Toluidine | 115.28, 127.61, 129.76, ... | 20.42 | [4][15] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16] While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, aiding in their differentiation.
-
Fragmentation Patterns: The initial step in EI-MS is the formation of a molecular ion (M⁺•).[17] The subsequent fragmentation is guided by the stability of the resulting ions and neutral fragments. For substituted anilines, common fragmentation pathways include the loss of the substituent or parts of it, and cleavage of the amino group. However, for isomers like the chloroanilines, the mass spectra can be very similar, making differentiation challenging without derivatization.[18] Derivatization, such as tosylation, can lead to distinct fragmentation patterns for each isomer, allowing for their unambiguous identification, often in conjunction with a separation technique like Gas Chromatography (GC-MS).[18][19]
Table 5: Molecular Ion (m/z) for Substituted Aniline Isomers
| Isomer Class | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) |
| Toluidines | C₇H₉N | 107.15 | 107 |
| Chloroanilines | C₆H₆ClN | 127.57 | 127/129 (due to ³⁵Cl/³⁷Cl isotopes) |
| Nitroanilines | C₆H₆N₂O₂ | 138.12 | 138 |
Experimental Protocols
The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized instrumental procedures.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a substituted aniline isomer sample.
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A Comparative Study of the Antimicrobial Efficacy of Trifluoro-anilines
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Trifluoro-anilines in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Aniline derivatives have long been recognized for their diverse biological activities, and the introduction of fluorine atoms into these molecules can significantly enhance their potency and modulate their physicochemical properties. The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore in modern drug discovery due to its ability to increase metabolic stability, lipophilicity, and binding affinity to target enzymes.
This guide focuses on trifluoro-anilines, a class of compounds that has demonstrated promising antibacterial and, to a lesser extent, antifungal properties. We will objectively compare the performance of various trifluoro-aniline derivatives against clinically relevant microorganisms, supported by experimental data from peer-reviewed studies. The causality behind experimental choices and the interpretation of structure-activity relationships will be discussed to provide a comprehensive resource for researchers in this field.
Comparative Antibacterial Efficacy
The antibacterial activity of trifluoro-anilines has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Activity Against Gram-Positive Bacteria
Trifluoro-aniline derivatives have shown significant promise against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The data suggests a strong dependence of activity on the substitution pattern of the aniline ring.
A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which contain a trifluoromethyl-aniline moiety, revealed potent activity against a panel of Gram-positive strains[1]. The phenyl aniline derivative itself showed weak activity, but the addition of hydrophobic alkyl and phenoxy substituents significantly increased potency, with MIC values as low as 1.56 µg/mL against S. aureus and Bacillus subtilis[1]. Halogenation of the aniline ring also proved beneficial, with chloro and bromo derivatives exhibiting improved activity[1]. Notably, a trifluoromethyl-substituted derivative demonstrated good activity against an MRSA strain with an MIC of 3.12 µg/mL[1]. Conversely, the introduction of hydrophilic groups like methoxy or carboxylic acid substituents tended to diminish or eliminate the antibacterial activity[1].
Table 1: Comparative MIC Values of Trifluoromethyl-Aniline Containing Pyrazole Derivatives against Gram-Positive Bacteria
| Compound/Substituent | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | E. faecium (ATCC 700221) MIC (µg/mL) |
| Phenyl[1] | 25 | 50 | 25 | >50 | >50 |
| tert-Butyl[1] | 3.12 | 1.56 | 3.12 | 6.25 | 3.12 |
| Phenoxy[1] | 1.56 | 3.12 | 1.56 | 3.12 | 1.56 |
| 4-Chloro[1] | 6.25 | 3.12 | 6.25 | 12.5 | 6.25 |
| 4-Bromo[1] | 3.12 | 3.12 | 3.12 | 6.25 | 3.12 |
| 4-Trifluoromethyl[1] | 6.25 | 3.12 | 6.25 | 12.5 | 6.25 |
| Dichloro[1] | 0.78 | 1.56 | <0.39 | 1.56 | 0.78 |
| Bromo and trifluoromethyl[1] | 0.78 | 0.78 | <0.39 | 1.56 | 0.78 |
| Vancomycin (Control)[1] | 0.78 | 1.56 | 0.78 | 3.12 | >50 |
Data synthesized from Hansa et al., 2021.[1]
Activity Against Gram-Negative Bacteria
The efficacy of trifluoro-anilines against Gram-negative bacteria appears to be more species-specific. While many derivatives show limited activity against common Gram-negative pathogens, notable exceptions have been observed, particularly against Vibrio species.
In a comprehensive screening of 68 aniline derivatives, two trifluoro-anilines, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), demonstrated significant antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi[2][3][4]. ITFMA was particularly potent with an MIC of 50 µg/mL against planktonic cells of V. parahaemolyticus[2][3][4]. These compounds were also found to disrupt the bacterial cell membrane, leading to bactericidal activity within 30 minutes at a concentration of 100 µg/mL[2][3][4].
Interestingly, the broader study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives found no noticeable activity against the Gram-negative strains tested, which included Acinetobacter baumannii, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae[1]. This suggests that the core trifluoro-aniline structure may require specific modifications to be effective against these more challenging Gram-negative pathogens.
Table 2: Comparative MIC Values of Trifluoro-Anilines against Vibrio Species
| Compound | Vibrio parahaemolyticus MIC (µg/mL) | Vibrio harveyi MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)[2][3][4] | 100 | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA)[2][3][4] | 50 | 50 |
Data from Sathiyamoorthi et al.[2][3][4]
Antifungal Efficacy: An Area for Further Exploration
The current body of literature on the antifungal activity of simple trifluoro-aniline derivatives is limited. While some complex heterocyclic compounds containing a trifluoromethylphenyl moiety have been investigated for their antifungal properties, there is a scarcity of data on the direct antifungal efficacy of trifluoro-anilines themselves.
For instance, studies on novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents have reported antifungal activity against Candida albicans and Aspergillus niger.[5] Similarly, certain 1,2,4-triazole derivatives with a 4-trifluoromethyl alteration have shown promising activity against C. albicans. However, in these cases, the trifluoromethyl-aniline is part of a much larger and more complex chemical entity.
This represents a significant knowledge gap and a promising avenue for future research. The structural features that confer antibacterial activity in trifluoro-anilines, such as hydrophobicity and specific electronic properties, may also be tunable to achieve antifungal efficacy.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antimicrobial potency of trifluoro-anilines is intrinsically linked to their chemical structure. The analysis of available data allows for the deduction of key structure-activity relationships that can guide the design of more effective derivatives.
Key SAR Observations:
-
Hydrophobicity: Increased lipophilicity, often achieved through the introduction of alkyl, phenoxy, or additional halogen substituents, generally correlates with enhanced antibacterial activity, particularly against Gram-positive bacteria.[1][6]
-
Halogenation: The presence of halogen atoms on the aniline ring is a recurring feature in the most active compounds. Halogens can influence the electronic properties of the molecule and may participate in halogen bonding with target enzymes, potentially enhancing binding affinity.[1][7][8]
-
Electronic Effects: 3D-QSAR analysis of aniline derivatives against Vibrio species suggests that electrostatic favorability at the third and fourth positions of the aniline ring is critical for bioactivity.[7][8]
-
Protic and Hydrophilic Groups: The introduction of protic substituents (e.g., -COOH, -OH) or hydrophilic moieties (e.g., methoxy, morpholine) on the aniline ring has been shown to be detrimental to antibacterial activity.[1]
Mechanistic Insights:
The primary mechanism of action for some of the more active trifluoro-anilines appears to be the disruption of bacterial cell membrane integrity.[2][3][4] This is supported by evidence of rapid bactericidal effects and observable membrane destruction.[2][3][4] Additionally, there is evidence to suggest that these compounds may inhibit the activity of key bacterial enzymes, such as adenylate cyclase.[7][8] For more complex derivatives, the mode of action may involve a broader range of inhibitory effects on macromolecular synthesis.
Caption: Structure-Activity Relationship and Proposed Mechanisms of Trifluoro-anilines.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized protocols are essential. The following is a detailed, step-by-step methodology for determining the MIC of trifluoro-aniline derivatives using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Rationale: The broth microdilution method is a widely accepted and quantitative technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. It allows for the testing of multiple compounds and concentrations simultaneously, providing a robust dataset for comparative analysis.
Materials:
-
96-well sterile microtiter plates
-
Test compounds (trifluoro-anilines) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each trifluoro-aniline derivative in an appropriate solvent.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations. The final concentrations in the test plate should typically range from 0.125 to 128 µg/mL.
-
-
Inoculation of Microtiter Plate:
-
Using a multichannel pipette, add 50 µL of the appropriate compound dilution to each well of the sterile 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Experimental Workflow for MIC Determination via Broth Microdilution.
Conclusion and Future Directions
Trifluoro-anilines represent a promising class of compounds in the search for new antimicrobial agents. The available data clearly indicates their potential, particularly against Gram-positive bacteria and certain Gram-negative pathogens like Vibrio species. The key to unlocking their full therapeutic potential lies in a deeper understanding of their structure-activity relationships and mechanism of action.
Future research should focus on:
-
Expanding the Microbial Spectrum: Systematic evaluation of a diverse library of trifluoro-aniline derivatives against a broader panel of clinically relevant bacteria (including multidrug-resistant Gram-negative strains) and fungi is crucial.
-
Mechanistic Elucidation: In-depth studies to identify the specific molecular targets and pathways affected by these compounds will facilitate rational drug design.
-
Lead Optimization: Leveraging the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacological properties.
-
Toxicity Profiling: Comprehensive in vitro and in vivo toxicity studies are necessary to assess the therapeutic window of promising lead compounds.
By addressing these key areas, the scientific community can continue to explore and exploit the antimicrobial potential of trifluoro-anilines in the ongoing battle against infectious diseases.
References
- Hansa, R. K. C., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., ... & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]
- Sathiyamoorthi, E., Lee, J. H., & Lee, J. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International journal of molecular sciences, 24(24), 17359. [Link]
- Sathiyamoorthi, E., Lee, J. H., & Lee, J. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed Central. [Link]
- Hansa, R. K. C., Khan, M. M. K., Frangie, M. M., Gilmore, D. F., Shelton, R. S., Savenka, A. V., ... & Alam, M. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5143. [Link]
- Sathiyamoorthi, E., Lee, J. H., & Lee, J. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
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- Shaik, A. B., Al-Dhfyan, A., Al-Suhaimi, E. A., & Kamal, A. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals, 13(11), 375. [Link]
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- Sathiyamoorthi, E., Lee, J. H., & Lee, J. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond mere compliance to foster a culture of safety and environmental stewardship in the laboratory. The protocols outlined herein are grounded in established safety data and best practices, ensuring a self-validating system for waste management.
Foundational Safety: Understanding the Hazard Profile
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity and environmental persistence. Its specific hazard profile dictates the stringent personal protective measures and disposal routes required.
All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible.[2]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 445-02-3 | [3] |
| Molecular Formula | C₇H₅BrF₃N | [3][4] |
| Molecular Weight | 240.02 g/mol | [3][5] |
| Appearance | Liquid | [5] |
| Density | 1.71 g/mL at 25 °C | [3] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [2][3][6][7] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The causality is clear: the compound's known irritant properties and acute toxicity necessitate a robust barrier between the researcher and the chemical.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect prior to use and use proper removal technique. | Prevents skin contact, as the compound is harmful upon absorption and causes skin irritation.[6][8] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes that can cause serious eye irritation.[6][9] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat. A full suit may be required depending on the scale of handling. | Shields skin and personal clothing from accidental spills and contamination.[6][10] |
| Respiratory Protection | Use a full-face respirator with a suitable filter (e.g., Type ABEK (EN14387)) if exposure limits may be exceeded or if symptoms of irritation occur. | Prevents inhalation of harmful vapors, which can cause respiratory irritation.[2][6] |
Step-by-Step Disposal Protocol: A Validating Workflow
The disposal of this compound is governed by its classification as a hazardous, halogenated organic compound.[11] Adherence to local, state, and federal regulations is mandatory.[1][12] The following protocol establishes a reliable system for managing this waste stream from point of generation to final disposal.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation.[13] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
-
Designated Waste Container: Collect all materials contaminated with this compound in a dedicated, properly labeled, and sealable hazardous waste container.[12] The container must be made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).
-
Waste Types: This includes:
-
Unused or surplus quantities of the chemical.
-
Solutions containing the compound.
-
Contaminated solid waste such as pipette tips, absorbent pads, gloves, and weighing papers.[14]
-
-
Prohibition: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste intended for regular trash.[1][15] Do NOT dispose of this chemical down the drain or allow it to enter the environment under any circumstances.[8][9]
Step 2: Container Labeling and Storage
Accurate labeling is a critical safety and compliance measure. An improperly labeled container is a significant risk to all personnel who may handle it.
-
Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste."[12] The full chemical name, "this compound," must be written out. List all constituents and their approximate concentrations.
-
Storage: Keep the waste container tightly closed except when adding waste.[6][13] Store it in a well-ventilated, designated satellite accumulation area, away from incompatible materials such as strong oxidants and acids.[2][16] The storage area should have secondary containment to control any potential leaks.[13]
Step 3: Managing Spills and Decontamination
In the event of a spill, a prepared response is essential to mitigate exposure and environmental release.
-
Immediate Action: Evacuate personnel from the immediate spill area.[8] Ensure adequate ventilation and remove all sources of ignition.[9]
-
Containment: Use an inert, absorbent material (e.g., vermiculite, dry sand) to contain the spill.[8] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[8][9]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[12]
Step 4: Disposal of Empty Containers
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.
-
Rinsing Procedure: For containers that will be recycled or reconditioned, they must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9][13]
-
Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste in your designated container.[13] Subsequent rinsates should also be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying, the container can be punctured to prevent reuse and disposed of according to institutional policy, which may include recycling or disposal in a sanitary landfill.[9] Combustible packaging materials may be incinerated.[9]
Step 5: Final Disposal and Manifesting
The ultimate disposal of this chemical requires specialized facilities and professional handling.
-
Professional Disposal: The final disposal method for this halogenated compound is typically controlled incineration in a licensed chemical destruction plant equipped with flue gas scrubbing to neutralize hazardous decomposition products like nitrogen oxides, hydrogen halides, and hydrogen fluoride.[2][9]
-
Institutional EHS: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][14]
-
Documentation: Ensure all required waste disposal documentation, such as a hazardous waste manifest, is completed accurately. This tracking document is a legal requirement that follows the waste from your laboratory to its final disposal site.[17]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for any scientist or researcher. By understanding the chemical's hazards, employing rigorous protective measures, and adhering to a systematic disposal workflow, we protect ourselves, our colleagues, and the environment. This guide serves as a critical resource to uphold the highest standards of laboratory safety and operational excellence. Always consult your institution's specific protocols and EHS department to ensure full compliance.
References
- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
- 4-Bromo-3-(trifluoromethyl)aniline.
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Navigating the Handling of 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline: A Guide to Personal Protective Equipment
The responsible use of complex chemical reagents is the cornerstone of innovation and safety in drug discovery and development. 4-Bromo-2-fluoro-3-(trifluoromethyl)aniline is a substituted aniline derivative, a class of compounds widely utilized as building blocks in medicinal chemistry. However, its structural alerts—a halogenated aromatic amine—necessitate a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for researchers to ensure their safety when handling this compound. We will explore the "why" behind each recommendation, empowering you to create a self-validating safety system in your laboratory.
Hazard Profile: Understanding the Adversary
Before any protective measures can be selected, a thorough understanding of the specific risks posed by this compound is essential. Based on data from structurally similar compounds, its primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] This indicates that exposure through any of these routes can lead to significant systemic toxicity.
-
Skin Irritation: Direct contact is known to cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The chemical can cause serious and potentially damaging eye irritation upon contact.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1][4]
These classifications dictate a multi-faceted approach to PPE, ensuring a robust barrier is in place for all potential routes of exposure.
The Core of Protection: Engineering Controls
Personal protective equipment is the final line of defense. The primary method for minimizing exposure should always be the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of vapors or aerosols, which are a primary route of exposure.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[8][9]
-
Emergency Equipment: The location of the nearest safety shower and eyewash station must be known and accessible before work begins.[7][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must directly address the hazards identified. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Tightly fitting chemical splash goggles are mandatory to protect against splashes and vapors.[1] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transfers of larger volumes or reactions under pressure.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves (minimum 8 mil thickness) offer good initial protection for incidental contact.[10] For prolonged handling or immersion, butyl rubber or Viton® gloves are recommended based on guidelines for similar aromatic amines.[11] Double-gloving is strongly advised to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.[5][12] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[5] For any procedure involving more than a few milligrams or where splashes are possible, a chemical-resistant apron worn over the lab coat is essential to protect against permeation. |
| Respiratory Protection | Air-Purifying Respirator (if necessary) | All work should be performed in a fume hood to eliminate the need for respiratory protection.[5] In the event of a fume hood failure or a large spill, a full-face respirator equipped with an organic vapor/acid gas (ABEK-type) cartridge is necessary.[4][13] |
| Foot Protection | Closed-Toe Shoes | Non-porous, closed-toe shoes made of a durable material like leather must be worn at all times in the laboratory to protect against spills.[5][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow ensures that safety protocols are consistently applied. The following steps provide a clear guide for handling this compound.
Preparation and Donning PPE
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials and place them inside the fume hood.
-
Don PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield. This sequence ensures that gloves are the last item to be potentially contaminated before handling the chemical.
Handling and Experimental Work
-
Dispensing: Conduct all weighing and dispensing of the compound exclusively within the fume hood. Use disposable weigh boats and spatulas to minimize contamination of reusable equipment.
-
Transfers: Use syringes or pipettes for liquid transfers to minimize the risk of spills and aerosol generation.[7]
-
Vigilance: Be alert to any potential breaches in your PPE. If you suspect the outer glove is contaminated, remove it immediately (as described below) and replace it.
Decontamination and Doffing PPE
-
Decontaminate Equipment: Before removing any equipment from the fume hood, decontaminate its external surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doffing Sequence: The removal of PPE is critical to prevent cross-contamination. Follow this sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles.
-
Lab Coat & Apron: Remove the lab coat and apron by rolling them away from the body to contain any surface contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
-
Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[1][6]
The following diagram illustrates the logical workflow for ensuring safety during the handling process.
Caption: A workflow diagram illustrating the key stages from preparation to post-handling procedures.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, aprons), disposable labware (pipette tips, weigh boats), and spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.[1][14]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.[14]
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[9]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their scientific work.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
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- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. ACS Chemical Health & Safety. [Link]
- 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem.
- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
